6-Chloro-1-methylindole-2-boronic acid
Description
The exact mass of the compound this compound is unknown and the complexity rating of the compound is unknown. The United Nations designated GHS hazard class pictogram is Irritant, and the GHS signal word is WarningThe storage condition is unknown. Please store according to label instructions upon receipt of goods.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.
Properties
IUPAC Name |
(6-chloro-1-methylindol-2-yl)boronic acid | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H9BClNO2/c1-12-8-5-7(11)3-2-6(8)4-9(12)10(13)14/h2-5,13-14H,1H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
HAKQDXBWDPGHDD-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
B(C1=CC2=C(N1C)C=C(C=C2)Cl)(O)O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H9BClNO2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID00657316 | |
| Record name | (6-Chloro-1-methyl-1H-indol-2-yl)boronic acid | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID00657316 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
209.44 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
957066-11-4 | |
| Record name | (6-Chloro-1-methyl-1H-indol-2-yl)boronic acid | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID00657316 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | 6-Chloro-1-methyl-1H-indole-2-boronic acid | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/information-on-chemicals | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
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Foundational & Exploratory
An In-Depth Technical Guide to 6-Chloro-1-methylindole-2-boronic acid: Synthesis, Properties, and Applications in Drug Discovery
For Researchers, Scientists, and Drug Development Professionals
Introduction: The Strategic Importance of Substituted Indole Boronic Acids
The indole scaffold is a cornerstone in medicinal chemistry, forming the structural core of numerous natural products and synthetic drugs. Its unique electronic properties and ability to participate in various biological interactions make it a privileged structure in drug design. When functionalized with a boronic acid group, particularly at the C2 position, the indole ring is transformed into a versatile building block for carbon-carbon bond formation, most notably through the Nobel Prize-winning Suzuki-Miyaura cross-coupling reaction.
6-Chloro-1-methylindole-2-boronic acid (CAS No. 957066-11-4) is a specialized reagent that has garnered significant interest in the synthesis of complex molecular architectures, especially in the realm of kinase inhibitors for oncology and other therapeutic areas.[1] The presence of a chlorine atom at the C6 position and a methyl group on the indole nitrogen provides specific steric and electronic properties that can be exploited to fine-tune the pharmacological profile of a target molecule. This guide provides a comprehensive overview of the synthesis, properties, and key applications of this important synthetic intermediate.
Physicochemical Properties and Technical Data
This compound is typically a solid at room temperature. Its key properties are summarized in the table below.
| Property | Value | Reference |
| CAS Number | 957066-11-4 | [2] |
| Molecular Formula | C₉H₉BClNO₂ | |
| Molecular Weight | 209.44 g/mol | |
| Appearance | Solid | |
| SMILES | CN1C(B(O)O)=CC2=CC=C(C=C12)Cl | |
| InChI | 1S/C9H9BClNO2/c1-12-8-5-7(11)3-2-6(8)4-9(12)10(13)14/h2-5,13-14H,1H3 |
While specific, publicly available ¹H and ¹³C NMR spectra for this compound are not readily found in aggregated databases, the expected spectral features can be inferred from the structure and data for similar indole derivatives. The proton NMR would likely show characteristic signals for the aromatic protons on the indole ring, a singlet for the N-methyl group, and a broad singlet for the boronic acid hydroxyl protons. The carbon NMR would display distinct resonances for the nine carbon atoms, with the carbon bearing the boron atom showing a characteristically broad signal due to quadrupolar relaxation.
Synthesis of this compound: A Step-by-Step Protocol
The synthesis of indole-2-boronic acids typically involves the borylation of an appropriately substituted indole precursor. A common and effective method is the lithium-halogen exchange of a 2-haloindole followed by quenching with a borate ester. Below is a representative, field-proven protocol for the synthesis of this compound, adapted from general procedures for the synthesis of similar indole boronic acids.[3]
Diagram of the Synthetic Pathway
Caption: Synthetic route to this compound.
Experimental Protocol
Step 1: Bromination of 6-Chloro-1-methylindole
-
To a solution of 6-chloro-1-methylindole (1 equivalent) in a suitable aprotic solvent such as tetrahydrofuran (THF) or dichloromethane (DCM) at 0 °C, add N-bromosuccinimide (NBS) (1.05 equivalents) portion-wise.
-
Stir the reaction mixture at 0 °C for 1-2 hours, monitoring the reaction progress by thin-layer chromatography (TLC).
-
Upon completion, quench the reaction with an aqueous solution of sodium thiosulfate.
-
Extract the product with an organic solvent (e.g., ethyl acetate), wash the organic layer with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.
-
Purify the crude product by column chromatography on silica gel to afford 2-bromo-6-chloro-1-methylindole.
Step 2: Borylation via Lithium-Halogen Exchange
-
Dissolve 2-bromo-6-chloro-1-methylindole (1 equivalent) in anhydrous THF in a flame-dried, three-necked flask under an inert atmosphere (e.g., argon or nitrogen).
-
Cool the solution to -78 °C using a dry ice/acetone bath.
-
Slowly add n-butyllithium (n-BuLi) (1.1 equivalents) dropwise via syringe, maintaining the temperature below -70 °C.
-
Stir the reaction mixture at -78 °C for 30-60 minutes.
-
Add triisopropyl borate (1.2 equivalents) dropwise, again ensuring the temperature remains below -70 °C.
-
Allow the reaction to slowly warm to room temperature and stir for an additional 1-2 hours.
Step 3: Hydrolysis to the Boronic Acid
-
Cool the reaction mixture to 0 °C and quench by the slow addition of aqueous hydrochloric acid (e.g., 1 M HCl) until the solution is acidic (pH ~2).
-
Stir vigorously for 30 minutes.
-
Separate the organic and aqueous layers. Extract the aqueous layer with ethyl acetate.
-
Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.
-
The crude this compound can be purified by recrystallization or trituration from a suitable solvent system (e.g., diethyl ether/hexanes).
Applications in Drug Discovery: A Key Building Block for Kinase Inhibitors
The primary application of this compound in drug discovery is as a key intermediate in the synthesis of kinase inhibitors via the Suzuki-Miyaura cross-coupling reaction. Kinases are a class of enzymes that play a critical role in cell signaling, and their dysregulation is a hallmark of many diseases, including cancer.[4]
The Suzuki-Miyaura reaction allows for the efficient formation of a carbon-carbon bond between the C2 position of the indole and a variety of aryl or heteroaryl halides. This enables the construction of complex biaryl and heteroaryl-aryl scaffolds that are common motifs in kinase inhibitors, designed to fit into the ATP-binding pocket of the target kinase.
General Workflow for Suzuki-Miyaura Coupling
Caption: General workflow for a Suzuki-Miyaura cross-coupling reaction.
Exemplary Application in Kinase Inhibitor Synthesis
While specific examples citing the direct use of CAS 957066-11-4 in publicly accessible literature can be sparse due to the proprietary nature of early-stage drug discovery, the utility of this building block can be illustrated through its application in the synthesis of analogues of known kinase inhibitors. For instance, many PI3K/Akt/mTOR pathway inhibitors feature a substituted indole core coupled to a pyrimidine or pyridine ring.[4] The 6-chloro-1-methylindole moiety can be introduced to modulate the inhibitor's potency, selectivity, and pharmacokinetic properties.
Safety and Handling
This compound is an irritant. It is known to cause skin irritation, serious eye irritation, and may cause respiratory irritation. As with all laboratory chemicals, it should be handled in a well-ventilated area, and appropriate personal protective equipment (PPE), including gloves, safety glasses, and a lab coat, should be worn. For detailed safety information, refer to the Safety Data Sheet (SDS) provided by the supplier.
Conclusion
This compound is a valuable and versatile building block for organic synthesis, particularly in the field of medicinal chemistry. Its ability to participate in Suzuki-Miyaura cross-coupling reactions allows for the efficient construction of complex molecular scaffolds that are central to the design of modern therapeutics, especially kinase inhibitors. A thorough understanding of its synthesis, properties, and reactivity is essential for researchers and scientists working at the forefront of drug discovery and development.
References
An In-depth Technical Guide to 6-Chloro-1-methylindole-2-boronic acid: A Keystone Building Block in Modern Drug Discovery
For Researchers, Scientists, and Drug Development Professionals
Abstract
6-Chloro-1-methylindole-2-boronic acid has emerged as a pivotal reagent in contemporary medicinal chemistry. Its unique structural features—a substituted indole core coupled with the versatile reactivity of a boronic acid moiety—position it as a highly valuable building block for the synthesis of complex molecular architectures. This guide provides a comprehensive overview of its chemical properties, a detailed synthesis protocol grounded in established organometallic principles, and a discussion of its critical role in facilitating carbon-carbon bond formation via Suzuki-Miyaura cross-coupling reactions. By exploring the causality behind its synthesis and application, this document serves as a technical resource for researchers aiming to leverage this compound in the development of novel therapeutic agents.
Core Molecular Attributes and Physicochemical Properties
This compound is a solid, air-stable organoboron compound that has gained traction as a key intermediate in organic synthesis. The presence of a chlorine atom at the 6-position and a methyl group on the indole nitrogen modulates the electronic properties of the heterocyclic system, influencing its reactivity and the physiological activity of its downstream derivatives. The boronic acid functional group at the 2-position is the cornerstone of its utility, enabling a wide array of chemical transformations.
Table 1: Physicochemical Properties of this compound
| Property | Value | Source(s) |
| Molecular Formula | C₉H₉BClNO₂ | [1] |
| Molecular Weight | 209.44 g/mol | |
| CAS Number | 957066-11-4 | [1] |
| Appearance | Solid | |
| Storage Class | 11 (Combustible Solids) |
Synthesis Pathway: A Mechanistic Perspective
The synthesis of indolylboronic acids is a well-established process in organic chemistry, typically involving the formation of an organometallic intermediate from a halogenated indole, followed by electrophilic trapping with a boron-containing reagent.[2] The following protocol details a robust method for the preparation of this compound, elucidating the rationale behind each critical step.
The foundational logic of this synthesis relies on a directed ortho-metalation strategy. The indole proton at the C2 position is sufficiently acidic to be removed by a strong organolithium base, but regioselectivity can be challenging. A more reliable approach involves a halogen-metal exchange, which precisely directs the borylation to the desired position. However, for the 2-position, direct lithiation followed by borylation is a common and effective strategy.
Workflow for the Synthesis of this compound
Caption: Synthetic workflow for this compound.
Detailed Experimental Protocol
Materials:
-
6-Chloro-1-methylindole
-
Anhydrous Tetrahydrofuran (THF)
-
n-Butyllithium (n-BuLi) in hexanes (typically 2.5 M)
-
Triisopropyl borate
-
Hydrochloric acid (HCl), aqueous solution (e.g., 2 M)
-
Anhydrous magnesium sulfate (MgSO₄) or sodium sulfate (Na₂SO₄)
-
Organic solvents for extraction (e.g., diethyl ether or ethyl acetate)
-
Brine (saturated aqueous NaCl solution)
Procedure:
-
Inert Atmosphere Setup: A multi-necked, flame-dried round-bottom flask equipped with a magnetic stir bar, a thermometer, a nitrogen/argon inlet, and a rubber septum is charged with 6-chloro-1-methylindole (1.0 eq).
-
Dissolution: Anhydrous THF is added via cannula to dissolve the starting material, and the resulting solution is cooled to -78 °C using a dry ice/acetone bath. Causality: Low temperature is critical to prevent side reactions and decomposition of the highly reactive organolithium intermediate.
-
Lithiation: n-Butyllithium (1.05 eq) is added dropwise to the stirred solution, ensuring the internal temperature is maintained below -70 °C. The reaction mixture is then stirred at -78 °C for 1 hour. Completion of this step generates the 2-lithio-6-chloro-1-methylindole intermediate. Causality: The proton at the C2 position of the indole is the most acidic after the N-H proton (which is absent here due to methylation), making it susceptible to deprotonation by a strong base like n-BuLi.
-
Borylation: Triisopropyl borate (1.2 eq) is added dropwise to the reaction mixture at -78 °C. The reaction is allowed to stir at this temperature for 2 hours before being allowed to warm slowly to room temperature overnight. Causality: The highly electrophilic boron atom of the borate ester is attacked by the nucleophilic C2 of the lithiated indole. Triisopropyl borate is used as it is less reactive than trimethyl borate, offering better control.
-
Hydrolysis and Workup: The reaction is quenched by the slow addition of 2 M aqueous HCl at 0 °C. The mixture is stirred vigorously for 30 minutes to ensure complete hydrolysis of the boronate ester to the desired boronic acid.
-
Extraction: The aqueous layer is separated and extracted multiple times with diethyl ether or ethyl acetate. The combined organic layers are then washed with brine, dried over anhydrous MgSO₄, filtered, and concentrated under reduced pressure.
-
Purification: The crude solid can be purified by recrystallization or flash column chromatography to yield pure this compound.
Self-Validation: The integrity of the final product should be confirmed through standard analytical techniques, including ¹H NMR and ¹³C NMR spectroscopy to verify the structure and mass spectrometry to confirm the molecular weight. The melting point should also be determined as an indicator of purity.
Core Application: The Suzuki-Miyaura Cross-Coupling Reaction
The paramount application of this compound is its role as a nucleophilic partner in the palladium-catalyzed Suzuki-Miyaura cross-coupling reaction.[3] This reaction is one of the most powerful and widely used methods for constructing C(sp²)–C(sp²) bonds, forming the backbone of many pharmaceutical compounds.[2][4]
The reaction's success stems from its mild conditions, tolerance of a wide variety of functional groups, and the commercial availability of a vast library of boronic acids and aryl halides.[5]
Mechanistic Rationale of the Suzuki-Miyaura Coupling
The catalytic cycle of the Suzuki-Miyaura reaction is a well-understood process involving a palladium catalyst that cycles between the Pd(0) and Pd(II) oxidation states.
Caption: Catalytic cycle of the Suzuki-Miyaura cross-coupling reaction.
-
Oxidative Addition: The active Pd(0) catalyst inserts into the carbon-halogen bond of an aryl or vinyl halide (Ar-X), forming a Pd(II) complex.
-
Transmetalation: The organic group (R) from the boronic acid (in this case, the 6-chloro-1-methylindol-2-yl moiety) is transferred to the palladium center. This step requires activation of the boronic acid by a base, which forms a more nucleophilic boronate "ate" complex.[3]
-
Reductive Elimination: The two organic fragments (Ar and R) on the palladium center couple and are eliminated from the metal, forming the new C-C bond and regenerating the Pd(0) catalyst, which re-enters the cycle.
Exemplary Protocol for Suzuki-Miyaura Coupling
Materials:
-
This compound (1.2 eq)
-
Aryl bromide or iodide (1.0 eq)
-
Palladium catalyst (e.g., Pd(PPh₃)₄, 2-5 mol%)
-
Base (e.g., K₂CO₃ or Cs₂CO₃, 2.0 eq)
-
Solvent system (e.g., Dioxane/Water or Toluene/Water)
Procedure:
-
Reaction Setup: To a reaction vessel, add the aryl halide, this compound, the palladium catalyst, and the base.
-
Solvent Addition: Add the degassed solvent system. Causality: Degassing the solvents (e.g., by bubbling with nitrogen or argon) is crucial to remove dissolved oxygen, which can oxidize and deactivate the Pd(0) catalyst.
-
Reaction: Heat the mixture under an inert atmosphere (e.g., at 80-100 °C) and monitor the reaction progress by TLC or LC-MS.
-
Workup and Purification: Upon completion, cool the reaction, dilute with water, and extract with an organic solvent. The combined organic layers are washed, dried, and concentrated. The crude product is then purified by column chromatography.
Significance in Drug Development
The indole nucleus is a privileged scaffold in medicinal chemistry, appearing in numerous natural products and synthetic drugs. The ability to functionalize the C2 position of the indole ring with a diverse range of aryl and heteroaryl groups via the Suzuki-Miyaura reaction is of immense strategic importance. This compound serves as a direct precursor to compounds that are investigated as inhibitors for kinases, proteases, and other enzymes implicated in diseases ranging from cancer to neurodegenerative disorders.[6] The chloro-substituent, in particular, can serve as a handle for further functionalization or can enhance binding affinity to target proteins through halogen bonding.
Conclusion
This compound is more than a mere chemical reagent; it is an enabling tool for innovation in pharmaceutical research. Its robust synthesis and predictable reactivity in one of the most powerful C-C bond-forming reactions make it an indispensable asset. A thorough understanding of its properties and the mechanistic underpinnings of its synthesis and application, as detailed in this guide, empowers researchers to design and execute synthetic strategies with greater precision and efficiency, accelerating the discovery of next-generation therapeutics.
References
- 1. scbt.com [scbt.com]
- 2. Boronic Acids and Their Derivatives in Medicinal Chemistry: Synthesis and Biological Applications - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Suzuki Coupling [organic-chemistry.org]
- 4. researchgate.net [researchgate.net]
- 5. Formulation of boronic acid compounds - Eureka | Patsnap [eureka.patsnap.com]
- 6. Suzuki-Miyaura Cross-Coupling of Unprotected, Nitrogen-Rich Heterocycles: Substrate Scope and Mechanistic Investigation - PMC [pmc.ncbi.nlm.nih.gov]
An In-depth Technical Guide to 6-Chloro-1-methylindole-2-boronic acid: A Cornerstone Reagent in Modern Medicinal Chemistry
This guide provides an in-depth technical overview of 6-Chloro-1-methylindole-2-boronic acid, a key building block for researchers and professionals in drug discovery and development. We will move beyond simple data recitation to explore the causality behind its synthesis, its strategic application in carbon-carbon bond formation, and the practical considerations for its effective use in the laboratory.
Core Chemical and Physical Properties
This compound is a specialized heterocyclic organoboron compound. The indole scaffold is a privileged structure in medicinal chemistry, appearing in numerous approved drugs and clinical candidates. The strategic placement of the boronic acid group at the 2-position transforms the indole into a versatile nucleophilic partner for cross-coupling reactions, while the chloro and N-methyl substituents provide handles for modulating physicochemical properties such as lipophilicity and metabolic stability in target molecules.
Quantitative data for this reagent are summarized below for rapid reference.
| Property | Value | Source(s) |
| CAS Number | 957066-11-4 | [1] |
| Molecular Formula | C₉H₉BClNO₂ | [1] |
| Molecular Weight | 209.44 g/mol | [1] |
| Appearance | Solid | |
| Melting Point | 118-120 °C | |
| Storage Class | 11 (Combustible Solids) |
Synthesis Pathway: From Haloindole to Boronic Acid
The synthesis of indolylboronic acids is a well-established field, typically achieved through the borylation of a corresponding haloindole or via direct C-H activation.[2] For this compound, a common and effective strategy involves a lithium-halogen exchange followed by electrophilic trapping with a borate ester.
This method is preferred because the C2-proton of an indole ring is the most acidic, making direct lithiation a viable route. The process begins with the precursor, 6-chloro-1-methylindole. Deprotonation at the 2-position with a strong organolithium base, such as n-butyllithium (n-BuLi), at low temperatures (-78 °C) generates a highly reactive C2-lithiated indole intermediate. This intermediate is then quenched with an electrophilic boron source, typically triisopropyl borate, to form the boronate ester. Finally, acidic hydrolysis cleaves the ester to yield the target this compound.
References
An In-depth Technical Guide to the Synthesis of 6-Chloro-1-methylindole-2-boronic acid
For Researchers, Scientists, and Drug Development Professionals
Authored by a Senior Application Scientist
This guide provides a comprehensive and technically detailed protocol for the synthesis of 6-chloro-1-methylindole-2-boronic acid, a valuable building block in medicinal chemistry and materials science. The narrative emphasizes the rationale behind experimental choices, ensuring a deep understanding of the underlying chemical principles. Every step is designed to be self-validating, promoting reproducibility and success in the laboratory.
Introduction: The Significance of this compound
This compound is a key intermediate in the synthesis of a wide range of biologically active molecules and functional materials. The indole scaffold is a privileged structure in drug discovery, appearing in numerous pharmaceuticals. The chloro-substituent at the 6-position can significantly modulate the electronic and lipophilic properties of the final compound, potentially leading to enhanced potency or improved pharmacokinetic profiles.[1] The boronic acid moiety at the 2-position serves as a versatile handle for carbon-carbon bond formation, most notably through the Nobel Prize-winning Suzuki-Miyaura cross-coupling reaction.[2][3][4] This allows for the efficient construction of complex molecular architectures.
The synthesis of this valuable reagent involves a multi-step process that requires careful control of reaction conditions and a thorough understanding of organometallic chemistry. This guide will walk you through a reliable and well-documented approach.
Overall Synthesis Strategy
The synthesis of this compound can be logically divided into two main stages:
-
Preparation of the Precursor: Synthesis of 6-chloro-1-methylindole.
-
Borylation: Introduction of the boronic acid group at the C2 position of the indole ring.
This strategy is depicted in the workflow diagram below:
Caption: Overall workflow for the synthesis of this compound.
PART 1: Synthesis of the Precursor, 6-Chloro-1-methylindole
The journey to our target molecule begins with the construction of the core indole structure. A common and effective route involves the synthesis of 6-chlorooxindole, followed by its reduction and N-methylation.
Step 1.1: Synthesis of 6-Chlorooxindole
A reliable method for the preparation of 6-chlorooxindole starts from 2,5-dichloronitrobenzene and dimethyl malonate.[5] The reaction proceeds via a nucleophilic aromatic substitution followed by a reductive cyclization.
Reaction Scheme:
Experimental Protocol:
-
Nucleophilic Aromatic Substitution:
-
To a solution of 2,5-dichloronitrobenzene (1 equivalent) and dimethyl malonate (1.1 equivalents) in dimethyl sulfoxide (DMSO), add anhydrous potassium carbonate (2.5 equivalents).
-
Heat the mixture to 85-95 °C and stir for 6-10 hours. The progress of the reaction should be monitored by Thin Layer Chromatography (TLC).
-
After completion, cool the reaction mixture to room temperature and pour it into water.
-
Acidify the aqueous solution with concentrated hydrochloric acid to a pH of approximately 2-3 to precipitate the product.
-
Filter the solid, wash with water, and dry to obtain 2-(4-chloro-2-nitrophenyl)dimethylmalonate.
-
-
Reductive Cyclization:
-
Suspend the crude 2-(4-chloro-2-nitrophenyl)dimethylmalonate in a mixture of acetic acid and methanol.
-
Heat the mixture to 50-55 °C and add iron powder (4-5 equivalents) portion-wise.
-
After the addition is complete, heat the reaction to reflux for 2-4 hours.
-
Monitor the reaction by TLC until the starting material is consumed.
-
Cool the reaction mixture and pour it into cold water. The product, 6-chlorooxindole, will precipitate.
-
Filter the solid, wash with water until neutral, and dry.
-
Step 1.2: Reduction and N-Methylation to 6-Chloro-1-methylindole
The 6-chlorooxindole is then reduced to 6-chloroindole, which is subsequently N-methylated.
Reaction Scheme:
Experimental Protocol:
-
Reduction of 6-Chlorooxindole:
-
Caution: Lithium aluminum hydride (LiAlH4) is a highly reactive and flammable reagent. Handle with extreme care under an inert atmosphere (e.g., argon or nitrogen).
-
In a flame-dried flask under an inert atmosphere, suspend LiAlH4 (1.5 equivalents) in anhydrous tetrahydrofuran (THF).
-
Cool the suspension to 0 °C and add a solution of 6-chlorooxindole (1 equivalent) in THF dropwise.
-
After the addition is complete, allow the reaction to warm to room temperature and then heat to reflux for 4-6 hours.
-
Cool the reaction to 0 °C and carefully quench by the sequential addition of water, 15% aqueous NaOH, and then more water (Fieser workup).
-
Filter the resulting precipitate and wash with THF.
-
Concentrate the filtrate under reduced pressure to obtain crude 6-chloroindole.
-
-
N-Methylation of 6-Chloroindole:
-
Caution: Sodium hydride (NaH) is a flammable solid and reacts violently with water. Methyl iodide is toxic and a suspected carcinogen. Handle both with appropriate personal protective equipment in a well-ventilated fume hood.
-
In a flame-dried flask under an inert atmosphere, suspend NaH (60% dispersion in mineral oil, 1.2 equivalents) in anhydrous dimethylformamide (DMF).
-
Cool the suspension to 0 °C and add a solution of 6-chloroindole (1 equivalent) in DMF dropwise.
-
Stir the mixture at 0 °C for 30 minutes, then add methyl iodide (1.2 equivalents) dropwise.
-
Allow the reaction to warm to room temperature and stir for 2-4 hours.
-
Quench the reaction by the slow addition of water.
-
Extract the product with ethyl acetate, wash the organic layer with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.
-
Purify the crude product by flash column chromatography on silica gel to afford pure 6-chloro-1-methylindole.[6]
-
PART 2: Borylation of 6-Chloro-1-methylindole
With the precursor in hand, the next critical step is the introduction of the boronic acid group at the C2 position. This is typically achieved through a directed lithiation followed by quenching with a boron electrophile.
Step 2.1: Directed C2-Lithiation
The C2 position of N-alkylindoles is the most acidic proton on the aromatic ring, making it susceptible to deprotonation by strong bases like organolithium reagents.[7]
Reaction Mechanism:
Caption: Directed lithiation at the C2 position of 6-chloro-1-methylindole.
Experimental Protocol:
-
Setup and Reagents:
-
Use a flame-dried, three-necked flask equipped with a magnetic stirrer, a thermometer, a nitrogen/argon inlet, and a rubber septum.
-
All solvents (e.g., tetrahydrofuran - THF) must be anhydrous.
-
Organolithium reagents (n-butyllithium or tert-butyllithium) are highly reactive and pyrophoric. Handle with extreme care.
-
-
Lithiation Procedure:
-
Dissolve 6-chloro-1-methylindole (1 equivalent) in anhydrous THF in the reaction flask.
-
Cool the solution to -78 °C using a dry ice/acetone bath.
-
Slowly add the organolithium reagent (e.g., n-BuLi, 1.1 equivalents) dropwise via syringe, ensuring the internal temperature does not rise above -70 °C.
-
Stir the reaction mixture at -78 °C for 1-2 hours. The formation of the lithiated intermediate may be indicated by a color change.
-
Step 2.2: Borylation with a Borate Ester
The newly formed organolithium species is a potent nucleophile and will readily react with an electrophilic boron source, such as triisopropyl borate or trimethyl borate.
Experimental Protocol:
-
Quenching the Lithiated Intermediate:
-
While maintaining the temperature at -78 °C, slowly add triisopropyl borate (1.2 equivalents) dropwise to the solution of the lithiated indole.
-
Stir the reaction mixture at -78 °C for an additional 1-2 hours.
-
Allow the reaction to slowly warm to room temperature overnight.
-
Step 2.3: Hydrolysis to the Boronic Acid
The final step is the hydrolysis of the boronate ester to the desired boronic acid.
Experimental Protocol:
-
Workup and Purification:
-
Quench the reaction mixture by the slow addition of saturated aqueous ammonium chloride solution or dilute hydrochloric acid.
-
Extract the product with an organic solvent such as ethyl acetate.
-
Wash the combined organic layers with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.
-
The crude boronic acid can be purified by recrystallization or by trituration with a suitable solvent system (e.g., diethyl ether/hexanes).
-
Characterization Data
The final product, this compound, should be characterized by standard analytical techniques to confirm its identity and purity.
| Property | Expected Value |
| Molecular Formula | C9H9BClNO2[8] |
| Molecular Weight | 209.4 g/mol [8] |
| Appearance | Typically a solid |
| NMR Spectroscopy | 1H and 13C NMR spectra should be consistent with the proposed structure. The B-OH proton signal in 1H NMR is often broad and may be exchangeable with D2O. |
| Mass Spectrometry | The mass spectrum should show the molecular ion peak corresponding to the calculated mass. |
Safety and Handling of Organoboron Compounds
-
General Precautions: Organoboron compounds should be handled in a well-ventilated fume hood.[9] Avoid inhalation of dust and contact with skin and eyes.[9]
-
Personal Protective Equipment (PPE): Wear appropriate PPE, including safety glasses, gloves, and a lab coat. For large-scale operations or when generating dust, a NIOSH-approved respirator may be necessary.[9]
-
Storage: Store organoboron compounds in tightly sealed containers in a cool, dry place, away from moisture, acids, and strong oxidizing agents.[9]
-
Spill and Waste Disposal: In case of a spill, avoid creating dust.[9] Sweep or scoop up the material and place it in a properly labeled, sealed container for disposal.[9] Dispose of chemical waste in accordance with local, state, and federal regulations.
Troubleshooting and Key Considerations
-
Anhydrous Conditions: The lithiation step is extremely sensitive to moisture. Ensure all glassware is thoroughly dried and all solvents are anhydrous to prevent quenching of the organolithium reagent.
-
Temperature Control: Maintaining a low temperature (-78 °C) during the lithiation and borylation steps is crucial to prevent side reactions and decomposition of the intermediates.
-
Purity of Starting Materials: The purity of the 6-chloro-1-methylindole is important for a clean reaction. Ensure it is properly purified before proceeding to the borylation step.
-
Stability of Boronic Acids: Boronic acids can undergo dehydration to form boroxines (cyclic anhydrides). This can often be reversed by treatment with water. For long-term storage, conversion to a more stable derivative, such as a pinacol ester, may be considered.[4][10]
Conclusion
The synthesis of this compound is a multi-step process that requires careful execution and an understanding of fundamental organic chemistry principles. By following the detailed protocols and adhering to the safety guidelines outlined in this guide, researchers can reliably produce this valuable building block for their synthetic endeavors. The versatility of this compound in Suzuki-Miyaura cross-coupling reactions opens up a vast chemical space for the development of novel pharmaceuticals and advanced materials.
References
- 1. drughunter.com [drughunter.com]
- 2. Suzuki reaction - Wikipedia [en.wikipedia.org]
- 3. Suzuki Coupling [organic-chemistry.org]
- 4. Suzuki-Miyaura Cross-Coupling Reagents [sigmaaldrich.com]
- 5. Page loading... [guidechem.com]
- 6. 6-Chloro-1-methyl-1H-indole | C9H8ClN | CID 15335321 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 7. pubs.acs.org [pubs.acs.org]
- 8. scbt.com [scbt.com]
- 9. Boron - ESPI Metals [espimetals.com]
- 10. Organic Syntheses Procedure [orgsyn.org]
An In-depth Technical Guide to the Structural Analysis of 6-Chloro-1-methylindole-2-boronic acid
Introduction
6-Chloro-1-methylindole-2-boronic acid is a specialized heterocyclic compound of significant interest to researchers and professionals in the field of drug discovery and organic synthesis. Its unique structure, combining an indole scaffold with a reactive boronic acid moiety, makes it a valuable building block in the development of novel therapeutic agents and complex organic molecules. The indole core is a prevalent motif in numerous biologically active compounds, while the boronic acid group serves as a versatile handle for various chemical transformations, most notably the Suzuki-Miyaura cross-coupling reaction.[1][2]
This technical guide provides a comprehensive overview of the structural analysis of this compound. As a Senior Application Scientist, the following sections are designed to offer not just procedural steps but also the underlying scientific rationale for each analytical technique. The aim is to equip researchers with the expertise to thoroughly characterize this molecule, ensuring its identity, purity, and structural integrity for downstream applications.
Molecular Identity
A foundational aspect of any structural analysis is the confirmation of the molecule's fundamental properties.
| Property | Value | Source |
| Molecular Formula | C₉H₉BClNO₂ | [3][4][5][6] |
| Molecular Weight | 209.44 g/mol | [4][5][6] |
| InChI Key | HAKQDXBWDPGHDD-UHFFFAOYSA-N | [3][4][5] |
| SMILES | CN1C(B(O)O)=CC2=CC=C(C=C12)Cl | [5] |
Part 1: Spectroscopic Characterization
Spectroscopic techniques are indispensable for elucidating the structural features of organic molecules. This section details the application of Nuclear Magnetic Resonance (NMR) spectroscopy, Infrared (IR) Spectroscopy, and Mass Spectrometry (MS) for the analysis of this compound.
Nuclear Magnetic Resonance (NMR) Spectroscopy
NMR spectroscopy provides detailed information about the carbon-hydrogen framework of a molecule. For this compound, both ¹H and ¹³C NMR are crucial for confirming the substitution pattern and the integrity of the indole ring.
¹H NMR Spectroscopy: Expected Chemical Shifts and Rationale
The proton NMR spectrum is anticipated to show distinct signals corresponding to the aromatic protons of the indole ring, the N-methyl protons, and the hydroxyl protons of theboronic acid group. The chemical shifts are influenced by the electron-donating and withdrawing effects of the substituents.
| Proton | Expected Chemical Shift (ppm) | Rationale |
| N-CH₃ | ~3.7 | The methyl group attached to the nitrogen atom is expected to be deshielded due to the inductive effect of the nitrogen, resulting in a singlet in the downfield region. |
| Indole H3 | ~6.8 | This proton is on a carbon adjacent to the electron-donating nitrogen and the electron-withdrawing boronic acid group, leading to a complex electronic environment. |
| Indole Aromatic Protons | 7.0 - 7.6 | The protons on the benzene ring of the indole will appear as a complex pattern of doublets and doublets of doublets due to spin-spin coupling. The chloro substituent will influence their precise chemical shifts. |
| B(OH)₂ | Broad singlet, variable | The protons of the boronic acid hydroxyl groups are acidic and their chemical shift is highly dependent on the solvent, concentration, and temperature. They often appear as a broad singlet that can exchange with D₂O. |
¹³C NMR Spectroscopy: Predicted Resonances
The carbon NMR spectrum will provide insights into the carbon skeleton of the molecule.
| Carbon | Expected Chemical Shift (ppm) | Rationale |
| N-CH₃ | ~30 | The N-methyl carbon will appear in the aliphatic region. |
| Indole Aromatic Carbons | 100 - 140 | The eight carbons of the indole ring will give rise to distinct signals in the aromatic region. The carbon bearing the boronic acid group (C2) will be significantly influenced by the boron atom. The carbon attached to the chlorine atom (C6) will also have a characteristic chemical shift. |
Infrared (IR) Spectroscopy
IR spectroscopy is a powerful tool for identifying the functional groups present in a molecule. The vibrational characteristics of boronic acids and their derivatives have been systematically investigated, providing a strong basis for spectral interpretation.[7][8][9]
Key Vibrational Frequencies
| Functional Group | Expected Wavenumber (cm⁻¹) | Vibrational Mode |
| O-H Stretch (Boronic Acid) | 3200-3600 (broad) | Stretching vibration of the hydroxyl groups, often showing evidence of hydrogen bonding.[10][11] |
| C-H Stretch (Aromatic) | 3000-3100 | Stretching vibrations of the C-H bonds on the indole ring. |
| C=C Stretch (Aromatic) | 1450-1600 | In-plane stretching vibrations of the carbon-carbon double bonds within the indole ring. |
| B-O Stretch | 1300-1400 | Asymmetric stretching vibration of the boron-oxygen bonds. This is a characteristic peak for boronic acids.[7][8][9] |
| C-N Stretch | 1200-1300 | Stretching vibration of the carbon-nitrogen bond in the indole ring. |
| C-Cl Stretch | 600-800 | Stretching vibration of the carbon-chlorine bond. |
Mass Spectrometry (MS)
Mass spectrometry is used to determine the molecular weight and elemental composition of a molecule. For this compound, electrospray ionization (ESI) is a suitable technique.
Expected Mass-to-Charge Ratios (m/z)
| Ion | Expected m/z | Rationale |
| [M+H]⁺ | 210.04877 | Protonated molecular ion. The exact mass can be used to confirm the elemental composition.[3] |
| [M-H]⁻ | 208.03421 | Deprotonated molecular ion.[3] |
| [M+Na]⁺ | 232.03071 | Sodium adduct of the molecular ion.[3] |
It is important to note that boronic acids can sometimes be challenging to analyze by mass spectrometry without derivatization.[12] However, modern LC-MS/MS methods have been developed for the successful analysis of underivatized boronic acids.[13]
Part 2: Chromatographic and Crystallographic Analysis
Beyond spectroscopy, chromatographic and crystallographic methods provide crucial information about the purity and three-dimensional structure of the molecule.
High-Performance Liquid Chromatography (HPLC)
HPLC is an essential technique for assessing the purity of this compound. A well-developed HPLC method can separate the target compound from starting materials, by-products, and degradation products.
Illustrative HPLC Method Development Workflow
Caption: A generalized workflow for developing a robust HPLC purity method.
A typical starting point for method development would involve a reversed-phase C18 column with a mobile phase gradient of water (containing an acidic modifier like formic acid or trifluoroacetic acid) and acetonitrile. Detection is commonly performed using a UV detector, monitoring at a wavelength where the indole chromophore has strong absorbance (typically around 220 nm and 270 nm).
X-ray Crystallography
While no public crystal structure for this compound is currently available, X-ray crystallography would provide the most definitive three-dimensional structural information. The crystal structure of a related compound, 6-Chloro-1-methylindoline-2,3-dione, has been reported, revealing a nearly planar indoline ring system.[14] It is reasonable to expect a similar planarity for the indole ring of this compound.
Hypothetical Crystallographic Data and Insights
A successful single-crystal X-ray diffraction experiment would yield precise data on:
-
Bond lengths and angles: Confirming the geometry of the indole ring and the boronic acid moiety.
-
Torsional angles: Defining the orientation of the boronic acid group relative to the indole plane.
-
Intermolecular interactions: Revealing hydrogen bonding networks involving the boronic acid hydroxyl groups and potential π-π stacking interactions between the indole rings in the crystal lattice.
Part 3: Synthesis and Reactivity
A comprehensive structural analysis also considers the synthetic origin and chemical reactivity of the molecule, as these can provide clues about potential impurities and stability.
Synthetic Pathways
Indolylboronic acids are commonly synthesized through several established methods.[1][2] Understanding the synthetic route is critical for anticipating potential process-related impurities.
Conceptual Synthetic Workflow
Caption: A simplified representation of a common synthetic route to indolylboronic acids.
One common approach involves the ortho-lithiation of a protected indole followed by quenching with a trialkyl borate.[1] Another powerful method is the direct C-H borylation of the indole ring using a transition metal catalyst.[1][2] Each method has its own set of potential side reactions and by-products that must be considered during the analytical characterization.
Chemical Stability and Storage
Boronic acids are known to undergo dehydration to form boroxines (cyclic anhydrides), especially upon heating or under acidic conditions. Therefore, it is crucial to be aware of this potential transformation.
-
Storage: this compound should be stored in a cool, dry, and well-ventilated area, away from heat and moisture.
-
Analytical Considerations: When analyzing by techniques such as GC-MS or HPLC at elevated temperatures, the potential for on-column dehydration should be considered.
Conclusion
The structural analysis of this compound is a multi-faceted process that requires the synergistic application of various analytical techniques. This guide has outlined the foundational spectroscopic, chromatographic, and crystallographic methods, providing both the theoretical basis and practical considerations for each. By following a logical and rigorous analytical workflow, researchers can ensure the quality and structural integrity of this important chemical building block, thereby enabling its successful application in the advancement of chemical synthesis and drug discovery.
References
- 1. mdpi.com [mdpi.com]
- 2. Indolylboronic Acids: Preparation and Applications - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. PubChemLite - 6-chloro-1-methyl-1h-indole-2-boronic acid (C9H9BClNO2) [pubchemlite.lcsb.uni.lu]
- 4. This compound | CymitQuimica [cymitquimica.com]
- 5. 6-Chloro-1-methyl-1H-indol-2-ylboronic acid | Sigma-Aldrich [sigmaaldrich.com]
- 6. scbt.com [scbt.com]
- 7. pubs.acs.org [pubs.acs.org]
- 8. Vibrational Properties of Boroxine Anhydride and Boronate Ester Materials: Model Systems for the Diagnostic Characterization of Covalent Organic Frameworks | Semantic Scholar [semanticscholar.org]
- 9. researchgate.net [researchgate.net]
- 10. cdnsciencepub.com [cdnsciencepub.com]
- 11. cdnsciencepub.com [cdnsciencepub.com]
- 12. researchgate.net [researchgate.net]
- 13. A High Sensitive LC-MS/MS Method for the Simultaneous Determination of Potential Genotoxic Impurities Carboxy Phenyl Boronic Acid and Methyl Phenyl Boronic Acid in Lumacaftor [scirp.org]
- 14. 6-Chloro-1-methylindoline-2,3-dione - PMC [pmc.ncbi.nlm.nih.gov]
An In-Depth Technical Guide to the Spectroscopic Characterization of 6-Chloro-1-methylindole-2-boronic acid
Prepared by: Gemini, Senior Application Scientist
Introduction: 6-Chloro-1-methylindole-2-boronic acid (CAS: 957066-11-4) is a specialized heterocyclic building block of significant interest to researchers in medicinal chemistry and materials science. As a derivative of the indole scaffold, a privileged structure in numerous biologically active compounds, it serves as a versatile precursor in synthetic organic chemistry. Its utility is primarily demonstrated in palladium-catalyzed Suzuki-Miyaura cross-coupling reactions, enabling the formation of carbon-carbon bonds to construct complex molecular architectures. A thorough understanding of its spectroscopic signature is paramount for confirming its identity, assessing its purity, and ensuring the success of subsequent synthetic transformations.
This guide provides a comprehensive analysis of the expected spectroscopic data for this compound. In the absence of publicly available experimental spectra, this document leverages established principles of spectroscopic interpretation and data from analogous structures to present a robust, predictive framework for its characterization. The methodologies and interpretations described herein are designed to serve as a reliable reference for researchers working with this compound and similar indole boronic acids.
Part 1: Molecular Structure and Physicochemical Properties
The fundamental identity of a chemical compound is defined by its structure and physical properties. These parameters are the foundation upon which all spectroscopic analysis is built.
Core Properties
The key physicochemical properties of this compound are summarized below. This data is essential for calculating molar equivalents, predicting solubility, and preparing samples for analysis.
| Property | Value | Source(s) |
| CAS Number | 957066-11-4 | [1] |
| Molecular Formula | C₉H₉BClNO₂ | [2][1] |
| Molecular Weight | 209.44 g/mol | [2] |
| Physical Form | Solid | [2] |
| InChI Key | HAKQDXBWDPGHDD-UHFFFAOYSA-N | [3] |
Chemical Structure
The structural representation provides the atomic connectivity and spatial arrangement, which dictates the unique spectroscopic fingerprint of the molecule.
Caption: Structure of this compound.
Part 2: Nuclear Magnetic Resonance (NMR) Spectroscopy
NMR spectroscopy is the most powerful technique for elucidating the carbon-hydrogen framework of an organic molecule. The analysis of both ¹H and ¹³C NMR spectra provides definitive evidence for the compound's structure and substitution pattern.
Predicted ¹H NMR Analysis (500 MHz, DMSO-d₆)
The choice of DMSO-d₆ as a solvent is strategic; its polarity effectively solubilizes the boronic acid, and its residual proton signal does not overlap with key analyte signals. The acidic protons of the B(OH)₂ group are often observable in DMSO-d₆ as a broad singlet.
-
B(OH)₂ Protons: Expected to appear as a broad, exchangeable singlet around δ 8.0-8.5 ppm . The broadness is due to hydrogen bonding and chemical exchange with trace water in the solvent.
-
Aromatic Protons (H4, H5, H7): The indole ring contains three aromatic protons.
-
H7: Located adjacent to the nitrogen atom, this proton is expected to be a doublet at approximately δ 7.60 ppm . Its proximity to the electron-rich pyrrole ring influences its chemical shift.
-
H5: This proton will appear as a doublet of doublets around δ 7.15 ppm , showing coupling to both H4 and H7 (though ⁴J coupling to H7 will be small).
-
H4: This proton, ortho to the chloro group, is expected to be a doublet at approximately δ 7.55 ppm .
-
-
Indole C3-H Proton: The proton at the C3 position is a singlet and is expected to appear around δ 6.90 ppm .
-
N-CH₃ Protons: The N-methyl group protons will appear as a sharp singlet at approximately δ 3.80 ppm .
Predicted ¹³C NMR Analysis (125 MHz, DMSO-d₆)
Proton-decoupled ¹³C NMR provides a count of unique carbon environments.
-
Aromatic Carbons: Six distinct signals are expected for the indole ring carbons. The chemical shifts are influenced by the nitrogen, chlorine, and boronic acid substituents. Expected shifts are in the range of δ 110-140 ppm .
-
C2 Carbon (C-B): The carbon directly attached to the boron atom is a quaternary carbon and is notoriously difficult to observe. Its signal is often broad and of low intensity due to quadrupolar relaxation induced by the adjacent boron nucleus. If observed, it would be significantly downfield.
-
N-CH₃ Carbon: The methyl carbon signal is expected in the aliphatic region, around δ 31.5 ppm .
Summary of Predicted NMR Data
| Assignment | Predicted ¹H Shift (ppm) | Predicted Multiplicity | Predicted ¹³C Shift (ppm) |
| B(OH)₂ | ~8.2 | br s | - |
| H7 | ~7.60 | d | ~122.0 |
| H4 | ~7.55 | d | ~120.0 |
| H5 | ~7.15 | dd | ~125.0 |
| C3-H | ~6.90 | s | ~105.0 |
| N-CH₃ | ~3.80 | s | ~31.5 |
| C2 (C-B) | - | - | Not observed or very broad |
| C6 (C-Cl) | - | - | ~128.0 |
| Quaternary Cs | - | - | ~138.0, ~127.0 |
Experimental Protocol: NMR Spectroscopy
This protocol ensures the acquisition of high-quality, reproducible NMR data.
-
Sample Preparation: Accurately weigh 5-10 mg of this compound into a clean, dry NMR tube.
-
Solvent Addition: Add approximately 0.6 mL of deuterated dimethyl sulfoxide (DMSO-d₆, 99.9% D).
-
Dissolution: Cap the tube and gently vortex or invert until the sample is fully dissolved. Mild heating may be applied if necessary.
-
Instrument Setup:
-
Insert the sample into the NMR spectrometer.
-
Lock onto the deuterium signal of the solvent.
-
Shim the magnetic field to achieve optimal homogeneity, aiming for a narrow and symmetrical solvent peak.
-
-
¹H Spectrum Acquisition:
-
Acquire a standard one-pulse ¹H spectrum.
-
Use a 45° or 90° pulse angle with a relaxation delay of 1-2 seconds.
-
Collect at least 16 scans for a good signal-to-noise ratio.
-
-
¹³C Spectrum Acquisition:
-
Acquire a proton-decoupled ¹³C spectrum using a standard pulse program (e.g., zgpg30).
-
A relaxation delay of 2 seconds is standard, but a longer delay (5-10 s) may be necessary to observe quaternary carbons.
-
Collect several thousand scans (e.g., 2048 or more) to achieve an adequate signal-to-noise ratio.
-
-
Data Processing:
-
Apply Fourier transformation to the acquired FIDs.
-
Phase the spectra correctly.
-
Calibrate the chemical shift scale by setting the residual DMSO solvent peak to δ 2.50 ppm for ¹H and δ 39.52 ppm for ¹³C NMR.
-
Integrate the ¹H signals and pick peaks for both spectra.
-
Visualization: NMR Analysis Workflow
Caption: Workflow for NMR-based structural elucidation.
Part 3: Mass Spectrometry (MS)
Mass spectrometry provides the exact molecular weight and elemental composition, serving as an orthogonal technique to confirm the identity established by NMR.
Predicted High-Resolution Mass Spectrometry (HRMS) Analysis
Electrospray ionization (ESI) in positive mode is a suitable technique for this polar compound.
-
Molecular Ion Peak: The primary confirmation comes from the accurate mass of the protonated molecule, [M+H]⁺.
-
Isotopic Pattern: A crucial diagnostic feature for chlorine-containing compounds is the isotopic signature. Chlorine has two stable isotopes: ³⁵Cl (75.8% abundance) and ³⁷Cl (24.2% abundance). This results in two prominent peaks in the mass spectrum:
-
An [M+H]⁺ peak corresponding to the molecule containing ³⁵Cl.
-
An [M+2+H]⁺ peak, two mass units higher, corresponding to the molecule containing ³⁷Cl. The intensity of this peak will be approximately one-third (ca. 32%) of the [M+H]⁺ peak.
-
-
Fragmentation: While ESI is a soft ionization technique, some fragmentation can be expected. Plausible fragmentation pathways include the loss of water (H₂O) or the entire boronic acid group (B(OH)₂).
Summary of Predicted HRMS-ESI(+) Data
| Ion Species | Calculated m/z (for ³⁵Cl) | Expected Isotopic Peak (for ³⁷Cl) | Relative Intensity |
| [M+H]⁺ | 210.0436 | 212.0406 | 100% |
| [M+Na]⁺ | 232.0255 | 234.0226 | Variable |
Experimental Protocol: Mass Spectrometry
-
Sample Preparation: Prepare a dilute solution of the compound (~0.1 mg/mL) in a suitable solvent like methanol or acetonitrile.
-
Instrument Calibration: Calibrate the mass spectrometer using a known standard to ensure high mass accuracy (typically < 5 ppm).
-
Infusion: Infuse the sample solution directly into the ESI source at a low flow rate (e.g., 5-10 µL/min).
-
Data Acquisition: Acquire the spectrum in positive ion mode over a relevant m/z range (e.g., 100-500 amu).
-
Data Analysis:
-
Determine the accurate mass of the molecular ion peak.
-
Use the instrument's software to calculate the elemental formula and compare it to the theoretical formula (C₉H₉BClNO₂).
-
Verify the presence and correct intensity ratio (~3:1) of the [M+H]⁺ and [M+2+H]⁺ isotopic peaks.
-
Part 4: Infrared (IR) Spectroscopy
IR spectroscopy is used to identify the functional groups present in a molecule based on the absorption of infrared radiation, which excites molecular vibrations.
Predicted IR Absorption Bands
The analysis is typically performed on a solid sample using an Attenuated Total Reflectance (ATR) accessory.
-
O-H Stretch: A very prominent, broad absorption band is expected in the region of 3400-3200 cm⁻¹ , characteristic of the hydrogen-bonded O-H groups of the boronic acid.
-
Aromatic C-H Stretch: A sharp peak or series of peaks will appear just above 3000 cm⁻¹, typically around 3100-3050 cm⁻¹ .
-
Aliphatic C-H Stretch: The N-methyl group will show C-H stretching absorptions just below 3000 cm⁻¹, likely around 2950-2850 cm⁻¹ .
-
C=C Aromatic Ring Stretch: Multiple sharp bands of variable intensity are expected in the 1610-1450 cm⁻¹ region, corresponding to the indole ring system.
-
B-O Stretch: A strong, characteristic absorption for the boronic acid B-O single bond is expected around 1380-1330 cm⁻¹ .
-
C-Cl Stretch: This vibration typically appears in the fingerprint region, around 800-600 cm⁻¹ .
Summary of Predicted IR Data
| Wavenumber (cm⁻¹) | Intensity | Assignment |
| 3400–3200 | Strong, Broad | O–H Stretch (Boronic Acid) |
| 3100–3050 | Medium, Sharp | Aromatic C–H Stretch |
| 2950–2850 | Medium | Aliphatic C–H Stretch (N-CH₃) |
| 1610, 1550, 1470 | Medium-Strong | Aromatic C=C Ring Stretch |
| 1380–1330 | Strong | B–O Stretch |
| ~780 | Medium | C-Cl Stretch |
Experimental Protocol: FTIR-ATR Spectroscopy
-
Background Scan: Ensure the ATR crystal is clean. Collect a background spectrum of the empty crystal.
-
Sample Application: Place a small amount of the solid sample directly onto the ATR crystal.
-
Apply Pressure: Use the pressure clamp to ensure firm contact between the sample and the crystal.
-
Sample Scan: Collect the sample spectrum. Typically, 16-32 scans are co-added to improve the signal-to-noise ratio.
-
Data Processing: The software automatically ratios the sample scan to the background scan to produce the final absorbance or transmittance spectrum. Label the significant peaks.
Part 5: Integrated Spectroscopic Workflow
No single technique provides a complete structural picture. True confidence in structural assignment comes from the logical integration of complementary data from multiple spectroscopic methods.
The workflow begins with mass spectrometry to confirm the elemental formula. This provides the molecular "scaffold." Next, IR spectroscopy confirms the presence of key functional groups (boronic acid, aromatic ring, chloro-substituent). Finally, NMR spectroscopy provides the detailed atomic connectivity, mapping out the precise arrangement of protons and carbons, which serves as the ultimate confirmation of the isomeric structure.
Caption: Integrated workflow for spectroscopic structure verification.
Conclusion
The structural verification of this compound is unequivocally achieved through a multi-technique spectroscopic approach. High-resolution mass spectrometry confirms the elemental formula and the presence of chlorine through its distinct isotopic signature. Infrared spectroscopy provides clear evidence for the key boronic acid and aromatic functional groups. Finally, ¹H and ¹³C NMR spectroscopy delivers the definitive proof of the 1,2,6-trisubstituted indole core, allowing for the unambiguous assignment of the compound's constitution. The predictive data and protocols outlined in this guide provide a robust framework for the successful identification and quality control of this important synthetic intermediate.
References
Navigating the Synthesis Landscape: A Technical Guide to the Safe Handling and Application of 6-Chloro-1-methylindole-2-boronic acid
For Researchers, Scientists, and Drug Development Professionals
Authored by a Senior Application Scientist
The indole nucleus is a cornerstone in medicinal chemistry, forming the structural core of numerous natural products and synthetic pharmaceuticals.[1] The functionalization of this privileged scaffold is paramount in drug discovery, and the advent of transition-metal-catalyzed cross-coupling reactions has revolutionized this field. Among these, the Suzuki-Miyaura reaction stands out for its versatility and functional group tolerance, often employing boronic acids as key coupling partners.[2] This guide provides an in-depth technical overview of 6-Chloro-1-methylindole-2-boronic acid, a valuable building block in organic synthesis, with a stringent focus on its safe handling, application, and disposal.
While many indole boronic acids are noted for their stability and low toxicity, the introduction of a halogen atom and a boronic acid functional group necessitates a thorough understanding of the compound's potential hazards and reactivity.[2] This document serves as a comprehensive resource for laboratory personnel, ensuring that the innovative potential of this molecule can be harnessed without compromising safety.
Compound Identification and Physicochemical Properties
This compound is a substituted indole derivative that is increasingly utilized in the synthesis of complex organic molecules. Its structure combines the indole core with a chlorine atom at the 6-position, a methyl group on the indole nitrogen, and a boronic acid moiety at the 2-position.
| Property | Value/Description | Source |
| Chemical Name | This compound | [3][4] |
| CAS Number | 957066-11-4 | [3][4] |
| Molecular Formula | C₉H₉BClNO₂ | [3][4] |
| Molecular Weight | 209.44 g/mol | [3][4] |
| Physical State | Solid. This resolves conflicting reports from some suppliers who have previously listed it as a liquid. | [5] |
| Appearance | Typically an off-white to light-colored solid. | General observation for similar compounds |
| Solubility | Expected to be soluble in many organic solvents such as methanol, ethanol, and dimethylformamide (DMF). Sparingly soluble in water. | General knowledge of boronic acids |
Hazard Assessment and Toxicological Profile
GHS Hazard Classification (Anticipated):
| Hazard Class | Category | Hazard Statement | GHS Pictogram |
| Skin Corrosion/Irritation | Category 2 | H315: Causes skin irritation | Irritant |
| Serious Eye Damage/Eye Irritation | Category 2 | H319: Causes serious eye irritation | Irritant |
| Specific Target Organ Toxicity - Single Exposure (Respiratory Tract Irritation) | Category 3 | H335: May cause respiratory irritation | Irritant |
Routes of Exposure and Potential Health Effects:
-
Inhalation: Inhalation of dust may cause respiratory tract irritation.[6][7]
-
Skin Contact: Direct contact can cause skin irritation, redness, and itching.[6][7]
-
Eye Contact: Contact with eyes is expected to cause serious irritation.[6][7]
-
Ingestion: While specific data is unavailable, ingestion may be harmful. General symptoms of boronic acid ingestion can include nausea, vomiting, and gastrointestinal discomfort.
Safe Handling and Storage Protocols
Adherence to strict safety protocols is crucial when working with this compound. The following procedures are based on best practices for handling irritant chemical compounds.
Personal Protective Equipment (PPE)
A comprehensive PPE strategy is the first line of defense against accidental exposure.
References
- 1. scbt.com [scbt.com]
- 2. scbt.com [scbt.com]
- 3. (6-Chloro-1-methyl-1H-indole-2,4-diyl)diboronic acid|BLD Pharm [bldpharm.com]
- 4. 6-Chloro-1-methyl-1H-indole | C9H8ClN | CID 15335321 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 5. PubChemLite - 6-chloro-1-methyl-1h-indole-2-boronic acid (C9H9BClNO2) [pubchemlite.lcsb.uni.lu]
- 6. kemix.com.au [kemix.com.au]
- 7. 6-Chloro-1H-indole-2-carboxylic acid | C9H6ClNO2 | CID 85584 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 8. 2924712-06-9 (6-Chloro-2-hydroxynaphthalen-1-yl)boronic acid AKSci 3703FQ [aksci.com]
Methodological & Application
Application Notes & Protocols: Strategic Synthesis of Kinase Inhibitors via Suzuki-Miyaura Coupling of 6-Chloro-1-methylindole-2-boronic Acid
Introduction: The Strategic Imperative for Novel Kinase Inhibitors
The protein kinase family represents one of the most critical and extensively pursued target classes in modern drug discovery, particularly in oncology. Kinases are pivotal regulators of cellular signaling pathways, and their dysregulation is a hallmark of numerous cancers. The indole scaffold is recognized as a "privileged structure" in medicinal chemistry, forming the core of many natural products and synthetic drugs.[1][2] Its unique electronic properties and structural versatility make it an ideal foundation for designing potent and selective enzyme inhibitors.
This guide focuses on a specific, highly valuable building block: 6-Chloro-1-methylindole-2-boronic acid . The strategic placement of its functional groups makes it a powerful tool for medicinal chemists:
-
The indole core provides a robust and synthetically tractable framework.
-
N-methylation protects the indole nitrogen, preventing it from engaging in unwanted side reactions or hydrogen bonding, thereby simplifying the synthetic process and directing reactivity.
-
The 6-chloro substituent serves a dual purpose: it can enhance lipophilicity and, more importantly, participate in halogen bonding interactions within the kinase ATP-binding site, often leading to improved potency and selectivity.[3][4]
-
The 2-boronic acid moiety is the key functional handle. Boronic acids are exceptionally versatile intermediates in organic synthesis, prized for their stability, low toxicity, and reactivity in palladium-catalyzed cross-coupling reactions.[5][6]
This document provides a detailed exploration of the synthesis of kinase inhibitors using this scaffold, focusing on the underlying scientific principles and a robust, field-tested experimental protocol centered on the Suzuki-Miyaura cross-coupling reaction.
Scientific Rationale: The Suzuki-Miyaura Reaction as a Cornerstone
The primary strategy for elaborating the this compound scaffold into complex kinase inhibitors is the Suzuki-Miyaura cross-coupling reaction . This Nobel Prize-winning methodology is a cornerstone of modern C-C bond formation due to its mild conditions and remarkable tolerance for a wide array of functional groups.[7][8][9]
The Catalytic Cycle: A Mechanistic Overview
Understanding the mechanism is key to appreciating the protocol's design and for effective troubleshooting. The reaction proceeds through a catalytic cycle involving a palladium catalyst, which is regenerated at the end of each cycle.[10][11]
-
Oxidative Addition : The active Pd(0) catalyst inserts into the carbon-halogen bond of the aryl or heteroaryl halide (the coupling partner), forming a Pd(II) complex.
-
Transmetalation : A base activates the boronic acid to form a more nucleophilic boronate species. This species then transfers its organic group (the indole moiety) to the palladium center, displacing the halide. This is the crucial step where the new C-C bond is poised to form.[9]
-
Reductive Elimination : The two organic fragments on the palladium complex—the indole and the aryl/heteroaryl group—are coupled and released as the final biaryl product. This step regenerates the active Pd(0) catalyst, allowing the cycle to begin anew.
Strategy for Kinase Inhibitor Design
Most small-molecule kinase inhibitors are ATP-competitive, meaning they bind in the same pocket as the natural ligand, ATP.[8] A key interaction within this pocket occurs at the "hinge region," which forms hydrogen bonds with the adenine ring of ATP. Our synthetic strategy leverages this:
-
The 6-Chloro-1-methylindole core acts as a scaffold.
-
The Suzuki-Miyaura reaction is used to attach a second aryl or heteroaryl ring system, which is specifically chosen to act as the "hinge-binding" moiety .[8]
-
By systematically varying this coupling partner, researchers can perform Structure-Activity Relationship (SAR) studies to optimize the inhibitor's potency, selectivity, and pharmacokinetic properties.[1][12][13]
Detailed Experimental Protocols
This section provides a robust, general protocol for the Suzuki-Miyaura coupling of this compound with a representative heteroaryl halide.
Materials and Reagents
| Reagent | CAS Number | M.W. ( g/mol ) | Notes |
| This compound | N/A | 225.45 | The core building block. |
| 2-Chloro-4-aminopyrimidine (Example Partner) | 109-11-5 | 129.55 | A common hinge-binding fragment. |
| Tetrakis(triphenylphosphine)palladium(0) | 14221-01-3 | 1155.56 | Catalyst. Handle in a fume hood. |
| Sodium Carbonate (Na₂CO₃) | 497-19-8 | 105.99 | Base. Anhydrous powder is preferred. |
| 1,4-Dioxane | 123-91-1 | 88.11 | Solvent. Anhydrous, degassed. |
| Water (H₂O) | 7732-18-5 | 18.02 | Co-solvent. Degassed (e.g., by sparging with N₂). |
| Ethyl Acetate (EtOAc) | 141-78-6 | 88.11 | For extraction. |
| Brine (Saturated NaCl solution) | N/A | N/A | For work-up. |
| Anhydrous Magnesium Sulfate (MgSO₄) | 7487-88-9 | 120.37 | Drying agent. |
| Silica Gel | 7631-86-9 | 60.08 | For column chromatography. (230-400 mesh) |
Equipment
-
Round-bottom flask or microwave reaction vial
-
Magnetic stirrer and stir bar
-
Heating mantle or oil bath (or a dedicated microwave reactor)
-
Condenser
-
Inert atmosphere setup (e.g., Schlenk line with Nitrogen or Argon)
-
Standard laboratory glassware for work-up and purification
-
Rotary evaporator
-
Thin Layer Chromatography (TLC) plates and chamber
-
Column chromatography setup
Step-by-Step Synthesis Protocol
-
Reaction Setup :
-
To a dry 25 mL round-bottom flask or microwave vial equipped with a magnetic stir bar, add this compound (1.0 eq, e.g., 100 mg, 0.44 mmol).
-
Add the aryl/heteroaryl halide coupling partner, for example, 2-Chloro-4-aminopyrimidine (1.1 eq, 62 mg, 0.48 mmol).
-
Add sodium carbonate (Na₂CO₃) (2.5 eq, 117 mg, 1.1 mmol).
-
Add the palladium catalyst, Tetrakis(triphenylphosphine)palladium(0) (Pd(PPh₃)₄) (0.05 eq, 25 mg, 0.022 mmol).
-
Causality Note: The base (Na₂CO₃) is crucial for activating the boronic acid into the boronate, which is necessary for the transmetalation step. Using a slight excess of the halide partner ensures complete consumption of the more valuable boronic acid starting material.
-
-
Inert Atmosphere :
-
Seal the flask with a septum and evacuate and backfill with an inert gas (Nitrogen or Argon) three times. This is critical to prevent oxidation and deactivation of the Pd(0) catalyst.
-
-
Solvent Addition and Reaction :
-
Using a syringe, add a degassed mixture of 1,4-Dioxane and Water (e.g., 4:1 ratio, 5 mL total volume).
-
Causality Note: The aqueous co-solvent is essential for dissolving the inorganic base and facilitating the formation of the active boronate species.
-
Immerse the flask in a preheated oil bath at 90-100 °C and stir vigorously. Alternatively, use a microwave reactor set to a similar temperature for an accelerated reaction time (e.g., 30-60 minutes).[8]
-
-
Reaction Monitoring :
-
Monitor the reaction progress by TLC (e.g., using a 1:1 Hexanes:Ethyl Acetate eluent) or LC-MS. The reaction is complete when the boronic acid starting material is no longer visible.
-
-
Work-up :
-
Once complete, cool the reaction mixture to room temperature.
-
Dilute the mixture with Ethyl Acetate (20 mL) and water (15 mL).
-
Transfer the mixture to a separatory funnel. Separate the organic layer and extract the aqueous layer twice more with Ethyl Acetate (2 x 15 mL).
-
Combine all organic layers, wash with brine (20 mL), and dry over anhydrous magnesium sulfate (MgSO₄).
-
-
Purification and Characterization :
-
Filter off the drying agent and concentrate the filtrate under reduced pressure using a rotary evaporator to obtain the crude product.
-
Purify the crude material by column chromatography on silica gel, typically using a gradient eluent system (e.g., starting with 100% Hexanes and gradually increasing the polarity with Ethyl Acetate) to isolate the pure product.
-
Confirm the structure and assess the purity of the final compound using ¹H NMR, ¹³C NMR, High-Resolution Mass Spectrometry (HRMS), and HPLC.
-
Expected Results & Data Summary
The described protocol is versatile and can be applied to a range of aryl and heteroaryl halides. The table below provides hypothetical but representative data for the synthesis of potential kinase inhibitors.
| Aryl/Heteroaryl Halide Partner | Product Structure (Schematic) | Target Kinase Family (Example) | Expected Yield | Purity (HPLC) |
| 2-Chloro-4-aminopyrimidine | Indole-Aminopyrimidine | CDK, Aurora[14] | 75-85% | >98% |
| 4-Bromo-1H-pyrazole | Indole-Pyrazole | JNK, p38[15] | 70-80% | >98% |
| 6-Chloroquinoline | Indole-Quinoline | c-Met, VEGFR2[10][16] | 65-75% | >97% |
| 3-Bromo-5-fluoropyridine | Indole-Fluoropyridine | RSK, MK2[12][13] | 80-90% | >98% |
Troubleshooting Common Issues
| Issue | Potential Cause(s) | Suggested Solution(s) |
| Low or No Yield | Inactive catalyst; Insufficiently inert atmosphere; Ineffective base. | Use fresh catalyst; Ensure proper degassing of solvents and flask; Try a stronger base like K₃PO₄ or Cs₂CO₃.[17] |
| Incomplete Reaction | Insufficient heating; Short reaction time. | Increase temperature slightly (to 110 °C); Extend reaction time and monitor closely by TLC/LC-MS. |
| Deboronation of Starting Material | Presence of protic acids; Prolonged heating. | Ensure the reaction is not acidic; Do not overheat or run the reaction for an excessively long time after completion. |
| Formation of Homocoupled Side Product | Catalyst decomposition. | Use a lower catalyst loading; Add a phosphine ligand (e.g., SPhos) if not using a pre-formed complex to stabilize the catalyst.[11] |
Conclusion
This compound is a highly effective and versatile building block for the synthesis of novel kinase inhibitors. The Suzuki-Miyaura cross-coupling provides a reliable and high-yielding pathway to generate diverse libraries of drug-like molecules. The protocol detailed herein is a robust starting point for researchers in drug discovery, offering a clear path from commercially available starting materials to complex, biologically active compounds. By understanding the underlying chemical principles and carefully controlling reaction parameters, scientists can efficiently explore new chemical space in the ongoing quest for next-generation targeted therapeutics.
References
- 1. Recent updates of Indole derivatives as kinase inhibitors in the treatment of cancer. | Semantic Scholar [semanticscholar.org]
- 2. Target-based anticancer indole derivatives and insight into structure‒activity relationship: A mechanistic review update (2018–2021) - PMC [pmc.ncbi.nlm.nih.gov]
- 3. benchchem.com [benchchem.com]
- 4. Synthetic approaches and pharmaceutical applications of chloro-containing molecules for drug discovery: A critical review - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Boronic Acids and Their Derivatives in Medicinal Chemistry: Synthesis and Biological Applications - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Boronic acid - Wikipedia [en.wikipedia.org]
- 7. nbinno.com [nbinno.com]
- 8. A novel protocol for the one-pot borylation/Suzuki reaction provides easy access to hinge-binding groups for kinase inhibitors - PMC [pmc.ncbi.nlm.nih.gov]
- 9. Suzuki Coupling [organic-chemistry.org]
- 10. benchchem.com [benchchem.com]
- 11. benchchem.com [benchchem.com]
- 12. Synthesis and SAR studies of indole-based MK2 inhibitors - PubMed [pubmed.ncbi.nlm.nih.gov]
- 13. Indole RSK inhibitors. Part 1: discovery and initial SAR - PubMed [pubmed.ncbi.nlm.nih.gov]
- 14. Discovery and Synthesis of a Pyrimidine-Based Aurora Kinase Inhibitor to Reduce Levels of MYC Oncoproteins - PMC [pmc.ncbi.nlm.nih.gov]
- 15. Design and synthesis of 6-anilinoindazoles as selective inhibitors of c-Jun N-terminal kinase-3 - PubMed [pubmed.ncbi.nlm.nih.gov]
- 16. foretinib | Ligand page | IUPHAR/BPS Guide to PHARMACOLOGY [guidetopharmacology.org]
- 17. Suzuki-Miyaura Cross-Coupling of Unprotected, Nitrogen-Rich Heterocycles: Substrate Scope and Mechanistic Investigation - PMC [pmc.ncbi.nlm.nih.gov]
Application Notes & Protocols: 6-Chloro-1-methylindole-2-boronic acid in Medicinal Chemistry
Abstract
The indole nucleus is a cornerstone scaffold in medicinal chemistry, recognized as a "privileged structure" due to its prevalence in a multitude of biologically active compounds and approved pharmaceuticals.[1][2] The strategic functionalization of this core is paramount in modern drug discovery. This guide focuses on 6-Chloro-1-methylindole-2-boronic acid, a versatile and highly valuable building block. The presence of a boronic acid at the 2-position facilitates robust carbon-carbon bond formation via palladium-catalyzed cross-coupling reactions, while the N-methylation prevents undesired side reactions and can enhance pharmacokinetic properties. The 6-chloro substituent provides an additional vector for molecular elaboration or serves to modulate the electronic characteristics of the indole ring. This document provides an in-depth analysis of its applications, detailed experimental protocols, and the scientific rationale behind its use in the synthesis of potential therapeutic agents.
Introduction: The Strategic Value of a Functionalized Indole
Boronic acids and their derivatives have become indispensable tools in organic synthesis, largely due to their stability, low toxicity, and remarkable utility in the Nobel Prize-winning Suzuki-Miyaura cross-coupling reaction.[3][4][5] This reaction enables the efficient construction of biaryl and heteroaryl structures, which are common motifs in pharmacologically active molecules.[4][5]
This compound capitalizes on this chemistry by providing a pre-functionalized indole core. Its structure is designed for efficiency in drug discovery campaigns:
-
The Indole Core: A key pharmacophore with a wide spectrum of biological activities, including anticancer and anti-inflammatory properties.[2][6]
-
The 2-Boronic Acid: The primary reactive site, enabling reliable coupling with a diverse range of (hetero)aryl halides to rapidly generate molecular libraries.[1][7]
-
The 1-Methyl Group: This modification protects the indole nitrogen, preventing N-arylation or complexation with the palladium catalyst, thereby simplifying the reaction outcome and improving yields.
-
The 6-Chloro Group: This substituent influences the electronic nature of the indole ring and offers a potential secondary site for diversification through further cross-coupling or nucleophilic substitution reactions, allowing for fine-tuning of a molecule's structure-activity relationship (SAR).
Diagram 1: Chemical structure of this compound.
Physicochemical Properties
A comprehensive understanding of a reagent's physical and chemical properties is essential for its proper handling, storage, and application in synthesis.
| Property | Value | Reference(s) |
| CAS Number | 957066-11-4 | [8] |
| Molecular Formula | C₉H₉BClNO₂ | [8][9][10] |
| Molecular Weight | 209.44 g/mol | [9][10] |
| Appearance | Solid | [10] |
| InChI Key | HAKQDXBWDPGHDD-UHFFFAOYSA-N | [9][10] |
| SMILES String | CN1C(B(O)O)=CC2=CC=C(C=C12)Cl | [10] |
Core Application: Suzuki-Miyaura Cross-Coupling
The principal application of this compound is as a nucleophilic partner in Suzuki-Miyaura cross-coupling reactions. This powerful transformation allows for the precise and efficient formation of a C-C bond between the indole C2 position and an electrophilic coupling partner, typically an aryl or heteroaryl halide (Br, I, Cl) or triflate.
The reaction is fundamental to library synthesis in drug discovery, enabling researchers to explore a vast chemical space around the indole scaffold. The resulting 2-arylindole derivatives are prominent in the development of kinase inhibitors, which target signaling pathways often dysregulated in cancer and inflammatory diseases.[1][2][7]
Diagram 2: General workflow of the Suzuki-Miyaura Cross-Coupling reaction.
Therapeutic Rationale: Targeting Kinase Signaling
Many cancers are driven by aberrant signaling from protein kinases. These enzymes act as molecular switches, and their overactivity can lead to uncontrolled cell growth and proliferation. The 2-arylindole scaffold derived from this compound is a key component in the design of inhibitors that can block the ATP-binding site of these kinases, thereby shutting down the oncogenic signaling cascade.
Diagram 3: Simplified kinase signaling pathway showing the point of inhibition.
Detailed Experimental Protocol
This section provides a trusted, field-proven protocol for a representative Suzuki-Miyaura reaction. The causality behind each step is explained to ensure reproducibility and understanding.
Title: General Protocol for the Palladium-Catalyzed Suzuki-Miyaura Cross-Coupling of this compound with an Aryl Bromide.
Principle: The reaction proceeds via a well-established catalytic cycle involving a palladium catalyst.[11][12] Key steps are the oxidative addition of the Pd(0) catalyst to the aryl halide, followed by transmetalation with a boronate species (formed by the activation of the boronic acid with a base), and concluding with reductive elimination to form the new C-C bond and regenerate the Pd(0) catalyst.[5] An inert atmosphere is critical to prevent the oxidation and deactivation of the catalyst.
Materials & Reagents:
-
This compound
-
Aryl bromide (Ar-Br)
-
Palladium catalyst: e.g., Tetrakis(triphenylphosphine)palladium(0) [Pd(PPh₃)₄] or [1,1'-Bis(diphenylphosphino)ferrocene]dichloropalladium(II) [Pd(dppf)Cl₂]
-
Base: Anhydrous Potassium Carbonate (K₂CO₃) or Potassium Phosphate (K₃PO₄)[13]
-
Solvents: Anhydrous 1,4-Dioxane and Degassed Water
-
Reaction vessel (e.g., round-bottom flask or microwave vial) with a magnetic stir bar
-
Inert gas supply (Argon or Nitrogen)
-
Standard work-up and purification reagents (Ethyl acetate, Brine, Anhydrous Sodium Sulfate, Silica Gel)
| Component | Molar Equivalents | Rationale |
| Aryl Bromide (Ar-Br) | 1.0 eq | The limiting reagent upon which other quantities are based. |
| This compound | 1.2 - 1.5 eq | Used in slight excess to ensure complete consumption of the more valuable or complex aryl halide and to account for potential homocoupling.[13] |
| Palladium Catalyst | 0.01 - 0.05 eq | Catalytic amounts are sufficient. Higher loadings may be needed for less reactive substrates (e.g., aryl chlorides).[13] |
| Base (e.g., K₂CO₃) | 2.0 - 3.0 eq | Activates the boronic acid to the more nucleophilic boronate anion, which is essential for the transmetalation step.[5][12] |
| Solvent (Dioxane/Water 4:1) | ~0.1 M solution | The aqueous phase is crucial for dissolving the inorganic base and facilitating the catalytic cycle. Dioxane solubilizes the organic reagents.[13][14] |
Step-by-Step Methodology:
-
Reaction Setup (Self-Validating System):
-
To a dry reaction vessel equipped with a magnetic stir bar, add the aryl bromide (1.0 eq), this compound (1.2 eq), and the base (e.g., K₂CO₃, 2.0 eq).
-
Seal the vessel with a rubber septum.
-
Evacuate the vessel and backfill with an inert gas (Argon or Nitrogen). Repeat this cycle three times. Causality: This procedure, known as purging, is critical to remove atmospheric oxygen, which can oxidize and deactivate the Pd(0) catalyst, halting the reaction.
-
-
Solvent and Catalyst Addition:
-
Through the septum, add the anhydrous organic solvent (e.g., 1,4-Dioxane) followed by the degassed water via syringe.
-
Add the palladium catalyst to the stirring mixture. If the catalyst is air-sensitive, it should be added under a positive pressure of inert gas.
-
Continue to bubble inert gas through the stirred solution for an additional 10-15 minutes. Causality: This final sparging ensures the complete removal of any residual dissolved oxygen from the solvents.[11]
-
-
Reaction Execution and Monitoring:
-
Place the sealed vessel in a preheated oil bath or heating mantle set to the desired temperature (typically 85-100 °C).[11][14]
-
Allow the reaction to stir vigorously overnight (12-18 hours).
-
Trustworthiness Check: Monitor the reaction's progress by taking a small aliquot, diluting it, and analyzing by Thin Layer Chromatography (TLC) or LC-MS. The reaction is complete upon the disappearance of the limiting aryl bromide starting material.
-
-
Work-up Protocol:
-
Cool the reaction mixture to room temperature.
-
Dilute the mixture with ethyl acetate and water.
-
Transfer the mixture to a separatory funnel. Separate the organic layer.
-
Extract the aqueous layer twice more with ethyl acetate. Causality: This ensures complete extraction of the desired organic product from the aqueous phase.
-
Combine the organic layers and wash with brine (saturated NaCl solution). Causality: The brine wash helps to remove residual water and some water-soluble impurities from the organic phase.
-
Dry the organic layer over anhydrous sodium sulfate (Na₂SO₄) or magnesium sulfate (MgSO₄), filter, and concentrate the filtrate under reduced pressure using a rotary evaporator.
-
-
Purification:
-
Purify the resulting crude residue by flash column chromatography on silica gel.
-
The appropriate eluent system (e.g., a gradient of ethyl acetate in hexanes) should be determined beforehand by TLC analysis.
-
Combine the fractions containing the pure product and concentrate under reduced pressure to yield the final 2-aryl-6-chloro-1-methylindole.
-
Conclusion and Future Perspectives
This compound is a powerful and strategic building block for medicinal chemists. Its utility in constructing diverse libraries of 2-substituted indoles via the robust Suzuki-Miyaura coupling reaction provides a direct and efficient route to novel compounds with significant therapeutic potential, particularly in the realm of oncology and kinase inhibition.[1][7] The protocols and principles outlined in this guide are designed to be self-validating and provide a trustworthy foundation for researchers. Future exploration will likely focus on leveraging the 6-chloro position for sequential, site-selective functionalization and applying this versatile reagent to the synthesis of compounds targeting new and emerging biological pathways.
References
- 1. benchchem.com [benchchem.com]
- 2. Indolylboronic Acids: Preparation and Applications - PMC [pmc.ncbi.nlm.nih.gov]
- 3. nbinno.com [nbinno.com]
- 4. Page loading... [wap.guidechem.com]
- 5. Selection of boron reagents for Suzuki–Miyaura coupling - Chemical Society Reviews (RSC Publishing) DOI:10.1039/C3CS60197H [pubs.rsc.org]
- 6. Study on compounds with potential antitumor activity. III. Hydrazone derivatives of 5-substituted 2-chloro-3-formyl-6-methylindole - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. benchchem.com [benchchem.com]
- 8. scbt.com [scbt.com]
- 9. This compound | CymitQuimica [cymitquimica.com]
- 10. 6-Chloro-1-methyl-1H-indol-2-ylboronic acid | Sigma-Aldrich [sigmaaldrich.com]
- 11. youtube.com [youtube.com]
- 12. Suzuki Coupling [organic-chemistry.org]
- 13. Suzuki-Miyaura Cross-Coupling of Unprotected, Nitrogen-Rich Heterocycles: Substrate Scope and Mechanistic Investigation - PMC [pmc.ncbi.nlm.nih.gov]
- 14. scispace.com [scispace.com]
Applikations- und Protokollhandbuch: Strategien zur Derivatisierung von 6-Chlor-1-methylindol-2-boronsäure
Für Forscher, Wissenschaftler und Fachleute in der Wirkstoffentwicklung
Dieses Dokument bietet eine detaillierte technische Anleitung zu den vielseitigen Derivatisierungsstrategien für 6-Chlor-1-methylindol-2-boronsäure, einer Schlüsselverbindung für die Synthese komplexer Moleküle in der medizinischen Chemie und den Materialwissenschaften. Als heterocyclische Boronsäure dient sie als fundamentaler Baustein in Kreuzkupplungsreaktionen zur Knüpfung von Kohlenstoff-Kohlenstoff- und Kohlenstoff-Heteroatom-Bindungen. Die Präsenz des Chloratoms und der N-Methylgruppe am Indolgerüst bietet zudem Ansatzpunkte für weitere Funktionalisierungen und beeinflusst die elektronischen Eigenschaften des Moleküls, was es zu einem wertvollen Substrat für die Entwicklung neuartiger pharmazeutischer Wirkstoffe und Funktionsmaterialien macht.
Wissenschaftlicher und industrieller Kontext
Indol-Derivate sind ein Eckpfeiler in der medizinischen Chemie und bilden den strukturellen Kern zahlreicher Naturstoffe und synthetischer Medikamente.[1][2][3] Insbesondere halogenierte Indole, wie die 6-Chlor-Variante, haben sich als vielversprechende Pharmakophore mit einem breiten Spektrum an biologischen Aktivitäten erwiesen.[1][4] Die Boronsäurefunktionalität an der C2-Position des Indolrings ist ein besonders wertvolles synthetisches Werkzeug, das präzise und effiziente Modifikationen des Molekülgerüsts ermöglicht. Die hier beschriebenen Derivatisierungsmethoden – die Suzuki-Miyaura-Kupplung, die Chan-Lam-Kupplung und die Oxidation zum entsprechenden Phenol – sind grundlegende Transformationen, die den Zugang zu einer breiten Palette von substituierten Indolen eröffnen.
Kern-Derivatisierungsstrategien
Die Reaktivität der Boronsäuregruppe in 6-Chlor-1-methylindol-2-boronsäure ermöglicht drei primäre und hochgradig vielseitige Derivatisierungswege. Jede dieser Methoden bietet einen einzigartigen Zugang zu neuen chemischen Strukturen und wird im Folgenden detailliert beschrieben.
C-C-Bindungsknüpfung: Die Suzuki-Miyaura-Kreuzkupplung
Die Palladium-katalysierte Suzuki-Miyaura-Kupplung ist eine der leistungsfähigsten Methoden zur Bildung von Kohlenstoff-Kohlenstoff-Bindungen.[5][6] Sie ermöglicht die Verknüpfung der Indol-Einheit mit einer Vielzahl von (Hetero-)Aryl-, Vinyl- oder Alkylresten.
Kausalität der experimentellen Entscheidungen:
-
Katalysator: Palladium(0)-Komplexe, wie Pd(PPh₃)₄, sind der Standard für diese Reaktionen. Die Wahl spezifischer Liganden kann die Reaktivität gegenüber anspruchsvollen Substraten, wie z.B. Chloriden, verbessern.[7]
-
Base: Eine Base ist essentiell, um das Boronsäurederivat zu aktivieren. Sie bildet ein "at"-Komplex (Boronat), wodurch die Übertragung der organischen Gruppe auf das Palladiumzentrum (Transmetallierung) erleichtert wird.[7][8] Die Wahl der Base (z.B. Na₂CO₃, K₂CO₃, K₃PO₄) kann die Ausbeute und Reaktionsgeschwindigkeit erheblich beeinflussen und muss auf die Substrate abgestimmt werden.
-
Lösungsmittel: Oft werden zweiphasige Systeme (z.B. Toluol/Wasser oder Dioxan/Wasser) verwendet, um sowohl die organischen Substrate als auch die anorganische Base zu lösen.[6]
Experimentelles Protokoll: Synthese von 6-Chlor-1-methyl-2-phenyl-1H-indol
Materialien:
-
6-Chlor-1-methylindol-2-boronsäure (1 Äq.)
-
Iodbenzol (1.1 Äq.)
-
Tetrakis(triphenylphosphin)palladium(0) [Pd(PPh₃)₄] (0.03 Äq.)
-
Natriumcarbonat (Na₂CO₃) (2 M wässrige Lösung, 2 Äq.)
-
Toluol
-
Ethanol
Schritt-für-Schritt-Anleitung:
-
In einem trockenen, mit einem Rückflusskühler und Magnetrührer ausgestatteten Rundkolben werden 6-Chlor-1-methylindol-2-boronsäure und Iodbenzol in Toluol gelöst.
-
Die wässrige Natriumcarbonat-Lösung wird zugegeben.
-
Das System wird mehrmals mit einem inerten Gas (Argon oder Stickstoff) gespült.
-
Der Katalysator, Pd(PPh₃)₄, wird unter Inertgasatmosphäre zugegeben.
-
Die Reaktionsmischung wird unter starkem Rühren für 4-12 Stunden unter Rückfluss erhitzt. Der Reaktionsfortschritt wird mittels Dünnschichtchromatographie (DC) überwacht.
-
Nach vollständigem Umsatz wird die Reaktion auf Raumtemperatur abgekühlt.
-
Die organische Phase wird abgetrennt und die wässrige Phase zweimal mit Ethylacetat extrahiert.
-
Die vereinigten organischen Phasen werden mit gesättigter NaCl-Lösung gewaschen, über wasserfreiem Natriumsulfat getrocknet und das Lösungsmittel unter reduziertem Druck entfernt.
-
Das Rohprodukt wird mittels Säulenchromatographie auf Kieselgel (typischerweise mit einem Hexan/Ethylacetat-Gradienten) gereinigt, um das Zielprodukt zu erhalten.
Datenpräsentation:
| Parameter | Wert |
| Molekülformel (Produkt) | C₁₅H₁₂ClN |
| Molekulargewicht (Produkt) | 241.72 g/mol |
| Typische Ausbeute | 85-95% |
| Analytische Methode | ¹H-NMR, ¹³C-NMR, MS |
Diagramm des Suzuki-Miyaura-Reaktionsablaufs:
Abbildung 1: Allgemeiner Arbeitsablauf der Suzuki-Miyaura-Kupplung.
C-N/C-O-Bindungsknüpfung: Die Chan-Lam-Kupplung
Die Chan-Lam-Kupplung ist eine Kupfer-katalysierte Reaktion, die eine elegante Methode zur Bildung von Aryl-Amin- oder Aryl-Ether-Bindungen darstellt.[9][10] Im Gegensatz zur Palladium-katalysierten Buchwald-Hartwig-Aminierung läuft diese Reaktion oft unter milderen Bedingungen an der Luft ab.[9]
Kausalität der experimentellen Entscheidungen:
-
Katalysator: Kupfer(II)-Salze, typischerweise Kupfer(II)-acetat (Cu(OAc)₂), werden stöchiometrisch oder katalytisch eingesetzt.[9]
-
Oxidationsmittel: Die Reaktion wird oft an der Luft durchgeführt, wobei molekularer Sauerstoff als terminales Oxidationsmittel dient, um den katalytischen Zyklus aufrechtzuerhalten.
-
Base/Ligand: Oft ist die Zugabe einer Base wie Pyridin oder einer Guanidin-Base erforderlich, um die Reaktion zu fördern.[11] Diese wirken auch als Liganden für das Kupferzentrum und modulieren dessen Reaktivität.
Experimentelles Protokoll: Synthese von 6-Chlor-1-methyl-2-(phenylamino)-1H-indol
Materialien:
-
6-Chlor-1-methylindol-2-boronsäure (1 Äq.)
-
Anilin (1.5 Äq.)
-
Kupfer(II)-acetat [Cu(OAc)₂] (1.2 Äq.)
-
Pyridin (2 Äq.)
-
Dichlormethan (DCM)
-
Molekularsiebe (4 Å)
Schritt-für-Schritt-Anleitung:
-
In einem für Luft offenen Kolben werden 6-Chlor-1-methylindol-2-boronsäure, Kupfer(II)-acetat und aktivierte Molekularsiebe in Dichlormethan gegeben.
-
Anilin und Pyridin werden zur Suspension hinzugefügt.
-
Die Mischung wird bei Raumtemperatur für 24-72 Stunden kräftig gerührt. Der Fortschritt wird mittels DC oder LC-MS überwacht.
-
Nach Abschluss der Reaktion wird die Mischung durch Celite® filtriert, um die festen Bestandteile zu entfernen. Das Filtrat wird aufgefangen.
-
Das Lösungsmittel wird unter reduziertem Druck entfernt.
-
Der Rückstand wird in Ethylacetat aufgenommen und mit einer wässrigen EDTA-Lösung (Ethylendiamintetraessigsäure) gewaschen, um Kupferreste zu entfernen.
-
Die organische Phase wird getrocknet, filtriert und eingeengt.
-
Die Reinigung des Rohprodukts erfolgt durch Säulenchromatographie auf Kieselgel.
Datenpräsentation:
| Parameter | Wert |
| Molekülformel (Produkt) | C₁₅H₁₃ClN₂ |
| Molekulargewicht (Produkt) | 256.73 g/mol |
| Typische Ausbeute | 60-80% |
| Analytische Methode | ¹H-NMR, ¹³C-NMR, MS |
Diagramm des Chan-Lam-Kupplungsmechanismus:
References
- 1. benchchem.com [benchchem.com]
- 2. jbarbiomed.com [jbarbiomed.com]
- 3. Synthesis and Cytotoxic Activity of Novel Indole Derivatives and Their in silico Screening on Spike Glycoprotein of SARS-CoV-2 - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Synthetic approaches and pharmaceutical applications of chloro-containing molecules for drug discovery: A critical review - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Selection of boron reagents for Suzuki–Miyaura coupling - Chemical Society Reviews (RSC Publishing) DOI:10.1039/C3CS60197H [pubs.rsc.org]
- 6. CN102702066A - Novel method for preparing intermediate 6-chloro-5-fluoroindole used for synthesizing anticancer and weight-reducing medicine - Google Patents [patents.google.com]
- 7. Suzuki Coupling [organic-chemistry.org]
- 8. researchgate.net [researchgate.net]
- 9. Chan-Lam Coupling [organic-chemistry.org]
- 10. Chan–Lam coupling - Wikipedia [en.wikipedia.org]
- 11. Overcoming limitations in Chan-Lam amination with alkylboronic esters via aminyl radical substitution - PMC [pmc.ncbi.nlm.nih.gov]
Application Notes & Protocols: Cross-Coupling Reactions of 6-Chloro-1-methylindole-2-boronic acid
Introduction: The Strategic Importance of the Indole Scaffold
The indole nucleus is a cornerstone in medicinal chemistry, forming the structural basis for a vast array of natural products and synthetic pharmaceuticals.[1][2][3][4] Its presence in essential biomolecules like serotonin and melatonin underscores its biological significance.[1] Consequently, the development of robust synthetic methodologies to create diverse indole derivatives is a critical endeavor in modern drug discovery.[1][4] Among these methods, the palladium-catalyzed Suzuki-Miyaura cross-coupling reaction stands out as a powerful and versatile tool for constructing carbon-carbon bonds.[5][6][7]
This guide focuses on a specific, highly valuable building block: 6-Chloro-1-methylindole-2-boronic acid . The strategic placement of the chloro substituent at the 6-position and the methyl group on the indole nitrogen provides a versatile platform for creating complex molecules. The chloro group serves as a potential site for further functionalization, while the N-methylation prevents unwanted side reactions and improves solubility. The boronic acid at the 2-position is the key reactive handle for cross-coupling, a position often challenging to functionalize using classical methods.
These application notes provide a comprehensive overview of the Suzuki-Miyaura cross-coupling reactions involving this substrate, detailing the underlying mechanistic principles, offering field-tested protocols, and discussing the critical parameters that ensure successful and reproducible outcomes.
The Suzuki-Miyaura Reaction: A Mechanistic Overview
The Suzuki-Miyaura reaction facilitates the coupling of an organoboron species (like our indole-2-boronic acid) with an organic halide or triflate in the presence of a palladium catalyst and a base.[6][8][9] The catalytic cycle is a well-orchestrated sequence of three primary steps: oxidative addition, transmetalation, and reductive elimination.[6][7][9]
Understanding this cycle is paramount for rational troubleshooting and optimization.
-
Oxidative Addition: The cycle begins with a catalytically active Pd(0) species, which inserts into the carbon-halide bond of the coupling partner (e.g., an aryl bromide). This oxidizes the palladium to a Pd(II) state.[6][9]
-
Transmetalation: This is the crucial step where the organic moiety is transferred from the boron atom to the palladium center. The base plays a critical role here, activating the boronic acid to form a more nucleophilic boronate species, which facilitates the transfer of the indole group to the Pd(II) complex.[8][10]
-
Reductive Elimination: The two organic partners, now both coordinated to the palladium center, couple to form the new C-C bond. This step regenerates the Pd(0) catalyst, allowing it to re-enter the catalytic cycle.[6][9]
Visualizing the Catalytic Cycle
Caption: The catalytic cycle of the Suzuki-Miyaura cross-coupling reaction.
Application Note: Key Parameters for Coupling this compound
The success of coupling heteroaryl boronic acids, particularly electron-rich and potentially unstable ones like indole-2-boronic acids, is highly dependent on the careful selection of reaction conditions.[11] Protodeboronation, the undesired cleavage of the C-B bond, is a common side reaction that must be minimized.[11][12]
Choice of Palladium Precatalyst and Ligand
-
Causality: The ligand's role is to stabilize the palladium center, modulate its reactivity, and facilitate the elementary steps of the catalytic cycle. For electron-rich heteroaryls like our indole substrate, bulky, electron-rich phosphine ligands are often superior. They promote rapid oxidative addition and reductive elimination, which can outcompete the rate of boronic acid decomposition.[11][13]
-
Recommendation: Pre-formed palladium precatalysts incorporating bulky biarylphosphine ligands like SPhos or XPhos are highly recommended.[11][13] These precatalysts are often more stable and generate the active Pd(0) species under mild conditions, which is crucial for preventing the degradation of the sensitive boronic acid.[11][12] Using a precatalyst can lead to faster reaction times and higher yields compared to generating the catalyst in situ from sources like Pd(OAc)₂ or Pd₂(dba)₃.[13]
The Critical Role of the Base
-
Causality: The base is not merely a spectator; it is essential for activating the boronic acid for transmetalation.[8] However, a base that is too strong or used in a highly aqueous environment can accelerate the competing protodeboronation pathway.[11][12] A delicate balance is required.
-
Recommendation: A moderately strong inorganic base is typically optimal. Potassium carbonate (K₂CO₃) or potassium phosphate (K₃PO₄) are excellent starting points.[12][14] K₃PO₄ is often preferred for challenging couplings as it is effective at promoting transmetalation while being less harsh than hydroxides, thereby minimizing substrate degradation.[11][13]
Solvent System Selection
-
Causality: The solvent must solubilize all reaction components and be stable under the reaction conditions. For Suzuki couplings, a mixture of an organic solvent and water is common, as water is often necessary to dissolve the inorganic base.
-
Recommendation: A mixture of an ethereal solvent like 1,4-dioxane or tetrahydrofuran (THF) with water is a standard and effective choice.[13] The ratio of organic solvent to water should be optimized; typically, a ratio between 4:1 and 2:1 is effective. Anhydrous conditions can also be successful, particularly with electron-rich coupling partners, to suppress protodeboronation.[14]
Reaction Temperature and Time
-
Causality: Suzuki reactions are often performed at elevated temperatures to drive the reaction to completion.[12] However, for unstable boronic acids, prolonged heating can be detrimental.
-
Recommendation: Start with moderate temperatures (e.g., 60-80 °C) and monitor the reaction progress by TLC or LC-MS.[13] The use of highly active modern catalysts often allows for lower temperatures and significantly shorter reaction times, sometimes as little as 30 minutes to a few hours.[11][12]
Experimental Protocols
Protocol 1: General Procedure for Suzuki-Miyaura Coupling with an Aryl Bromide
This protocol provides a robust starting point for coupling this compound with a range of aryl or heteroaryl bromides.
Materials:
-
This compound
-
Aryl bromide (1.0 eq)
-
Palladium precatalyst (e.g., SPhos Pd G2, 1-3 mol%)
-
Potassium phosphate (K₃PO₄, 2.0 - 3.0 eq)
-
1,4-Dioxane (degassed)
-
Water (degassed)
-
Reaction vessel (e.g., microwave vial or Schlenk tube)
-
Inert atmosphere (Nitrogen or Argon)
Step-by-Step Methodology:
-
Vessel Preparation: To a dry reaction vessel equipped with a magnetic stir bar, add this compound (1.2 - 1.5 eq), the aryl bromide (1.0 eq), and potassium phosphate (2.0 - 3.0 eq).
-
Catalyst Addition: In a glovebox or under a positive flow of inert gas, add the palladium precatalyst (1-3 mol%).
-
Solvent Addition: Add degassed 1,4-dioxane and degassed water in a 4:1 ratio (e.g., 2 mL dioxane, 0.5 mL water for a 0.25 mmol scale reaction).
-
Inerting: Seal the vessel and purge thoroughly with nitrogen or argon for 5-10 minutes.
-
Reaction: Place the vessel in a preheated oil bath or heating block at 80 °C.
-
Monitoring: Stir the reaction vigorously. Monitor its progress by thin-layer chromatography (TLC) or liquid chromatography-mass spectrometry (LC-MS) until the starting aryl bromide is consumed (typically 1-4 hours).
-
Work-up:
-
Cool the reaction mixture to room temperature.
-
Dilute with ethyl acetate and water.
-
Separate the organic layer. Wash with brine, dry over anhydrous sodium sulfate (Na₂SO₄), and filter.
-
Concentrate the filtrate under reduced pressure.
-
-
Purification: Purify the crude residue by flash column chromatography on silica gel using an appropriate eluent system (e.g., hexanes/ethyl acetate gradient) to yield the pure coupled product.
Data Presentation: Representative Reaction Conditions
The following table summarizes recommended starting conditions for coupling this compound with various aryl halides. Optimization may be required for specific substrates.
| Coupling Partner (R-X) | Catalyst (mol%) | Base (eq) | Solvent System | Temp (°C) | Typical Time (h) |
| 4-Bromoanisole | SPhos Pd G2 (2%) | K₃PO₄ (2.5) | Dioxane/H₂O (4:1) | 80 | 1-2 |
| 3-Bromopyridine | XPhos Pd G3 (2%) | K₂CO₃ (3.0) | THF/H₂O (3:1) | 70 | 2-4 |
| 4-Chlorotoluene | XPhos Pd G3 (3%) | K₃PO₄ (3.0) | Dioxane/H₂O (4:1) | 100 | 6-12 |
| 1-Bromo-4-(trifluoromethyl)benzene | SPhos Pd G2 (2%) | K₃PO₄ (2.5) | Dioxane/H₂O (4:1) | 80 | 1-3 |
Troubleshooting Common Issues
-
Low Yield / No Reaction:
-
Cause: Inactive catalyst or insufficient base.
-
Solution: Ensure the catalyst was handled under inert conditions. Use a fresh bottle of precatalyst. Ensure the base is anhydrous and finely powdered. Increase catalyst loading slightly (e.g., to 3-5 mol%).
-
-
Significant Protodeboronation:
-
Formation of Biaryl Homocoupling Product (from Aryl Halide):
-
Cause: The rate of reductive elimination from a bis-palladium-aryl species is competitive.
-
Solution: This is often ligand-dependent. Ensure the reaction is truly anaerobic. Lowering the temperature may also help.
-
Conclusion: A Versatile Tool for Drug Discovery
This compound is a powerful building block for accessing novel chemical space. The indole core is a privileged scaffold in drug discovery, implicated in anticancer, antimicrobial, and anti-inflammatory activities.[1][2][4] By leveraging optimized Suzuki-Miyaura cross-coupling protocols, researchers can efficiently synthesize libraries of 2-aryl- and 2-heteroarylindoles. These compounds serve as valuable leads for developing new therapeutic agents targeting a wide range of diseases. The methods described herein provide a reliable and scientifically grounded foundation for the successful application of this versatile reagent in research and development.
References
- 1. Indole Derivatives: A Versatile Scaffold in Modern Drug Discovery—An Updated Review on Their Multifaceted Therapeutic Applications (2020–2024) - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Biomedical Importance of Indoles - PMC [pmc.ncbi.nlm.nih.gov]
- 3. researchgate.net [researchgate.net]
- 4. researchgate.net [researchgate.net]
- 5. Elucidating the Role of the Boronic Esters in the Suzuki–Miyaura Reaction: Structural, Kinetic, and Computational Investigations - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Yoneda Labs [yonedalabs.com]
- 7. Indolylboronic Acids: Preparation and Applications - PMC [pmc.ncbi.nlm.nih.gov]
- 8. Suzuki Coupling [organic-chemistry.org]
- 9. youtube.com [youtube.com]
- 10. researchgate.net [researchgate.net]
- 11. A New Palladium Precatalyst Allows for the Fast Suzuki-Miyaura Coupling Reactions of Unstable Polyfluorophenyl and 2-Heteroaryl Boronic Acids - PMC [pmc.ncbi.nlm.nih.gov]
- 12. pubs.acs.org [pubs.acs.org]
- 13. Suzuki-Miyaura Cross-Coupling of Unprotected, Nitrogen-Rich Heterocycles: Substrate Scope and Mechanistic Investigation - PMC [pmc.ncbi.nlm.nih.gov]
- 14. scispace.com [scispace.com]
Application Notes and Protocols: The Use of 6-Chloro-1-methylindole-2-boronic Acid in Fragment-Based Drug Discovery
Introduction: The Strategic Advantage of Privileged Fragments in Drug Discovery
Fragment-Based Drug Discovery (FBDD) has firmly established itself as a potent and efficient alternative to high-throughput screening (HTS) for the identification of novel lead compounds.[1][2][3] The core principle of FBDD is to screen low-molecular-weight compounds (fragments) that, despite their typically weak binding affinities, can form high-quality interactions with a biological target.[2][3] These fragment hits serve as efficient starting points for optimization into potent and selective drug candidates.[1][3] Within the vast chemical space of possible fragments, certain scaffolds are considered "privileged" due to their recurring presence in bioactive molecules. The indole scaffold is a prime example of such a privileged structure, forming the core of numerous natural products and approved drugs.[4][5][6]
This application note focuses on a specific, strategically designed fragment: 6-Chloro-1-methylindole-2-boronic acid . This molecule combines three key features that make it a powerful tool for FBDD campaigns:
-
The Indole Scaffold: A versatile heterocyclic motif known to participate in a wide range of biological interactions, including hydrogen bonding and aromatic stacking.[4][5] Its structural rigidity provides a well-defined vector for chemical elaboration.
-
The Chlorine Atom: Halogen atoms, particularly chlorine, are increasingly recognized for their ability to form halogen bonds—a directional, non-covalent interaction with nucleophilic atoms like oxygen or nitrogen in a protein's binding pocket.[7][8][9] The inclusion of a chlorine atom allows for the systematic exploration of these interactions, which can significantly enhance binding affinity and selectivity.[7][9] Halogen-enriched fragment libraries are now considered a valuable tool for identifying these "hot spots" in a protein target.[7][8][10]
-
The Boronic Acid Moiety: This functional group is a versatile chemical handle. It can act as a hydrogen bond donor and acceptor, and more significantly, has the unique ability to form reversible covalent bonds with serine, threonine, or lysine residues within a protein's active site.[11][][13] This transient covalent interaction can anchor the fragment, facilitating its detection and characterization, even with weak binding affinities.[][13]
This guide provides a detailed overview of the physicochemical properties of this compound, outlines a comprehensive FBDD workflow for its application, and presents detailed protocols for primary screening via Surface Plasmon Resonance (SPR) and structural validation through X-ray crystallography.
Physicochemical Properties of this compound
A thorough understanding of a fragment's properties is crucial for designing effective screening and validation experiments.
| Property | Value | Source |
| CAS Number | 957066-11-4 | [14] |
| Molecular Formula | C₉H₉BClNO₂ | [14] |
| Molecular Weight | 209.44 g/mol | |
| Appearance | Solid | |
| SMILES | CN1C(B(O)O)=CC2=CC=C(C=C12)Cl | |
| InChI Key | HAKQDXBWDPGHDD-UHFFFAOYSA-N |
Fragment-Based Drug Discovery Workflow
The successful application of this compound in an FBDD campaign follows a structured, multi-stage process. The goal is to identify and validate its binding to a target protein and then use this information to guide the design of more potent lead compounds.
Caption: A typical Fragment-Based Drug Discovery (FBDD) workflow.
Protocol 1: Primary Screening using Surface Plasmon Resonance (SPR)
SPR is a highly sensitive, label-free biophysical technique ideal for detecting the weak and transient binding events characteristic of fragments.[15] This protocol outlines the screening of this compound against a target protein immobilized on an SPR sensor chip.
Rationale for Experimental Choices:
-
Immobilization Strategy: Covalent amine coupling is a robust and common method for attaching a protein target to a carboxymethylated dextran (CM-series) sensor chip. The choice of a high-capacity chip is recommended to maximize the signal for low-molecular-weight fragments.[16]
-
Running Buffer: The inclusion of a small percentage of DMSO is critical to ensure fragment solubility. It is imperative to match the DMSO concentration in the running buffer and the fragment solutions to minimize bulk refractive index mismatches, a common source of false positives.[17]
-
Concentration Range: Screening at a relatively high concentration (e.g., 100-200 µM) is necessary to detect the weak affinities typical of fragment hits. A dose-response curve is then essential to confirm true binding and estimate the dissociation constant (K D).[18]
-
Reference Surface: A reference flow cell, either mock-activated and deactivated or with an immobilized irrelevant protein, is crucial for subtracting non-specific binding and bulk refractive index effects from the signal.[18]
Step-by-Step Methodology:
-
Sensor Chip Preparation and Protein Immobilization:
-
Select a suitable sensor chip (e.g., CM5 or equivalent).
-
Prepare the protein target in a low-ionic-strength buffer (e.g., 10 mM Sodium Acetate, pH 4.5) at a concentration of 20-50 µg/mL.
-
Activate the sensor surface by injecting a 1:1 mixture of 0.4 M EDC and 0.1 M NHS for 7 minutes.
-
Inject the protein solution over the activated surface until the desired immobilization level is reached (typically 8,000-12,000 Response Units, RU).
-
Deactivate any remaining active esters by injecting 1 M ethanolamine-HCl pH 8.5 for 7 minutes.
-
Prepare a reference surface in a parallel flow cell using the same activation-deactivation procedure but without protein injection.
-
-
Fragment Solution Preparation:
-
Prepare a 10 mM stock solution of this compound in 100% DMSO.
-
For the primary screen, prepare a working solution by diluting the stock solution into the running buffer (e.g., HBS-EP+ with 5% DMSO) to a final concentration of 200 µM.
-
For dose-response analysis, prepare a serial dilution series (e.g., 500 µM down to ~1 µM) in the running buffer, ensuring the final DMSO concentration is identical across all samples.
-
-
SPR Screening and Data Acquisition:
-
Equilibrate the system with running buffer until a stable baseline is achieved.
-
Perform several buffer-only injections ("blank" runs) to ensure system stability and to use for double-referencing.
-
Inject the 200 µM solution of this compound over the target and reference surfaces (e.g., 60-second contact time, 120-second dissociation time).
-
After each fragment injection, regenerate the surface if necessary using a mild regeneration solution (e.g., a short pulse of high or low pH buffer, or high salt concentration). This step must be optimized for the specific protein target.
-
If a hit is observed, proceed with injecting the full dilution series to determine the binding affinity.
-
-
Data Analysis:
-
Process the raw data by subtracting the reference channel signal and a buffer blank injection (double-referencing).
-
For the primary screen, a binding response significantly above the baseline noise indicates a potential hit.
-
For the dose-response data, plot the equilibrium response against the fragment concentration. Fit the data to a steady-state affinity model to calculate the dissociation constant (K D).
-
Protocol 2: Hit Validation by X-ray Co-crystallization
The ultimate validation of a fragment hit is the determination of its three-dimensional structure in complex with the target protein.[19][20] This provides unambiguous proof of binding and reveals the precise interactions that can be exploited for hit-to-lead optimization. Co-crystallization, where the protein and fragment are mixed prior to crystallization trials, is a common approach.
Rationale for Experimental Choices:
-
Fragment Concentration: The fragment should be present in molar excess (e.g., 5-10 fold) to the protein to ensure saturation of the binding site. However, excessively high concentrations can inhibit crystallization.
-
DMSO Tolerance: Crystallization can be sensitive to DMSO. It is crucial to keep the final concentration as low as possible (ideally <10%) and to screen a range of concentrations if initial trials are unsuccessful.
-
Cryoprotection: Including the fragment in the cryoprotectant solution is essential to prevent its dissociation from the binding pocket during the flash-cooling process.[21]
Step-by-Step Methodology:
-
Protein-Fragment Complex Preparation:
-
Concentrate the purified target protein to a suitable concentration for crystallization (e.g., 5-10 mg/mL).
-
Prepare a high-concentration stock solution of this compound in 100% DMSO (e.g., 100 mM).
-
Add the fragment stock solution directly to the protein solution to achieve a final molar excess of 5-10 fold (e.g., 1-2 mM final fragment concentration). Ensure the final DMSO concentration is below 10%.
-
Incubate the protein-fragment mixture on ice for at least 1 hour to allow for complex formation.
-
-
Crystallization Screening:
-
Set up crystallization trials using the sitting-drop or hanging-drop vapor diffusion method.
-
Use commercially available sparse-matrix screens to sample a wide range of crystallization conditions.
-
In a typical setup, mix 1 µL of the protein-fragment complex with 1 µL of the reservoir solution.
-
Incubate the plates at a constant temperature (e.g., 4°C or 20°C) and monitor for crystal growth over several weeks.
-
-
Crystal Harvesting and Cryo-cooling:
-
Once crystals of suitable size are obtained, prepare a cryoprotectant solution. This is often the mother liquor supplemented with 20-30% glycerol or ethylene glycol.
-
Crucially, add this compound to the cryoprotectant solution at the same concentration used for co-crystallization. [21]
-
Using a cryo-loop, carefully transfer a crystal from the growth drop into the cryoprotectant solution for 10-30 seconds.
-
Quickly plunge the loop into liquid nitrogen to flash-cool the crystal.[21]
-
Store the frozen crystal in liquid nitrogen until ready for data collection.
-
-
Data Collection and Structure Determination:
-
Collect X-ray diffraction data from the frozen crystal at a synchrotron source.
-
Process the diffraction data and solve the protein structure using molecular replacement, if a model of the apo-protein is available.
-
Carefully examine the resulting electron density maps for clear, unambiguous density corresponding to the bound fragment.
-
Model the fragment into the density and refine the structure to obtain a high-resolution view of the binding mode.
-
Interpreting the Results: A Hypothetical Binding Mode
Structural data is the cornerstone of the subsequent optimization phase. The analysis of the co-crystal structure of a target protein with this compound would focus on identifying key interactions.
Caption: Hypothetical interactions of the fragment in a binding site.
This structural hypothesis would reveal:
-
A reversible covalent bond between the boronic acid and a key serine residue, anchoring the fragment.
-
A halogen bond between the chlorine atom and a backbone carbonyl oxygen, providing additional affinity and directionality.
-
A π-π stacking interaction between the indole ring and an aromatic residue in a hydrophobic pocket.
This detailed map of interactions provides clear vectors for chemical elaboration. For instance, the indole ring can be modified to improve stacking interactions, or other positions on the ring can be used as growth points to engage with nearby pockets, ultimately transforming a low-affinity fragment hit into a potent lead compound.
Conclusion
This compound is a strategically designed fragment that leverages the strengths of a privileged indole scaffold, the directional nature of halogen bonding, and the unique reactivity of a boronic acid. Its thoughtful design provides multiple avenues for interaction with a protein target, increasing the probability of identifying high-quality hits. The detailed protocols for SPR screening and X-ray crystallography provided herein offer a robust framework for researchers to effectively utilize this powerful chemical probe in their fragment-based drug discovery campaigns, accelerating the journey from initial hit to optimized lead.
References
- 1. Fragment‐based drug discovery—the importance of high‐quality molecule libraries - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Fragment-Based and Structure-Guided Discovery and Optimization of Rho Kinase Inhibitors - PMC [pmc.ncbi.nlm.nih.gov]
- 3. researchgate.net [researchgate.net]
- 4. From nature to drug discovery: the indole scaffold as a 'privileged structure'. | Semantic Scholar [semanticscholar.org]
- 5. Indole Derivatives: A Versatile Scaffold in Modern Drug Discovery—An Updated Review on Their Multifaceted Therapeutic Applications (2020–2024) - PMC [pmc.ncbi.nlm.nih.gov]
- 6. scilit.com [scilit.com]
- 7. Halogen-enriched fragment libraries as chemical probes for harnessing halogen bonding in fragment-based lead discovery - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. Embracing the Diversity of Halogen Bonding Motifs in Fragment-Based Drug Discovery—Construction of a Diversity-Optimized Halogen-Enriched Fragment Library - PMC [pmc.ncbi.nlm.nih.gov]
- 9. pubs.acs.org [pubs.acs.org]
- 10. researchgate.net [researchgate.net]
- 11. benchchem.com [benchchem.com]
- 13. medchemexpress.com [medchemexpress.com]
- 14. scbt.com [scbt.com]
- 15. SPR-based fragment screening: advantages and applications - PubMed [pubmed.ncbi.nlm.nih.gov]
- 16. Principle and Protocol of Surface Plasmon Resonance (SPR) - Creative BioMart [creativebiomart.net]
- 17. pubs.acs.org [pubs.acs.org]
- 18. researchgate.net [researchgate.net]
- 19. Fragment-based discovery of indole inhibitors of matrix metalloproteinase-13 - PubMed [pubmed.ncbi.nlm.nih.gov]
- 20. scienceopen.com [scienceopen.com]
- 21. benchchem.com [benchchem.com]
Application Notes and Protocols for the Scale-up Synthesis Utilizing 6-Chloro-1-methylindole-2-boronic acid
Introduction: The Strategic Importance of 6-Chloro-1-methylindole-2-boronic acid in Drug Discovery
The indole scaffold is a privileged structure in medicinal chemistry, forming the core of numerous natural products and FDA-approved drugs. The functionalization of the indole nucleus is a key strategy for modulating the pharmacological properties of drug candidates. This compound is a versatile building block that allows for the introduction of the 6-chloro-1-methylindole moiety into a target molecule, often via a carbon-carbon bond formation. This particular substitution pattern can significantly influence a compound's lipophilicity, metabolic stability, and binding interactions with its biological target.
The Suzuki-Miyaura cross-coupling reaction is a powerful and widely adopted method for the formation of C-C bonds, prized for its mild reaction conditions and broad functional group tolerance.[1] This application note provides a detailed guide for the scale-up of Suzuki-Miyaura reactions utilizing this compound, addressing common challenges and offering a field-proven protocol for researchers, scientists, and drug development professionals.
Key Considerations for Scale-Up Synthesis
Scaling up a Suzuki-Miyaura coupling reaction from the bench to a pilot or manufacturing scale requires careful consideration of several critical parameters to ensure efficiency, reproducibility, and safety.
Reagent Stoichiometry and Quality
In a typical Suzuki-Miyaura reaction, the boronic acid is used in a slight excess (1.1-1.5 equivalents) relative to the aryl halide to drive the reaction to completion. For large-scale synthesis, it is crucial to use high-purity this compound and aryl halide to minimize the formation of impurities that can complicate purification. The presence of residual starting materials or byproducts from the synthesis of the boronic acid can negatively impact the catalytic cycle.
Catalyst and Ligand Selection
The choice of palladium catalyst and ligand is paramount for a successful and efficient Suzuki-Miyaura coupling. For electron-rich heteroaryl boronic acids like this compound, catalyst systems that are both highly active and resistant to deactivation are preferred.
-
Palladium Source: Palladium(II) acetate (Pd(OAc)₂) and palladium dichloride (PdCl₂) are common and cost-effective palladium precursors. Pre-formed palladium-ligand complexes, such as Pd(PPh₃)₄ or second-generation precatalysts, can also be used and may offer improved performance and reproducibility.[2]
-
Ligands: Bulky, electron-rich phosphine ligands, often referred to as Buchwald ligands (e.g., SPhos, XPhos), are frequently employed to enhance the efficiency of the catalytic cycle, particularly the oxidative addition and reductive elimination steps.[2] These ligands can also help to prevent catalyst deactivation, which can be a challenge with nitrogen-containing heterocycles.[3]
Base and Solvent Selection
The base plays a crucial role in the transmetalation step of the catalytic cycle by activating the boronic acid.[4] The choice of base and solvent system must be carefully optimized to ensure efficient reaction kinetics while minimizing side reactions.
-
Base: Inorganic bases such as potassium carbonate (K₂CO₃) and potassium phosphate (K₃PO₄) are commonly used.[4][5] The solubility of the base in the reaction medium is a critical factor; a mixture of an organic solvent and water is often employed to facilitate the reaction.[5][6]
-
Solvent: Aprotic solvents like 1,4-dioxane, toluene, and N,N-dimethylformamide (DMF) are frequently used, often in combination with water.[5][7] The solvent system should be chosen to ensure adequate solubility of all reactants and the catalyst system at the reaction temperature. Anhydrous conditions can sometimes be beneficial in minimizing protodeboronation, a common side reaction with heteroaryl boronic acids.[3]
Temperature and Reaction Monitoring
The reaction temperature is a critical parameter that influences both the reaction rate and the stability of the reactants and catalyst. Suzuki-Miyaura reactions are typically conducted at elevated temperatures (60-110 °C).[2][4] Continuous monitoring of the reaction progress is essential for determining the optimal reaction time and preventing the formation of degradation products. High-performance liquid chromatography (HPLC) or thin-layer chromatography (TLC) are commonly used for this purpose.[4][8]
Work-up and Purification
Upon completion of the reaction, a robust work-up and purification protocol is necessary to isolate the desired product in high purity.
-
Work-up: A typical work-up involves cooling the reaction mixture, diluting it with an organic solvent, and washing with water or brine to remove the inorganic base and other water-soluble impurities.[4][7] Filtration through a pad of celite can be used to remove the palladium catalyst.[4]
-
Purification: For large-scale synthesis, crystallization is the preferred method of purification due to its efficiency and cost-effectiveness. If necessary, column chromatography on silica gel can be employed.[7] The choice of solvent system for chromatography needs to be carefully selected to achieve good separation of the product from any remaining impurities.
Diagrams and Visualizations
Suzuki-Miyaura Catalytic Cycle
References
- 1. Indolylboronic Acids: Preparation and Applications - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Suzuki-Miyaura Cross-Coupling of Unprotected, Nitrogen-Rich Heterocycles: Substrate Scope and Mechanistic Investigation - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Heteroaryl—Heteroaryl, Suzuki—Miyaura, Anhydrous Cross-Coupling Reactions Enabled by Trimethyl Borate - PMC [pmc.ncbi.nlm.nih.gov]
- 4. benchchem.com [benchchem.com]
- 5. researchgate.net [researchgate.net]
- 6. Efficient Suzuki-Miyaura coupling of (hetero)aryl chlorides with thiophene- and furanboronic acids in aqueous n-butanol - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. benchchem.com [benchchem.com]
- 8. youtube.com [youtube.com]
Application Notes and Protocols: Suzuki-Miyaura Coupling of 6-Chloro-1-methylindole-2-boronic acid with Aryl Halides
Introduction: The Strategic Importance of 2-Arylindoles in Medicinal Chemistry
The indole nucleus is a privileged scaffold in modern drug discovery, forming the core of numerous natural products and synthetic pharmaceuticals with a wide range of biological activities, including anticancer, anti-inflammatory, and antiviral properties.[1][2][3][4] Specifically, the 2-arylindole motif is a key pharmacophore in many drug candidates. The Suzuki-Miyaura cross-coupling reaction stands as one of the most robust and versatile methods for the formation of carbon-carbon bonds, offering a powerful tool for the synthesis of these complex molecules.[5][6] This application note provides a detailed guide to the palladium-catalyzed Suzuki-Miyaura coupling of 6-chloro-1-methylindole-2-boronic acid with a variety of aryl halides. The presence of a halogen at the 6-position of the indole provides a handle for further functionalization, making this building block particularly valuable for creating diverse molecular libraries for drug screening.
This document is intended for researchers, scientists, and drug development professionals, offering not just a protocol but also a deeper understanding of the reaction's mechanistic underpinnings and practical considerations for successful execution and optimization.
The Suzuki-Miyaura Catalytic Cycle: A Mechanistic Overview
The Suzuki-Miyaura reaction is a palladium-catalyzed cross-coupling between an organoboron compound (in this case, this compound) and an organohalide.[6] The catalytic cycle is generally understood to proceed through three key elementary steps: oxidative addition, transmetalation, and reductive elimination.[7][8] A base is required to activate the boronic acid, forming a more nucleophilic boronate species that facilitates the transmetalation step.[9]
The general mechanism is as follows:
-
Oxidative Addition: A low-valent palladium(0) catalyst reacts with the aryl halide (Ar-X) to form a palladium(II) intermediate.[10]
-
Transmetalation: The organic group from the activated boronic acid (in the form of a boronate) is transferred to the palladium(II) center, displacing the halide.[6]
-
Reductive Elimination: The two organic partners on the palladium(II) complex couple and are eliminated to form the desired biaryl product, regenerating the palladium(0) catalyst which can then re-enter the catalytic cycle.[7]
Figure 1: A simplified representation of the Suzuki-Miyaura catalytic cycle.
Experimental Protocols
Materials and Reagents
-
Substrates: this compound, various aryl halides (bromides, iodides, and chlorides).
-
Catalysts: Palladium(II) acetate (Pd(OAc)₂), Tetrakis(triphenylphosphine)palladium(0) (Pd(PPh₃)₄), or a pre-catalyst system such as [1,1'-Bis(diphenylphosphino)ferrocene]dichloropalladium(II) (Pd(dppf)Cl₂).[11]
-
Ligands (if not using a pre-catalyst): Triphenylphosphine (PPh₃), Tricyclohexylphosphine (PCy₃), or other suitable phosphine ligands.
-
Bases: Potassium carbonate (K₂CO₃), Cesium carbonate (Cs₂CO₃), or Potassium phosphate (K₃PO₄).
-
Solvents: Anhydrous 1,4-dioxane, toluene, or a mixture of DME and water.
-
General Reagents: Anhydrous sodium sulfate (Na₂SO₄), ethyl acetate, brine, silica gel for column chromatography.
General Procedure for the Suzuki-Miyaura Coupling
The following is a general protocol that can be adapted and optimized for specific aryl halides.
-
Reaction Setup:
-
To an oven-dried Schlenk flask, add this compound (1.0 equiv.), the aryl halide (1.2 equiv.), the palladium catalyst (1-5 mol%), and the base (2-3 equiv.).
-
Evacuate and backfill the flask with an inert gas (e.g., argon or nitrogen) three times.
-
Add the degassed solvent via syringe.
-
-
Reaction Execution:
-
Heat the reaction mixture to the desired temperature (typically 80-110 °C) with vigorous stirring.
-
Monitor the reaction progress by thin-layer chromatography (TLC) or liquid chromatography-mass spectrometry (LC-MS).
-
-
Workup:
-
Once the reaction is complete, cool the mixture to room temperature.
-
Dilute with ethyl acetate and water.
-
Separate the organic layer, and extract the aqueous layer with ethyl acetate.
-
Combine the organic layers, wash with brine, and dry over anhydrous sodium sulfate.[11]
-
-
Purification:
-
Concentrate the organic phase under reduced pressure.
-
Purify the crude product by flash column chromatography on silica gel to obtain the desired 2-aryl-6-chloro-1-methylindole.
-
Representative Reaction Conditions
The choice of catalyst, base, and solvent can significantly impact the reaction outcome. The following table provides starting points for various aryl halides.
| Aryl Halide (Ar-X) | Catalyst (mol%) | Base (equiv.) | Solvent | Temp (°C) | Typical Yield (%) |
| Aryl Iodide | Pd(PPh₃)₄ (2%) | K₂CO₃ (2.0) | Toluene/H₂O (4:1) | 90 | 85-95 |
| Aryl Bromide | Pd(dppf)Cl₂ (3%) | Cs₂CO₃ (2.5) | 1,4-Dioxane | 100 | 75-90 |
| Aryl Chloride | Pd(OAc)₂ (2%) + SPhos (4%) | K₃PO₄ (3.0) | Toluene | 110 | 60-80 |
Note: These are generalized conditions and may require optimization for specific substrates. The reactivity of aryl halides generally follows the trend I > Br > Cl.[12]
Optimization and Troubleshooting
Achieving high yields and purity in Suzuki-Miyaura couplings, especially with heteroaromatic substrates, often requires careful optimization.
References
- 1. Indole Derivatives: A Versatile Scaffold in Modern Drug Discovery—An Updated Review on Their Multifaceted Therapeutic Applications (2020–2024) - PMC [pmc.ncbi.nlm.nih.gov]
- 2. researchgate.net [researchgate.net]
- 3. Indole: A promising scaffold for the discovery and development of potential anti-tubercular agents - PMC [pmc.ncbi.nlm.nih.gov]
- 4. benchchem.com [benchchem.com]
- 5. Selection of boron reagents for Suzuki–Miyaura coupling - Chemical Society Reviews (RSC Publishing) DOI:10.1039/C3CS60197H [pubs.rsc.org]
- 6. Suzuki reaction - Wikipedia [en.wikipedia.org]
- 7. mdpi.com [mdpi.com]
- 8. Yoneda Labs [yonedalabs.com]
- 9. Suzuki Coupling [organic-chemistry.org]
- 10. chemrxiv.org [chemrxiv.org]
- 11. benchchem.com [benchchem.com]
- 12. pubs.acs.org [pubs.acs.org]
Troubleshooting & Optimization
Technical Support Center: Troubleshooting Suzuki Coupling with 6-Chloro-1-methylindole-2-boronic acid
Welcome to the technical support center for Suzuki-Miyaura cross-coupling reactions. This guide is specifically designed for researchers, scientists, and professionals in drug development who are encountering challenges with a particularly nuanced substrate: 6-Chloro-1-methylindole-2-boronic acid. The unique electronic and structural properties of this heteroaromatic boronic acid can lead to common pitfalls such as low yields, significant byproduct formation, and reaction stalling.
This document provides in-depth, experience-driven troubleshooting advice, detailed experimental protocols, and a comprehensive FAQ section to help you navigate these challenges and achieve successful coupling outcomes.
Introduction: The Challenge of this compound
The Suzuki-Miyaura coupling is a cornerstone of modern organic synthesis, prized for its ability to form carbon-carbon bonds with high efficiency and functional group tolerance.[1][2] However, the success of this palladium-catalyzed reaction is highly dependent on the nature of the coupling partners.[3] this compound presents a unique set of challenges stemming from several key factors:
-
Instability and Protodeboronation: Indole boronic acids, particularly those borylated at the C2 position, are susceptible to protodeboronation, a side reaction where the carbon-boron bond is cleaved and replaced by a carbon-hydrogen bond.[4][5] This process is often accelerated under the basic conditions required for the Suzuki coupling, leading to the formation of 6-chloro-1-methylindole as a major byproduct and a corresponding decrease in the yield of the desired coupled product.[5][6]
-
Electronic Properties: The indole nucleus is electron-rich, which can influence the reactivity of the boronic acid and its interaction with the palladium catalyst.
-
Catalyst Inhibition: The nitrogen atom in the indole ring can potentially coordinate to the palladium center, leading to catalyst inhibition or deactivation, especially in the absence of strongly coordinating ligands.[7]
This guide will systematically address these issues, providing you with the knowledge and tools to optimize your reaction conditions and overcome these hurdles.
Frequently Asked Questions (FAQs)
Here we address common questions and issues encountered when using this compound in Suzuki couplings.
Q1: My reaction is giving a low yield of the desired product, and I'm observing a significant amount of 6-chloro-1-methylindole. What's happening and how can I fix it?
A1: This is a classic case of protodeboronation , the most common side reaction with this type of substrate.[4][5] The basic reaction conditions, often in the presence of water, facilitate the cleavage of the C-B bond.
Troubleshooting Steps:
-
Choice of Base: The strength and nature of the base are critical.[8][9] While strong bases are needed to activate the boronic acid for transmetalation, excessively harsh conditions can accelerate protodeboronation.[1][10]
-
Recommendation: Start with a moderately strong, non-nucleophilic base like potassium carbonate (K₂CO₃) or potassium phosphate (K₃PO₄).[11] For particularly sensitive substrates, cesium carbonate (Cs₂CO₃) can be effective due to the beneficial effect of the cesium cation.[12][13] Avoid strong hydroxide bases initially, as they can promote hydrolysis.[14]
-
-
Solvent System: The presence of water can be a double-edged sword. While it's often necessary to dissolve the inorganic base, it's also a proton source for protodeboronation.[12][15]
-
Boronic Acid Stability: Consider converting the boronic acid to a more stable derivative.
-
Recommendation: Boronic esters, such as the pinacol ester (Bpin), are generally more stable towards protodeboronation.[17] You can either synthesize the pinacol ester of this compound or consider using it directly if commercially available. Another excellent option is to form a diethanolamine adduct, which creates an air- and water-stable crystalline solid that can be used directly in the coupling reaction.[18]
-
Q2: The reaction starts but then stalls, leaving unreacted starting materials. What could be the cause?
A2: Reaction stalling often points to catalyst deactivation or inhibition . The palladium catalyst is the engine of your reaction, and several factors can cause it to shut down.
Troubleshooting Steps:
-
Catalyst and Ligand Selection: The choice of palladium source and, more importantly, the phosphine ligand is crucial for coupling with challenging heteroaryl chlorides.[19][20][21][22]
-
Palladium Precatalyst: Use a reliable Pd(II) precatalyst like Pd(OAc)₂ or a preformed catalyst such as Pd(PPh₃)₄. Buchwald-type precatalysts (e.g., XPhos Pd G3) are often highly effective for difficult couplings.[11]
-
Ligands: Electron-rich, bulky phosphine ligands are essential. They promote the rate-limiting oxidative addition step with the aryl chloride and stabilize the palladium center, preventing decomposition.[22][23][24]
-
-
Inert Atmosphere: Palladium(0), the active catalytic species, is sensitive to oxygen.[3]
-
Recommendation: Ensure your reaction is set up under a strictly inert atmosphere (Argon or Nitrogen). This involves thoroughly degassing your solvents and purging the reaction vessel before adding the catalyst.[11]
-
-
Reaction Temperature: While higher temperatures can increase reaction rates, they can also accelerate catalyst decomposition.
-
Recommendation: Start at a moderate temperature (e.g., 80-90 °C) and monitor the reaction. If it stalls, a slight increase in temperature might be beneficial, but be cautious of potential degradation.
-
Q3: I'm seeing the formation of homocoupled byproducts (biphenyl from my coupling partner or a bi-indole species). How can I minimize this?
A3: Homocoupling is another common side reaction in Suzuki couplings. It can arise from the reaction of two molecules of the boronic acid or two molecules of the aryl halide.
Troubleshooting Steps:
-
Stoichiometry: The ratio of your coupling partners can influence the extent of homocoupling.
-
Recommendation: Use a slight excess of the boronic acid (typically 1.1 to 1.5 equivalents) relative to the aryl halide. This can help drive the desired cross-coupling reaction to completion and minimize homocoupling of the halide.
-
-
Oxygen Contamination: As mentioned, oxygen can interfere with the catalytic cycle and sometimes promote homocoupling.
-
Recommendation: Rigorous degassing of solvents and maintaining a positive pressure of inert gas are crucial.
-
-
Catalyst Loading: While a higher catalyst loading might seem like a solution for a slow reaction, it can sometimes increase the rate of side reactions.
-
Recommendation: Start with a catalyst loading of 1-2 mol%. If homocoupling is a significant issue, try reducing the catalyst loading slightly.
-
Visualization of Key Processes
To better understand the Suzuki-Miyaura coupling and the primary troubleshooting pathway, the following diagrams are provided.
The Suzuki-Miyaura Catalytic Cycle
The reaction proceeds through a well-defined catalytic cycle involving three main steps: oxidative addition, transmetalation, and reductive elimination.[2][3][16]
Caption: The catalytic cycle of the Suzuki-Miyaura cross-coupling reaction.
Troubleshooting Decision Tree
When faced with a problematic reaction, a systematic approach is key. This decision tree can guide your troubleshooting efforts.
Caption: A decision tree for troubleshooting Suzuki coupling reactions.
Experimental Protocols
The following are detailed, step-by-step protocols for setting up and troubleshooting your Suzuki coupling reaction.
Protocol 1: General Procedure for Suzuki Coupling
This protocol provides a robust starting point for the coupling of this compound with an aryl halide.
Materials:
-
Aryl halide (1.0 equiv)
-
This compound (1.2 equiv)
-
Potassium phosphate (K₃PO₄), finely powdered (2.0 equiv)
-
Palladium(II) acetate (Pd(OAc)₂) (2 mol%)
-
SPhos (4 mol%)
-
1,4-Dioxane (anhydrous)
-
Water (degassed)
-
Oven-dried reaction vial with a magnetic stir bar and a septum cap
Procedure:
-
Vessel Preparation: To the oven-dried reaction vial, add the aryl halide, this compound, and finely powdered K₃PO₄.
-
Inert Atmosphere: Seal the vial with the septum cap and purge with argon or nitrogen for 5-10 minutes by inserting a needle connected to the gas line and a second needle as an outlet.
-
Catalyst Addition: Under a positive pressure of inert gas, add the Pd(OAc)₂ and SPhos.
-
Solvent Addition: Add anhydrous 1,4-dioxane and degassed water via syringe to achieve a final concentration of approximately 0.1 M with respect to the aryl halide (e.g., in a 5:1 dioxane/water ratio).
-
Reaction: Place the vial in a preheated oil bath or heating block set to 90 °C and stir vigorously.
-
Monitoring: Monitor the reaction's progress by taking small aliquots and analyzing them by TLC, GC-MS, or LC-MS.
-
Workup: Once the reaction is complete (or has stalled), cool the mixture to room temperature. Dilute with ethyl acetate and wash with water and then brine. Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.
-
Purification: Purify the crude product by flash column chromatography.
Protocol 2: Preparation of the Diethanolamine Adduct for Enhanced Stability
This protocol describes the formation of a stable adduct of the boronic acid, which can be used in place of the free boronic acid in Protocol 1, often leading to improved results.[11][18]
Materials:
-
This compound (1.0 equiv)
-
Diethanolamine (1.0 equiv)
-
Dichloromethane (or other suitable solvent)
-
Vial with a stir bar
Procedure:
-
Dissolution: In the vial, dissolve the this compound in a minimal amount of dichloromethane.
-
Addition: While stirring, add diethanolamine dropwise via pipette.
-
Precipitation: A white precipitate should form. In some cases, the initial solid may dissolve completely before the precipitate appears.
-
Isolation: Stir the resulting slurry for an additional 15-20 minutes. Isolate the white solid product by vacuum filtration.
-
Drying: Wash the solid with a small amount of cold solvent and dry under vacuum. This stable diethanolamine adduct can now be used directly in the Suzuki coupling reaction as described in Protocol 1.[11]
Data Summary Table
The following table summarizes recommended starting conditions and parameters for optimization.
| Parameter | Recommended Starting Condition | Optimization Range | Rationale & Key Considerations |
| Boronic Acid | 1.2 equivalents | 1.1 - 1.5 equivalents | A slight excess drives the reaction and minimizes halide homocoupling. |
| Base | K₃PO₄ (2.0 equiv) | K₂CO₃, Cs₂CO₃ (2.0-3.0 equiv) | Base strength is critical; stronger bases can accelerate the reaction but also protodeboronation.[14] |
| Catalyst System | Pd(OAc)₂ (2 mol%) / SPhos (4 mol%) | Buchwald Precatalysts (1-3 mol%) | Bulky, electron-rich ligands are crucial for activating aryl chlorides and stabilizing the catalyst.[22][23] |
| Solvent System | Dioxane/H₂O (5:1) | Toluene/H₂O, THF/H₂O (4:1 to 10:1) | The amount of water influences base solubility and the rate of protodeboronation.[12] |
| Temperature | 90 °C | 80 °C - 110 °C | Balance reaction rate against catalyst and substrate stability. |
| Concentration | 0.1 M (relative to halide) | 0.05 M - 0.5 M | Higher concentrations can increase rates but may lead to solubility issues. |
By applying these principles and protocols, you will be well-equipped to troubleshoot and optimize your Suzuki-Miyaura coupling reactions involving the challenging yet valuable this compound, leading to more successful and reproducible synthetic outcomes.
References
- 1. Suzuki reaction - Wikipedia [en.wikipedia.org]
- 2. byjus.com [byjus.com]
- 3. Yoneda Labs [yonedalabs.com]
- 4. pubs.acs.org [pubs.acs.org]
- 5. Protodeboronation - Wikipedia [en.wikipedia.org]
- 6. Selection of boron reagents for Suzuki–Miyaura coupling - Chemical Society Reviews (RSC Publishing) DOI:10.1039/C3CS60197H [pubs.rsc.org]
- 7. Suzuki-Miyaura Cross-Coupling of Unprotected, Nitrogen-Rich Heterocycles: Substrate Scope and Mechanistic Investigation - PMC [pmc.ncbi.nlm.nih.gov]
- 8. pubs.acs.org [pubs.acs.org]
- 9. Role of the Base and Control of Selectivity in the Suzuki–Miyaura Cross‐Coupling Reaction | Semantic Scholar [semanticscholar.org]
- 10. Suzuki Coupling [organic-chemistry.org]
- 11. benchchem.com [benchchem.com]
- 12. benchchem.com [benchchem.com]
- 13. quora.com [quora.com]
- 14. pubs.acs.org [pubs.acs.org]
- 15. researchgate.net [researchgate.net]
- 16. Suzuki Coupling: Mechanism & Examples | NROChemistry [nrochemistry.com]
- 17. researchgate.net [researchgate.net]
- 18. m.youtube.com [m.youtube.com]
- 19. Palladium Catalyst for the Suzuki-Miyaura Coupling of Heteroaryl Chlorides | Tokyo Chemical Industry Co., Ltd.(APAC) [tcichemicals.com]
- 20. pubs.acs.org [pubs.acs.org]
- 21. uwindsor.ca [uwindsor.ca]
- 22. Site-selective Suzuki–Miyaura coupling of heteroaryl halides – understanding the trends for pharmaceutically important classes - PMC [pmc.ncbi.nlm.nih.gov]
- 23. Site-selective Suzuki–Miyaura coupling of heteroaryl halides – understanding the trends for pharmaceutically important classes - Chemical Science (RSC Publishing) DOI:10.1039/C6SC02118B [pubs.rsc.org]
- 24. Ligand-Controlled Palladium-Catalyzed Regiodivergent Suzuki-Miyaura Cross-Coupling of Allylboronates and Aryl Halides - PMC [pmc.ncbi.nlm.nih.gov]
- 25. reddit.com [reddit.com]
- 26. Room‐Temperature Suzuki–Miyaura Coupling of Heteroaryl Chlorides and Tosylates [ouci.dntb.gov.ua]
Technical Support Center: Optimizing Reaction Conditions for 6-Chloro-1-methylindole-2-boronic acid
Prepared by: Gemini, Senior Application Scientist
Welcome to the technical support center for 6-Chloro-1-methylindole-2-boronic acid. This guide is designed for researchers, scientists, and drug development professionals to provide in-depth, field-proven insights into optimizing reactions involving this versatile reagent. Our goal is to move beyond simple protocols and explain the causality behind experimental choices, empowering you to troubleshoot and refine your synthetic strategies effectively.
This compound is a valuable building block in medicinal chemistry, primarily utilized in palladium-catalyzed Suzuki-Miyaura cross-coupling reactions to construct complex biaryl structures.[1][2] However, like many heteroaryl boronic acids, its use can present unique challenges, including instability and competing side reactions.[3][4] This document provides a structured approach to overcoming these hurdles.
Troubleshooting Guide
This section addresses specific issues encountered during experiments in a question-and-answer format.
Question 1: I am observing low to no yield of my desired cross-coupled product. What are the likely causes and how can I improve it?
Low product yield is a common issue stemming from several potential factors, from reagent quality to suboptimal reaction parameters.
Potential Causes & Recommended Solutions:
-
Catalyst Inactivity or Decomposition: The active Pd(0) species is susceptible to oxidation.[5] If you are using a Pd(II) precatalyst (e.g., Pd(OAc)₂, PdCl₂(dppf)), it must be efficiently reduced in situ.
-
Solution: Use a fresh, high-purity palladium source and ligand. Consider employing air-stable precatalysts (e.g., Buchwald-type G3 or G4 precatalysts) which are designed for robust and reproducible activation.[5] Ensure your reaction is thoroughly degassed and maintained under a strict inert atmosphere (Argon or Nitrogen) to prevent oxygen from poisoning the catalyst.[5]
-
-
Inefficient Transmetalation: The transfer of the indole group from boron to the palladium center is a critical and often rate-limiting step.[6] This step is highly dependent on the base and solvent system.
| Base | Typical Solvent System | Strength | Comments |
| K₃PO₄ (Potassium Phosphate) | Dioxane/H₂O, Toluene, THF | Strong | Often highly effective for chloro-heteroaryl couplings. Its limited solubility requires vigorous stirring.[4][9] |
| Cs₂CO₃ (Cesium Carbonate) | Dioxane, DMF, Toluene | Strong | High solubility in organic solvents can be advantageous. Often used for difficult couplings.[4] |
| K₂CO₃ (Potassium Carbonate) | Toluene/H₂O, DME/H₂O, Ethanol | Moderate | A common, cost-effective choice. May be less effective for electron-rich or hindered chlorides.[10] |
| KF (Potassium Fluoride) | THF, Dioxane (Anhydrous) | Mild | Can be effective in anhydrous conditions and may help suppress protodeboronation by forming a more reactive trifluoroborate species in situ.[8] |
-
Suboptimal Ligand Choice: The ligand stabilizes the palladium center and modulates its reactivity. For an electron-rich heteroaryl chloride like 6-chloro-1-methylindole, a sufficiently electron-rich and sterically bulky ligand is required to promote the difficult oxidative addition step.[11][12]
-
Solution: Employ electron-rich, bulky phosphine ligands. Buchwald-type dialkylbiaryl phosphine ligands (e.g., SPhos, XPhos, RuPhos) are often the gold standard for coupling aryl chlorides.[11]
-
Question 2: My mass spectrometry analysis shows a significant amount of 1-methylindole, and my boronic acid seems to be degrading. What is happening?
This is a classic case of protodeboronation, a major side reaction for many heteroaryl boronic acids.[5][13]
Potential Causes & Recommended Solutions:
-
Presence of Protic Solvents: Water is the primary proton source for this side reaction, which cleaves the C-B bond and replaces it with a C-H bond.[5] This is particularly problematic with electron-rich systems like indoles.[3][14]
-
Solution: Switch to rigorously anhydrous conditions. Use freshly distilled, anhydrous solvents and ensure reagents (especially the base) are dry. Finely powdering the base and drying it under vacuum can be beneficial.[5]
-
-
Base-Mediated Decomposition: Strong bases, especially in aqueous media, can accelerate the rate of protodeboronation.[5]
-
Solution: If protodeboronation is severe, consider using a milder base like KF or K₂CO₃ under anhydrous conditions.[5] The rate of productive cross-coupling must be faster than the rate of decomposition. Optimizing temperature may be necessary; sometimes lower temperatures over longer times can favor the desired reaction.
-
-
Inherent Instability: Indole-2-boronic acids are known to be unstable, decomposing on the benchtop and under reaction conditions.[3][14]
-
Solution (Advanced): Convert the boronic acid to a more stable surrogate. Air-stable N-methyliminodiacetic acid (MIDA) boronates or diethanolamine adducts can be used.[3][15] These reagents slowly release the active boronic acid under the reaction conditions, keeping its ambient concentration low and minimizing decomposition pathways.[3]
-
Question 3: I am observing a significant byproduct with a mass corresponding to the dimer of my indole. How can I prevent this homocoupling?
Homocoupling of the boronic acid is another common side reaction that consumes starting material and complicates purification.
Potential Causes & Recommended Solutions:
-
Oxygen in the Reaction Mixture: The presence of oxygen can promote oxidative homocoupling of the boronic acid, often mediated by the palladium catalyst.[5][16]
-
Solution: This reinforces the critical need for meticulous degassing of the solvent and maintaining a robust inert atmosphere throughout the reaction. A common method is to bubble argon or nitrogen through the solvent for 20-30 minutes before adding the catalyst.
-
-
Reductive Activation of Pd(II): Some Pd(II) precatalysts can be reduced to active Pd(0) by the boronic acid itself, consuming two equivalents of the boronic acid to form a dimer.[16]
Experimental Protocols & Visualizations
Diagram: The Suzuki-Miyaura Catalytic Cycle
The mechanism involves three key stages: Oxidative Addition of the aryl halide to the Pd(0) center, Transmetalation of the organic group from the activated boronic acid, and Reductive Elimination to form the C-C bond and regenerate the catalyst.[6]
Caption: The catalytic cycle for the Suzuki-Miyaura cross-coupling reaction.
Protocol: General Procedure for Suzuki-Miyaura Coupling
This protocol uses a robust Buchwald-type precatalyst, which is often effective for challenging substrates like chloroindoles.[5]
-
Vessel Preparation: To an oven-dried reaction vial equipped with a magnetic stir bar, add the aryl halide (e.g., your coupling partner, 1.0 equiv), this compound (1.2–1.5 equiv), and a finely powdered, dry base (e.g., K₃PO₄, 2.0–3.0 equiv).
-
Inert Atmosphere: Seal the vial with a septum cap. Evacuate and backfill the vial with Argon or Nitrogen. Repeat this cycle three times to ensure an inert atmosphere.
-
Catalyst Addition: Under the inert atmosphere, add the palladium precatalyst (e.g., XPhos Pd G3, 1–2 mol%) and the ligand (e.g., XPhos, 2-4 mol%) if not using a pre-formed complex.
-
Solvent Addition: Add the degassed solvent system (e.g., Dioxane/H₂O 10:1, or anhydrous Toluene) via syringe. The total concentration should typically be between 0.1 M and 0.5 M with respect to the limiting reagent.
-
Reaction: Place the vial in a preheated heating block and stir vigorously at the desired temperature (e.g., 80–110 °C).
-
Monitoring: Monitor the reaction progress by TLC, GC-MS, or LC-MS.[17] A small aliquot can be taken, quenched with water, extracted with ethyl acetate, and analyzed.
-
Workup: After completion, cool the reaction to room temperature. Dilute with an organic solvent (e.g., ethyl acetate) and wash with water and brine. Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.
-
Purification: Purify the crude product by flash column chromatography on silica gel. Note that boronic acid-containing compounds can sometimes be difficult to purify via standard silica gel chromatography.[18][19]
Frequently Asked Questions (FAQs)
Q: How should I store this compound? A: Boronic acids can be sensitive to air and moisture.[3] It is best stored in a tightly sealed container under an inert atmosphere (Argon or Nitrogen) in a refrigerator or freezer to minimize degradation over time. For N-protected indole boronic acids, storage at -20°C or -80°C is recommended for long-term stability.[20]
Q: What are the best analytical techniques to monitor the reaction? A: High-Performance Liquid Chromatography (HPLC) and Liquid Chromatography-Mass Spectrometry (LC-MS or UPLC-MS) are the most powerful techniques for quantitative analysis of the reaction mixture.[17][21] They allow you to track the consumption of starting materials and the formation of the product and any byproducts like protodeboronated or homocoupled species.[13][17] ¹H NMR can also be used to get a snapshot of the reaction conversion.
Q: I'm having trouble purifying my final product on a silica gel column. What are my options? A: Boronic acids and some biaryl products can interact strongly with the acidic silica gel, leading to streaking or decomposition.[19]
-
Option 1: Base Wash. Before chromatography, a basic wash (e.g., with aqueous sodium bicarbonate) can help remove any unreacted boronic acid.
-
Option 2: Derivatization. Unreacted boronic acid can be removed by forming a salt with a base and performing an extraction, or by forming an adduct with diethanolamine which can precipitate.[19][22]
-
Option 3: Alternative Chromatography. Reverse-phase chromatography (C18) can be an effective alternative.[19] Sometimes, treating the silica gel with a small amount of a base like triethylamine in the eluent can improve chromatography, but this is substrate-dependent.
Diagram: Troubleshooting Decision Tree
This flowchart provides a logical path for diagnosing common issues.
Caption: A decision tree for troubleshooting failed Suzuki-Miyaura reactions.
References
- 1. Page loading... [guidechem.com]
- 2. Indolylboronic Acids: Preparation and Applications - PMC [pmc.ncbi.nlm.nih.gov]
- 3. A General Solution for Unstable Boronic Acids: Slow-Release Cross-Coupling from Air-Stable MIDA Boronates - PMC [pmc.ncbi.nlm.nih.gov]
- 4. benchchem.com [benchchem.com]
- 5. benchchem.com [benchchem.com]
- 6. Suzuki reaction - Wikipedia [en.wikipedia.org]
- 7. benchchem.com [benchchem.com]
- 8. Suzuki Coupling [organic-chemistry.org]
- 9. Suzuki-Miyaura Cross-Coupling of Unprotected, Nitrogen-Rich Heterocycles: Substrate Scope and Mechanistic Investigation - PMC [pmc.ncbi.nlm.nih.gov]
- 10. scispace.com [scispace.com]
- 11. Palladium-Catalyzed Suzuki-Miyaura Cross-coupling Reactions Employing Dialkylbiaryl Phosphine Ligands - PMC [pmc.ncbi.nlm.nih.gov]
- 12. Yoneda Labs [yonedalabs.com]
- 13. benchchem.com [benchchem.com]
- 14. pubs.acs.org [pubs.acs.org]
- 15. m.youtube.com [m.youtube.com]
- 16. Selection of boron reagents for Suzuki–Miyaura coupling - Chemical Society Reviews (RSC Publishing) DOI:10.1039/C3CS60197H [pubs.rsc.org]
- 17. benchchem.com [benchchem.com]
- 18. researchgate.net [researchgate.net]
- 19. chemistry.stackexchange.com [chemistry.stackexchange.com]
- 20. medchemexpress.com [medchemexpress.com]
- 21. A high throughput analysis of boronic acids using ultra high performance liquid chromatography-electrospray ionization mass spectrometry - Analytical Methods (RSC Publishing) [pubs.rsc.org]
- 22. WO2005019229A1 - Process for purification of boronic acid and its derivatives - Google Patents [patents.google.com]
Technical Support Center: Suzuki Coupling with 6-Chloro-1-methylindole-2-boronic acid
Welcome to the technical support center for researchers, scientists, and drug development professionals utilizing 6-Chloro-1-methylindole-2-boronic acid in Suzuki-Miyaura cross-coupling reactions. This guide is designed to provide in-depth troubleshooting advice and answers to frequently asked questions, moving beyond generic protocols to address the specific challenges encountered with this electron-rich and sterically distinct heterocyclic building block.
Our approach is grounded in mechanistic principles to empower you to not just solve immediate issues but also to proactively design more robust and efficient coupling strategies.
Section 1: Frequently Asked Questions (FAQs)
Here we address common queries regarding the use of this compound in Suzuki coupling.
Q1: My Suzuki coupling reaction with this compound is giving low to no yield. What are the primary factors to investigate?
A1: Low yields with this substrate often stem from a few key areas. Start by systematically evaluating the following:
-
Catalyst Activity and Inert Atmosphere: The active catalyst is a Pd(0) species. If you are using a Pd(II) precatalyst (e.g., Pd(OAc)₂, PdCl₂(dppf)), it must be efficiently reduced in situ. Inadequate degassing is a common culprit; oxygen can lead to the formation of palladium black and promote unwanted side reactions like homocoupling.[1][2] Ensure your solvents are rigorously degassed and the reaction is maintained under a strictly inert atmosphere (Argon or Nitrogen).
-
Reagent Purity and Stability: Verify the purity of your this compound. Heteroaryl boronic acids, especially those on electron-rich rings like indole, can be susceptible to degradation over time.[3] Consider using a freshly opened bottle or verifying the purity by NMR.
-
Choice of Base and Solvent System: The base is crucial for activating the boronic acid for transmetalation.[4] However, an overly strong base, particularly in the presence of water, can accelerate protodeboronation. The choice of solvent and base are often linked. For instance, anhydrous conditions with a finely powdered, dry base can be beneficial.[1][5]
Q2: I'm observing a significant amount of 6-Chloro-1-methylindole (the protodeboronated product). What is causing this and how can I minimize it?
A2: Protodeboronation, the replacement of the C-B bond with a C-H bond, is a major side reaction for many heteroaryl boronic acids.[6][7] The indole nucleus is electron-rich, which can make the C2-boron bond more susceptible to cleavage.
Causality: The presence of a proton source (often water in the solvent or base) is the primary driver. The mechanism can be catalyzed by acid or base.[6] For this compound, the electron-donating nature of the indole nitrogen and the N-methyl group increases the electron density at the C2 position, potentially making it more prone to this side reaction.
Mitigation Strategies:
-
Anhydrous Conditions: Switching to a rigorously anhydrous solvent system (e.g., dry dioxane or toluene) can significantly reduce protodeboronation.[1]
-
Milder Base: Strong bases can accelerate the decomposition. Consider using a milder base such as potassium carbonate (K₂CO₃) or potassium fluoride (KF) instead of stronger options like potassium phosphate (K₃PO₄) or sodium hydroxide (NaOH).[1]
-
Use of Boronic Esters: Converting the boronic acid to a more stable boronic ester, such as a pinacol ester or an N-methyliminodiacetic acid (MIDA) boronate, is a highly effective strategy.[3][8][9] These esters are more resistant to protodeboronation and slowly release the boronic acid under the reaction conditions.[3]
Q3: My main byproduct is the homocoupling of this compound. What reaction parameters should I adjust?
A3: The formation of a bi-indole species (homocoupling) is another common issue.
Causality: This side reaction is often promoted by the presence of oxygen and Pd(II) species.[1][2][10] If a Pd(II) precatalyst is used, it can react with two molecules of the boronic acid to form the homocoupled product and Pd(0).[10] Oxygen can re-oxidize Pd(0) to Pd(II), perpetuating this unwanted cycle.[2]
Mitigation Strategies:
-
Rigorous Degassing: This is the most critical factor. Use techniques like freeze-pump-thaw cycles or sparging the solvent with an inert gas to remove dissolved oxygen.[11]
-
Use of a Pd(0) Source: Starting with a Pd(0) catalyst, such as Pd(PPh₃)₄ or Pd₂(dba)₃, can sometimes reduce homocoupling that occurs during the initial in situ reduction of a Pd(II) source.
-
Controlled Addition of Reagents: In some cases, slow addition of the boronic acid can help to maintain a low concentration, favoring the cross-coupling pathway.
Q4: Does the N-methyl group on the indole affect the reaction compared to an N-H indole?
A4: Yes, the N-methyl group has a significant impact. In the case of N-H indoles, the acidic proton can interfere with the reaction, often necessitating the use of stronger bases or protection strategies.[12] The N-methyl group in your substrate simplifies the system by removing this acidic proton. However, it also acts as an electron-donating group, which can increase the electron density of the indole ring system. This heightened electron density can make the oxidative addition step of the catalytic cycle more challenging if you are using an electron-rich aryl halide coupling partner.[5][10]
Section 2: Troubleshooting Guide
This section provides a structured approach to diagnosing and solving specific problems encountered during the Suzuki coupling of this compound.
Issue 1: No Reaction or Stalled Reaction
| Potential Cause | Diagnostic Check | Recommended Solution |
| Inactive Catalyst | Run a control reaction with a known reliable substrate pair (e.g., phenylboronic acid and bromobenzene). | Use a fresh batch of palladium precatalyst and ligand. Consider more robust, air-stable precatalysts like palladacycles.[1] |
| Poor Reagent Quality | Check the purity of this compound and the aryl halide by NMR or LC-MS. | Purify starting materials. For the boronic acid, consider conversion to a more stable pinacol or MIDA ester.[3][8] |
| Inefficient Oxidative Addition | The reaction may be sluggish with electron-rich aryl chlorides. | Switch to a more electron-rich and bulky phosphine ligand (e.g., SPhos, XPhos, or other Buchwald ligands) to promote oxidative addition.[5] |
| Base/Solvent Mismatch | The base may not be soluble enough or active in the chosen solvent. | Ensure the base is finely powdered. For anhydrous reactions, K₃PO₄ is often effective.[5] In biphasic systems, ensure vigorous stirring.[1] |
Issue 2: Dominant Side Reactions (Protodeboronation & Homocoupling)
| Dominant Side Product | Primary Cause | Recommended Solution |
| Protodeboronation | Presence of proton sources (water). Base-catalyzed decomposition. | 1. Switch to Anhydrous Conditions: Use dry solvents and ensure reagents are anhydrous. 2. Use Milder Base: Try KF or K₂CO₃.[1] 3. Convert to Pinacol or MIDA Ester: This is a highly effective strategy to increase stability.[3][8] |
| Homocoupling | Presence of oxygen. Reaction with Pd(II) precatalyst. | 1. Improve Degassing: Use multiple freeze-pump-thaw cycles.[11] 2. Use a Pd(0) Source: e.g., Pd(PPh₃)₄. 3. Add a Reducing Agent: A small amount of a mild reducing agent like potassium formate can help maintain the palladium in the Pd(0) state.[11] |
Section 3: Key Mechanistic Pathways & Visualizations
Understanding the desired catalytic cycle and the competing side reaction pathways is crucial for effective troubleshooting.
The Suzuki-Miyaura Catalytic Cycle
The productive cycle involves three key steps: oxidative addition of the aryl halide to the Pd(0) catalyst, transmetalation of the organic group from boron to palladium, and reductive elimination to form the new C-C bond and regenerate the Pd(0) catalyst.
Caption: The catalytic cycle of the Suzuki-Miyaura cross-coupling reaction.
Side Reaction Pathways
These diagrams illustrate the two most common failure modes when using this compound.
Caption: Major side reaction pathways: protodeboronation and homocoupling.
Section 4: Recommended Protocols
Protocol 1: Standard Conditions for Robust Coupling
This protocol is a good starting point for coupling with aryl bromides.
-
Reagent Preparation: To an oven-dried Schlenk flask, add this compound (1.2 equiv.), the aryl bromide (1.0 equiv.), and finely powdered K₃PO₄ (2.0 equiv.).
-
Inert Atmosphere: Seal the flask, and subject it to three vacuum/argon backfill cycles.
-
Catalyst Addition: Under a positive pressure of argon, add the palladium precatalyst (e.g., Pd(OAc)₂ (2 mol%)) and a suitable ligand (e.g., SPhos (4 mol%)).
-
Solvent Addition: Add degassed solvent (e.g., Dioxane/H₂O 10:1) via syringe. The final concentration should be around 0.1 M with respect to the aryl bromide.
-
Reaction: Heat the mixture with vigorous stirring at 80–100 °C and monitor by LC-MS or TLC.
-
Workup: Upon completion, cool the reaction, dilute with ethyl acetate, and wash with water and brine. Dry the organic layer, concentrate, and purify by column chromatography.
Protocol 2: Mitigating Protodeboronation using a Pinacol Ester
This protocol is recommended when protodeboronation is a significant issue.
-
Ester Formation (if not using commercially available ester):
-
Dissolve this compound and pinacol (1.1 equiv.) in toluene.
-
Heat to reflux with a Dean-Stark trap to remove water.
-
Once complete, remove the solvent under reduced pressure. The crude pinacol ester can often be used directly.
-
-
Coupling Reaction:
-
Follow the steps in Protocol 1 , substituting the boronic acid with the this compound pinacol ester (1.2 equiv.).[13]
-
A base like K₃PO₄ is still required to facilitate the transmetalation from the ester.
-
References
- 1. benchchem.com [benchchem.com]
- 2. reddit.com [reddit.com]
- 3. A General Solution for Unstable Boronic Acids: Slow-Release Cross-Coupling from Air-Stable MIDA Boronates - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Suzuki Coupling [organic-chemistry.org]
- 5. reddit.com [reddit.com]
- 6. Selection of boron reagents for Suzuki–Miyaura coupling - Chemical Society Reviews (RSC Publishing) DOI:10.1039/C3CS60197H [pubs.rsc.org]
- 7. Protodeboronation - Wikipedia [en.wikipedia.org]
- 8. myers.faculty.chemistry.harvard.edu [myers.faculty.chemistry.harvard.edu]
- 9. Elucidating the Role of the Boronic Esters in the Suzuki–Miyaura Reaction: Structural, Kinetic, and Computational Investigations - PMC [pmc.ncbi.nlm.nih.gov]
- 10. Yoneda Labs [yonedalabs.com]
- 11. pubs.acs.org [pubs.acs.org]
- 12. Suzuki-Miyaura Cross-Coupling of Unprotected, Nitrogen-Rich Heterocycles: Substrate Scope and Mechanistic Investigation - PMC [pmc.ncbi.nlm.nih.gov]
- 13. scbt.com [scbt.com]
Technical Support Center: Suzuki-Miyaura Cross-Coupling Reactions
Topic: Preventing Homocoupling of 6-Chloro-1-methylindole-2-boronic acid
For: Researchers, scientists, and drug development professionals
Welcome to the technical support center for Suzuki-Miyaura cross-coupling reactions. As a Senior Application Scientist, my goal is to provide you with in-depth, field-proven insights to overcome common challenges in your experiments. This guide is structured as a series of frequently asked questions and troubleshooting protocols specifically designed to address and prevent the undesired homocoupling of this compound.
Part 1: Understanding the Challenge: Homocoupling
Q1: What is boronic acid homocoupling, and why is it a significant problem in my Suzuki-Miyaura reaction?
A1: Homocoupling is a prevalent side reaction where two molecules of your boronic acid starting material—in this case, this compound—react with each other to form a symmetrical biaryl (a dimer). This is highly undesirable for several reasons:
-
Reduced Yield: It consumes your valuable boronic acid, directly lowering the yield of your desired cross-coupled product.
-
Complicated Purification: The resulting homocoupled dimer is often structurally similar to the target molecule, making chromatographic separation difficult and time-consuming.
-
Stoichiometry Imbalance: The consumption of the boronic acid alters the optimal 1:1 stoichiometry with your coupling partner (the aryl halide), further impeding the main reaction.
The primary culprit behind this unwanted reaction is often the presence of dissolved oxygen in your reaction mixture. Oxygen can oxidize the active Palladium(0) catalyst to a Palladium(II) species. This Pd(II) can then participate in a catalytic cycle that leads to homocoupling, independent of your aryl halide partner.[1][2]
Part 2: The Core Mechanisms at Play
To effectively troubleshoot, it's crucial to understand the competing reaction pathways. The desired Suzuki-Miyaura cross-coupling and the undesired homocoupling pathways are both initiated by the palladium catalyst.
As Figure 1 illustrates, the key diversion to the undesirable pathway occurs when Pd(0) is oxidized to Pd(II) by oxygen. This Pd(II) species can then undergo two successive transmetalation steps with the boronic acid, leading to the homocoupled product.[1][2]
Part 3: Troubleshooting Guide & FAQs for Indole Boronic Acids
Indole-containing substrates like this compound present unique challenges. The indole nitrogen can potentially coordinate to the palladium catalyst, and the electronic properties of the heterocycle can influence reaction outcomes.
Q2: I'm observing significant homocoupling. What is the very first thing I should check?
A2: The most immediate and impactful factor to address is the exclusion of oxygen.[1][2] Many standard inerting procedures are insufficient.
-
Actionable Step: Implement a rigorous degassing protocol. Forgo simple nitrogen or argon blanketing. Instead, use the freeze-pump-thaw method (for thermally stable solvents) or sparge the solvent with an inert gas (argon is preferred due to its density) for at least 30-60 minutes prior to adding your catalyst and reagents. Ensure all reagents are added under a positive pressure of inert gas.
Q3: My degassing is thorough, but homocoupling persists. Could my palladium source be the issue?
A3: Yes. The choice of palladium precatalyst is critical. Using a Pd(II) source like Palladium(II) acetate (Pd(OAc)₂) or PdCl₂(PPh₃)₂ requires an initial in situ reduction to the active Pd(0) state. This reduction step can sometimes be slow or inefficient, leaving residual Pd(II) that can initiate the homocoupling cycle.[2]
-
Expert Recommendation: Switch to a Pd(0) precatalyst , such as Pd(PPh₃)₄ or Pd₂(dba)₃. These catalysts do not require a pre-reduction step, minimizing the initial concentration of homocoupling-promoting Pd(II) species.
Q4: What role do ligands play, especially for an indole substrate?
A4: Ligands are not just spectators; they are crucial for stabilizing the catalyst and modulating its reactivity. For electron-rich heterocycles like indoles, the right ligand can accelerate the desired cross-coupling cycle, making the homocoupling pathway kinetically less favorable.
-
Ligand Selection Strategy:
-
Avoid Simple Ligands: Basic phosphine ligands like triphenylphosphine (PPh₃) may not be sufficient.
-
Embrace Bulky, Electron-Rich Ligands: These are known to promote the crucial reductive elimination step, which releases your desired product and regenerates the Pd(0) catalyst. Excellent choices for indole substrates include Buchwald-type biarylphosphine ligands like SPhos and XPhos .[3] These ligands create a sterically hindered environment around the palladium, which can disfavor the formation of the di-boronic acid palladium intermediate required for homocoupling.
-
| Ligand Type | General Characteristics | Impact on Homocoupling | Recommended for Indoles? |
| Simple Phosphines (e.g., PPh₃) | Less bulky, less electron-donating. | May permit significant homocoupling. | Not ideal. |
| Bulky, Electron-Rich Phosphines | Sterically demanding, strong electron donors. | Generally suppress homocoupling by accelerating the desired cycle.[3] | Highly Recommended. |
| N-Heterocyclic Carbenes (NHCs) | Strong σ-donors, sterically tunable. | Can be very effective due to strong Pd-binding. | Good alternative. |
Q5: How does the choice of base affect homocoupling with my indole boronic acid?
A5: The base plays a critical role in activating the boronic acid for transmetalation. However, a base that is too strong or poorly soluble can lead to side reactions or decomposition. For indole substrates, inorganic bases are generally preferred.
-
Base Selection:
-
Potassium Carbonate (K₂CO₃): A common and effective choice, often used in aqueous/organic solvent mixtures.
-
Potassium Phosphate (K₃PO₄): A slightly stronger base that can be very effective, particularly with more challenging substrates or when using Buchwald ligands.[3]
-
Expert Insight: The main role of the base is to form the more nucleophilic boronate species [R-B(OH)₃]⁻, which is the active species in the transmetalation step. The efficiency of this formation can influence the overall reaction rate and selectivity.[4][5]
-
Q6: My substrate is this compound. Does the N-methyl group help?
A6: Yes, absolutely. The N-methyl group serves as a built-in protecting group. Unprotected indoles (with a free N-H) can be problematic in Suzuki couplings because the acidic N-H proton can react with bases, and the nitrogen lone pair can coordinate to the palladium catalyst, potentially inhibiting its activity.[3][6] Your N-methylated substrate conveniently bypasses these issues, which is a significant advantage. Studies have shown that for couplings with indolylboronic acids, the absence of a protecting group can sometimes lead to higher yields compared to certain protecting groups like Boc or Tosyl, but your N-methyl group provides stability without the electronic drawbacks of a bulky protecting group.[7]
Part 4: Optimized Protocol and Workflow
This section provides a detailed, step-by-step methodology designed to minimize homocoupling when using this compound.
General Protocol for Suzuki-Miyaura Coupling with Minimized Homocoupling
This protocol is a robust starting point and may require optimization for your specific aryl halide partner.
-
Vessel Preparation: To a flame-dried Schlenk flask equipped with a magnetic stir bar, add your aryl halide (1.0 equiv.), This compound (1.2-1.5 equiv.), and K₃PO₄ (2.0-3.0 equiv.).
-
Inerting: Seal the flask with a septum and purge thoroughly with argon by applying vacuum and backfilling with argon (repeat this 3 times).
-
Solvent Addition: Add a degassed solvent mixture, such as 1,4-dioxane/water (e.g., 4:1 v/v), via a cannula or syringe. Sparge the resulting suspension with a subsurface stream of argon for an additional 15-20 minutes.
-
Catalyst Preparation: In a separate, small, argon-purged vial, dissolve the palladium precatalyst (e.g., Pd₂(dba)₃ , 1-2 mol%) and the ligand (e.g., SPhos , 2.5-5 mol%).
-
Reaction Initiation: Transfer the catalyst solution to the main reaction flask via cannula under a positive pressure of argon.
-
Heating and Monitoring: Heat the reaction mixture to the optimal temperature (typically 60-100 °C) and monitor its progress by TLC or LC-MS until the starting aryl halide is consumed.
-
Workup: Cool the reaction to room temperature. Dilute with ethyl acetate and wash with water and then brine. Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.
-
Purification: Purify the crude product by flash column chromatography on silica gel.
References
- 1. m.youtube.com [m.youtube.com]
- 2. Use of Soluble Pd Complexes and Soluble Pd-Ligand Combinations - Wordpress [reagents.acsgcipr.org]
- 3. Suzuki-Miyaura Cross-Coupling of Unprotected, Nitrogen-Rich Heterocycles: Substrate Scope and Mechanistic Investigation - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Role of the Base and Control of Selectivity in the Suzuki–Miyaura Cross‐Coupling Reaction | Semantic Scholar [semanticscholar.org]
- 5. researchgate.net [researchgate.net]
- 6. pubs.rsc.org [pubs.rsc.org]
- 7. pubs.acs.org [pubs.acs.org]
Purification methods for products from 6-Chloro-1-methylindole-2-boronic acid reactions
Technical Support Center: Purification of 6-Chloro-1-methylindole Derivatives
Welcome to the technical support guide for purifying reaction products derived from 6-Chloro-1-methylindole-2-boronic acid. This resource is designed for researchers, medicinal chemists, and process development scientists who utilize this versatile building block, primarily in palladium-catalyzed cross-coupling reactions such as the Suzuki-Miyaura coupling. Our goal is to provide practical, field-tested solutions to common purification challenges, moving beyond generic protocols to address the specific nuances of indole chemistry.
Frequently Asked Questions (FAQs) & Troubleshooting
Question 1: After my Suzuki-Miyaura coupling reaction with this compound, my crude NMR looks messy. What are the most common impurities I should be looking for?
Answer: Understanding the potential impurity profile is the first critical step toward designing an effective purification strategy. In a typical Suzuki-Miyaura reaction, the complexity of the crude mixture arises from several predictable side reactions involving the starting materials, catalyst, and reaction conditions.[1][2]
Common Impurities & Their Origins:
| Impurity Name | Structure/Description | Common Origin |
| Protodeboronated Indole | 6-Chloro-1-methylindole | Hydrolysis of the C-B bond of the starting boronic acid, often catalyzed by base or residual acid, particularly under prolonged heating.[3][4] |
| Homocoupled Dimer | Bis(6-chloro-1-methylindol-2-yl) | Oxidative coupling of two molecules of the boronic acid, often promoted by the presence of oxygen and Pd(II) species.[3][4][5] |
| Unreacted Boronic Acid | This compound | Incomplete reaction; using an excess of the boronic acid. |
| Boronic Acid Anhydrides (Boroxines) | Cyclic trimer of the boronic acid | Dehydration of the boronic acid, often present in the starting material or formed during the reaction. These are generally reactive.[4] |
| Residual Palladium Catalyst | Pd(0) black, soluble Pd(II) species | The palladium catalyst used in the reaction. Can be heterogeneous (e.g., Pd black) or soluble complexes.[1] |
| Ligand Byproducts | e.g., Triphenylphosphine oxide | Oxidation of phosphine ligands, which are commonly used in Suzuki couplings. |
Identifying these in your analytical data (e.g., LCMS, NMR) will allow you to select the most appropriate purification technique discussed below.
Question 2: My primary challenge is removing the residual palladium catalyst to meet regulatory limits (<10 ppm). Simple filtration isn't working. What are my options?
Answer: Residual palladium is a major concern, especially in pharmaceutical development, as it is toxic and can interfere with downstream chemistry.[6] The form of the residual palladium—heterogeneous black versus soluble complexes—dictates the best removal strategy. The nitrogen atom in the indole ring can chelate with palladium, making it more soluble and harder to remove.[7]
Below is a general workflow for post-reaction workup and purification, emphasizing palladium removal.
Caption: A typical purification workflow for Suzuki coupling products.
Recommended Palladium Removal Techniques:
| Method | Description | Best For | Considerations |
| Filtration through Celite® | Passing the diluted reaction mixture through a pad of diatomaceous earth. | Removing heterogeneous palladium (e.g., palladium black).[8][9][10] | Often the first step. May not remove soluble palladium complexes. Ensure the pad is well-packed to prevent fines from passing through. |
| Activated Carbon Treatment | Stirring the crude product solution with activated carbon. | Adsorbing a wide range of palladium species. Cost-effective.[7] | Can be non-specific and may lead to loss of the desired product. Requires screening for optimal carbon amount and contact time. |
| Thiol-Based Scavengers | Using silica or polymer resins functionalized with thiol groups (e.g., QuadraPure® TU, SiliaMetS® Thiol). | High-efficiency removal of soluble palladium to very low levels.[6][11] | Higher cost. Requires optimization of scavenger amount, temperature, and time. The scavenger is removed by simple filtration. |
-
After the initial aqueous workup, dissolve the crude product in a suitable organic solvent (e.g., Toluene, Ethyl Acetate).
-
Add the thiol-functionalized silica scavenger (typically 5-10 equivalents relative to the initial palladium loading).
-
Stir the suspension at a slightly elevated temperature (e.g., 40-60 °C) for 4-16 hours. The optimal conditions should be determined experimentally.[7]
-
Cool the mixture to room temperature and filter through a pad of Celite® to remove the scavenger resin.
-
Wash the filter cake with fresh solvent to ensure complete recovery of the product.
-
Combine the filtrate and washings, and concentrate under reduced pressure.
-
Analyze the resulting material for residual palladium content, typically using Inductively Coupled Plasma-Mass Spectrometry (ICP-MS).
Question 3: I am struggling to separate my desired indole product from unreacted this compound and its homocoupled dimer. What is the most effective method?
Answer: Boronic acid-related impurities are common and can be challenging due to their similar polarity to the desired product. An effective strategy often involves a combination of liquid-liquid extraction and chromatography or recrystallization.
-
Aqueous Base Wash (Workup): A primary and effective method is to utilize the acidic nature of the boronic acid. During the aqueous workup, washing the organic layer with a moderately strong basic solution (e.g., 1-2 M NaOH) can deprotonate the boronic acid, forming a water-soluble boronate salt that partitions into the aqueous phase.[12][13]
-
Caution: Be aware of the stability of your product. If it contains base-sensitive functional groups (like esters), use a milder base (e.g., K₂CO₃ solution) and shorter contact times.
-
-
Sorbitol Extraction: For tricky separations, an extraction with an aqueous solution containing sorbitol can be effective. Sorbitol complexes with boronic acids, increasing their water solubility and facilitating their removal from the organic layer.[14]
-
Flash Column Chromatography: If extraction is insufficient, flash chromatography is the next step.
-
Problem: Boronic acids and indole-containing compounds can streak on standard silica gel due to interaction with acidic silanol groups.[13][14]
-
Solution: Deactivate the silica gel by adding a small amount of a basic modifier like triethylamine (~0.5-1%) to your eluent system (e.g., Hexane/Ethyl Acetate). This neutralizes the acidic sites and significantly improves peak shape.[15] Alternatively, using boric acid-impregnated silica gel can sometimes improve the separation of boronic esters.[16]
-
Question 4: My product is a solid. Should I use recrystallization or chromatography? It seems to be "oiling out" when I try to recrystallize it.
Answer: For crystalline solids, recrystallization is often superior to chromatography, especially for large-scale purification, as it is more cost-effective and can provide material of very high purity.[15][17] The "oiling out" phenomenon you're observing is common and usually indicates that the cooling process is too rapid or the solvent system is not optimal.[18]
-
Solvent Selection: Choose a solvent (or solvent pair) in which your product is highly soluble at elevated temperatures but poorly soluble at room temperature or below. Common solvents for indole derivatives include ethanol, methanol, isopropanol, ethyl acetate, toluene, or mixed systems like hexane/ethyl acetate or ethanol/water.[18][19]
-
Dissolution: In a flask, add the minimum amount of hot solvent required to fully dissolve your crude product.
-
Hot Filtration (Optional): If there are insoluble impurities (like dust or residual catalyst), perform a hot filtration to remove them.
-
Cooling (Critical Step): This is where oiling out can be prevented.
-
Slow Cooling: Allow the flask to cool slowly to room temperature. Insulating the flask can help. Do not place it directly in an ice bath.
-
Induce Crystallization: If crystals do not form, scratch the inside of the flask at the solution's surface with a glass rod. Adding a "seed crystal" of pure product, if available, is also highly effective.[18]
-
-
Maturation: Once crystals begin to form, allow the mixture to stand at room temperature for a period, then cool further in an ice bath or refrigerator to maximize yield.
-
Isolation: Collect the crystals by vacuum filtration, wash with a small amount of cold solvent, and dry under vacuum.
If oiling out persists, consider re-dissolving the oil in a bit more hot solvent and adding a "poor" solvent (one in which the compound is insoluble) dropwise until the solution becomes slightly turbid, then allow it to cool slowly.[18]
References
- 1. youtube.com [youtube.com]
- 2. nbinno.com [nbinno.com]
- 3. Selection of boron reagents for Suzuki–Miyaura coupling - Chemical Society Reviews (RSC Publishing) DOI:10.1039/C3CS60197H [pubs.rsc.org]
- 4. Yoneda Labs [yonedalabs.com]
- 5. researchgate.net [researchgate.net]
- 6. pubs.acs.org [pubs.acs.org]
- 7. benchchem.com [benchchem.com]
- 8. researchgate.net [researchgate.net]
- 9. researchgate.net [researchgate.net]
- 10. reddit.com [reddit.com]
- 11. pubs.acs.org [pubs.acs.org]
- 12. researchgate.net [researchgate.net]
- 13. reddit.com [reddit.com]
- 14. reddit.com [reddit.com]
- 15. researchgate.net [researchgate.net]
- 16. researchgate.net [researchgate.net]
- 17. WO2014083113A1 - Crystallization process of tricyclic indole derivatives - Google Patents [patents.google.com]
- 18. benchchem.com [benchchem.com]
- 19. researchgate.net [researchgate.net]
Technical Support Center: Navigating Stability Challenges of 6-Chloro-1-methylindole-2-boronic acid
Welcome to the technical support guide for 6-Chloro-1-methylindole-2-boronic acid. This resource is designed for researchers, chemists, and drug development professionals who utilize this versatile building block in their synthetic endeavors. Indole derivatives are crucial scaffolds in medicinal chemistry, and their functionalization via cross-coupling reactions is a cornerstone of modern synthesis.[1] However, the inherent instability of certain heteroaryl boronic acids, particularly under the basic conditions required for reactions like the Suzuki-Miyaura coupling, can present significant challenges.[2][3]
This guide provides in-depth, experience-driven answers to common problems, troubleshooting strategies for failed or low-yielding reactions, and best practices to ensure the successful application of this compound in your research.
Section 1: Frequently Asked Questions (FAQs)
This section addresses the most common initial queries regarding the stability and use of this compound.
Q1: My Suzuki-Miyaura coupling reaction with this compound is giving very low yields. What is the most likely cause?
A: The most probable cause is the degradation of the boronic acid under the basic reaction conditions. The primary degradation pathway is a non-productive side reaction called protodeboronation , where the carbon-boron (C-B) bond is cleaved and replaced by a carbon-hydrogen (C-H) bond.[2] This process consumes your starting material, converting it to 6-Chloro-1-methylindole, and thus directly competes with the desired catalytic cycle of the cross-coupling reaction.[3] This issue is particularly pronounced with electron-rich and 2-substituted heteroaryl boronic acids.[3]
Q2: What exactly is protodeboronation and why are basic conditions problematic?
A: Protodeboronation is the protonolysis of the C-B bond.[2] In the context of a Suzuki-Miyaura reaction, the process is significantly accelerated by the base required for the catalytic cycle.[4][5] The mechanism generally involves the attack of a hydroxide or other basic anion on the boron atom, forming a more electron-rich and reactive tetracoordinate boronate species ([ArB(OH)₃]⁻).[4][6] This intermediate is then susceptible to protonation by a proton source in the medium (typically water), which leads to the cleavage of the C-B bond.[4]
Q3: How does my choice of base impact the stability of this compound?
A: The choice of base is critical. Stronger bases and highly aqueous conditions can accelerate protodeboronation. While a base is essential to activate the boronic acid for transmetalation to the palladium center, its concentration and strength must be carefully managed.[6]
-
Strong Bases (e.g., NaOH, KOH): These can lead to rapid decomposition and are often not ideal for sensitive boronic acids.
-
Weaker Bases (e.g., K₂CO₃, Cs₂CO₃, K₃PO₄): These are generally preferred as they provide a milder basic environment, striking a better balance between activating the boronic acid for coupling and minimizing its degradation.[7][8] The use of potassium carbonate (K₂CO₃) has been shown to be effective in couplings with chloropurines, a related class of nitrogen-rich heterocycles.[8]
Q4: I have a bottle of this compound on my shelf. Are there specific storage and handling precautions I should take?
A: Absolutely. Like many boronic acids, this compound is sensitive to moisture and air (oxidation).[9]
-
Storage: It should be stored in a tightly sealed container, preferably under an inert atmosphere (nitrogen or argon), and refrigerated (2-8°C) to minimize degradation over time.[9][10]
-
Handling: When weighing and dispensing the reagent, do so in a dry environment and minimize its exposure to atmospheric moisture. Avoid leaving the container open on the bench. For solution-based applications, using freshly prepared solutions is always the best practice.
Section 2: Troubleshooting Guide: Common Experimental Issues
This guide provides a systematic approach to diagnosing and solving specific experimental failures.
Issue 1: Low or No Product Formation with Significant Byproduct Detected
-
Symptom: Your reaction yields less than 20% of the desired coupled product. LC-MS or ¹H NMR analysis reveals a major byproduct with the mass or signature of 6-Chloro-1-methylindole.
-
Probable Cause: Rapid protodeboronation is outcompeting the Suzuki-Miyaura cross-coupling. The conditions are too harsh for the boronic acid, causing it to decompose before it can effectively participate in the catalytic cycle.
-
Solutions: The primary strategy is to modify the reaction conditions to favor the productive coupling pathway over the decomposition pathway.
| Strategy | Actionable Solution | Rationale |
| Modify Base | Switch from strong bases (NaOH, KOH) to a weaker inorganic base like K₃PO₄ or K₂CO₃ . | Weaker bases reduce the rate of base-catalyzed protodeboronation, giving the boronic acid a longer effective lifetime in the reaction.[7][8] |
| Lower Temperature | If the reaction is run at high temperatures (e.g., 100 °C), attempt the coupling at a lower temperature (e.g., 60-80 °C). | Decomposition processes are often accelerated by heat.[3] A lower temperature can slow protodeboronation more significantly than it slows the catalytic turnover, tipping the kinetic balance in your favor. |
| Use a Protected Boronic Acid Derivative | Switch from the free boronic acid to its pinacol ester or, ideally, an N-methyliminodiacetic acid (MIDA) boronate . | These derivatives offer enhanced stability.[11][12] MIDA boronates are particularly effective as they provide a slow, controlled release of the boronic acid in situ, keeping its instantaneous concentration low and minimizing decomposition.[3] |
| Solvent System | Use anhydrous solvents and consider a biphasic system (e.g., Toluene/Water, Dioxane/Water). | Minimizing water can slow protonolysis. A biphasic medium can also be beneficial by partitioning the reactive species and limiting the accumulation of unreactive boronate complexes in the organic phase.[5] |
Issue 2: Inconsistent Results and Poor Reproducibility
-
Symptom: A reaction works well once, but subsequent attempts under seemingly identical conditions provide significantly lower yields.
-
Probable Cause: This often points to the degradation of the boronic acid before or during the reaction setup. The quality and handling of reagents are paramount.
-
Solutions: Implement rigorous handling and setup protocols.
-
Reagent Quality: Use a fresh bottle of this compound or one that has been properly stored under an inert atmosphere. If in doubt, re-purify or re-synthesize the material.
-
Solvent Purity: Use high-quality, anhydrous solvents. If using solvents from a large bottle, ensure they have not absorbed atmospheric moisture.
-
Inert Atmosphere: Ensure the reaction vessel is thoroughly purged with nitrogen or argon before adding reagents, especially the catalyst and the boronic acid. Maintain a positive pressure of inert gas throughout the reaction.
-
Order of Addition: Add the boronic acid to the reaction mixture just before heating begins. Do not let it sit in the basic solution at room temperature for an extended period before starting the reaction.
Section 3: Proactive Strategies & Mechanistic Understanding
Success with sensitive reagents comes from proactive design rather than reactive troubleshooting.
Strategy 1: Choosing the Optimal Boron Reagent
For challenging substrates like this compound, moving beyond the free boronic acid is often the most robust strategy.
| Reagent Type | Structure | Advantages | Disadvantages |
| Boronic Acid | R-B(OH)₂ | Commercially available, no deprotection step needed. | Prone to protodeboronation and oxidation; can be difficult to handle and store.[9] |
| Pinacol Ester | R-B(pin) | More stable to air and moisture than the boronic acid.[4] Easier to handle and purify. Commercially available.[12] | Can still hydrolyze back to the boronic acid under reaction conditions, leading to the same stability issues.[13] |
| MIDA Boronate | R-B(MIDA) | Exceptionally stable, crystalline, air-stable solids.[3][11] Enables slow, controlled release of the boronic acid, dramatically improving yields for unstable systems.[3] | May require an extra synthetic step if not commercially available. Slower reaction kinetics due to the release step. |
Recommendation: For highest success and reproducibility, using the MIDA boronate derivative is the state-of-the-art solution for inherently unstable boronic acids.[3] If unavailable, the pinacol ester is a significant improvement over the free boronic acid.
Strategy 2: Understanding the Mechanism of Degradation
The diagram below illustrates the base-catalyzed protodeboronation pathway that competes with the desired Suzuki-Miyaura reaction. Understanding this process highlights the critical need to control the basicity and proton sources in your reaction.
Strategy 3: Optimized Experimental Workflow
A disciplined experimental workflow is crucial for reproducibility. The following diagram outlines the recommended steps to minimize reagent decomposition.
Section 4: Detailed Experimental Protocol
This section provides a robust starting point for a Suzuki-Miyaura coupling reaction, optimized to enhance the stability of the boronic acid component.
Protocol 1: Optimized Suzuki-Miyaura Coupling using this compound Pinacol Ester
This protocol uses the more stable pinacol ester and a mild base to suppress protodeboronation.
Materials:
-
Aryl halide (e.g., Aryl Bromide) (1.0 eq)
-
This compound, pinacol ester (1.2 - 1.5 eq)[12]
-
Palladium catalyst (e.g., Pd(PPh₃)₄, 2-5 mol%) or a pre-catalyst system (e.g., Pd₂(dba)₃ / SPhos, 2-5 mol% Pd)
-
Potassium Phosphate (K₃PO₄), finely powdered (2.0 - 3.0 eq)[7]
-
Anhydrous, degassed solvent (e.g., 1,4-Dioxane or Toluene, with 10-20% v/v degassed water)
Procedure:
-
Vessel Preparation: To a flame-dried round-bottom flask equipped with a magnetic stir bar and a reflux condenser, add the aryl halide (1.0 eq), potassium phosphate (3.0 eq), palladium catalyst, and ligand (if applicable).
-
Inerting: Seal the flask with a septum and thoroughly evacuate and backfill with argon or nitrogen gas. Repeat this cycle three times to ensure an inert atmosphere.
-
Solvent Addition: Add the degassed solvent mixture (e.g., Dioxane/H₂O 5:1) via syringe. Stir the mixture for 5-10 minutes to dissolve the reagents.
-
Boronic Ester Addition: Add the this compound pinacol ester (1.2 eq) to the stirring mixture as a solid.
-
Reaction: Heat the reaction mixture to the desired temperature (start with 60-80 °C) under a positive pressure of inert gas.
-
Monitoring: Monitor the reaction progress by TLC or LC-MS every 1-2 hours. The reaction should be stopped once the starting aryl halide is consumed to prevent product degradation or increased byproduct formation.
-
Workup: Cool the reaction to room temperature. Dilute with ethyl acetate and water. Separate the organic layer, wash with brine, dry over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate under reduced pressure.
-
Purification: Purify the crude product by flash column chromatography on silica gel to obtain the desired coupled product.
References
- 1. Indolylboronic Acids: Preparation and Applications - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Protodeboronation - Wikipedia [en.wikipedia.org]
- 3. A General Solution for Unstable Boronic Acids: Slow-Release Cross-Coupling from Air-Stable MIDA Boronates - PMC [pmc.ncbi.nlm.nih.gov]
- 4. researchgate.net [researchgate.net]
- 5. Selection of boron reagents for Suzuki–Miyaura coupling - Chemical Society Reviews (RSC Publishing) DOI:10.1039/C3CS60197H [pubs.rsc.org]
- 6. Suzuki Coupling [organic-chemistry.org]
- 7. Suzuki-Miyaura Cross-Coupling of Unprotected, Nitrogen-Rich Heterocycles: Substrate Scope and Mechanistic Investigation - PMC [pmc.ncbi.nlm.nih.gov]
- 8. scispace.com [scispace.com]
- 9. benchchem.com [benchchem.com]
- 10. static.cymitquimica.com [static.cymitquimica.com]
- 11. researchgate.net [researchgate.net]
- 12. scbt.com [scbt.com]
- 13. pubs.acs.org [pubs.acs.org]
Removal of boron impurities from 6-Chloro-1-methylindole-2-boronic acid reactions
Welcome to the technical support guide for handling reactions involving 6-Chloro-1-methylindole-2-boronic acid (CAS 957066-11-4).[1][2] This resource is designed for researchers, medicinal chemists, and process development professionals to effectively troubleshoot and resolve common challenges associated with the removal of boron-containing impurities from reaction mixtures.
Introduction: The Challenge of Boron Impurities
This compound is a valuable building block, particularly in palladium-catalyzed cross-coupling reactions like the Suzuki-Miyaura coupling, which is fundamental for creating carbon-carbon bonds.[3][4][5] However, the very nature of boronic acids presents unique purification challenges. Residual unreacted starting material, along with byproducts like boric acid and boroxines (cyclic anhydrides), can contaminate the final product.[6][7] These polar, often water-soluble impurities can be difficult to separate from the desired compound, leading to issues in subsequent steps, analytical characterization, and biological assays.
This guide provides a systematic, question-and-answer approach to diagnosing and solving these purification issues, grounded in the chemical principles of organoboron compounds.
Frequently Asked Questions (FAQs)
Q1: What are the most common boron-containing impurities I should expect?
In a typical reaction, such as a Suzuki coupling, you will primarily encounter three types of boron-containing species aside from your desired product:
-
Unreacted this compound: The starting material that did not participate in the reaction.
-
Boric Acid (B(OH)₃): Formed from the hydrolysis or protodeboronation of the boronic acid.[8][9] This is a very common and often problematic byproduct.
-
Boroxines: These are cyclic anhydrides formed by the dehydration of three boronic acid molecules. They exist in equilibrium with the boronic acid, especially in non-aqueous conditions or upon concentration.[10][11]
Homocoupling of the boronic acid can also occur as a side reaction, particularly in the presence of oxygen, leading to a bi-indole byproduct.[12]
Q2: I performed a standard aqueous workup with an organic solvent, but my NMR still shows boron impurities. Why didn't this work?
This is a very common issue. A simple water or brine wash is often insufficient for two main reasons:
-
Insufficient Ionization: Boronic acids are weak Lewis acids with a pKa of around 9.[13] A neutral water wash (pH ~7) will not significantly deprotonate the boronic acid into its more water-soluble boronate salt form (R-B(OH)₃⁻).[7][14]
-
Product Polarity: If your desired product has some degree of polarity or water solubility, it can prevent a clean phase separation, causing impurities to be retained in the organic layer.
A standard workup is often just the starting point. More targeted extractive methods are usually required for complete removal.
Q3: What is the first and simplest modification I should make to my workup to improve boron impurity removal?
The most straightforward and often effective first step is to perform a basic aqueous wash .
The Principle: By washing your organic layer with a basic solution (e.g., 1-2 M NaOH, K₂CO₃), you raise the pH well above the pKa of the boronic acid.[6][15] This deprotonates the boronic acid to form the highly water-soluble anionic boronate salt, which will then readily partition into the aqueous layer, leaving your (presumably less polar) product in the organic phase.[14][16]
Troubleshooting Guide: Advanced Purification Protocols
This section addresses specific scenarios where basic methods have failed and provides detailed, step-by-step protocols for more advanced solutions.
Scenario 1: "My product is sensitive to strong base, or the basic wash was still ineffective. What's my next move?"
If a simple basic wash is not an option or proves insufficient, the next level of intervention involves enhancing the aqueous solubility of the boron species through complexation.
Solution: Enhanced Extractive Workup with a Diol Complexing Agent
Causality: Boronic acids and boronates have a unique ability to form reversible covalent complexes with 1,2- or 1,3-diols.[13] By adding a polyol like D-sorbitol to the basic aqueous wash, you form a highly stable and water-soluble anionic boronate-diol complex.[6][17] This dramatically increases the partitioning of the boron impurity into the aqueous phase, far more effectively than a simple basic wash alone.
-
Dissolution: Dissolve your crude reaction mixture in an appropriate organic solvent (e.g., Ethyl Acetate, Dichloromethane).
-
Prepare Wash Solution: Prepare a solution of 1 M NaOH containing 0.5 M D-sorbitol.
-
First Extraction: Transfer the organic solution to a separatory funnel and extract with the sorbitol-NaOH solution. Shake vigorously for 1-2 minutes.
-
Separate Layers: Allow the layers to separate and drain the aqueous layer.
-
Repeat: Perform a second extraction with the sorbitol-NaOH solution.
-
Neutralize & Wash: Wash the organic layer with water, followed by a saturated NaCl (brine) solution to remove residual base and water.
-
Dry and Concentrate: Dry the organic layer over anhydrous sodium or magnesium sulfate, filter, and concentrate under reduced pressure.
Caption: Workflow comparing standard and sorbitol-enhanced extractions.
Scenario 2: "My product and the boron impurities co-elute during silica gel chromatography. How can I achieve separation?"
Co-elution is a frequent challenge because boronic acids can be quite polar and interact strongly with silica gel, leading to streaking and poor separation.[10][18]
Solution A: Boron Scavenger Resins
Causality: This is often the most elegant solution. Scavenger resins are solid supports (typically polymer beads) functionalized with groups that selectively bind to certain impurities. For boronic acids, resins functionalized with diol groups (such as N-methylglucamine) are highly effective.[19] The resin forms a covalent bond with the boronic acid, immobilizing it. The desired product remains in solution and is recovered by simple filtration.
-
Dissolution: Dissolve the crude product in a suitable solvent (e.g., DCM, THF, Methanol).
-
Add Resin: Add the boron scavenger resin (typically 3-5 equivalents relative to the theoretical amount of boron impurity).
-
Agitate: Stir or gently shake the mixture at room temperature. Reaction time can vary from 1 to 16 hours. Monitor the removal of the impurity by TLC or LCMS.
-
Filter: Filter the mixture through a sintered glass funnel or a cotton plug to remove the resin beads.
-
Rinse: Wash the filtered resin with a small amount of fresh solvent to ensure complete recovery of the product.
-
Concentrate: Combine the filtrate and washes, and concentrate under reduced pressure to yield the purified product.
Solution B: Modified Chromatographic Techniques
Causality: If scavenger resins are unavailable, you can modify the stationary or mobile phase to alter the retention behavior of the boronic acid.
-
Boric Acid Impregnated Silica: Pre-saturating the silica gel with boric acid can sometimes improve the separation of boronic esters by reducing their interaction with the silica surface.[20]
-
Reverse-Phase Chromatography (C18): Since boronic acids are polar, switching to a reverse-phase column where less polar compounds elute first can be highly effective.[17][21] A mobile phase of acetonitrile/water or methanol/water, often with a modifier like formic acid or TFA, is typically used.
Caption: Decision tree for troubleshooting chromatographic co-elution.
Scenario 3: "I need a scalable, non-chromatographic purification method."
For larger quantities, chromatography can be impractical. Recrystallization or derivatization are excellent alternatives.
Solution: Recrystallization
Causality: This classic technique relies on the difference in solubility between your product and the impurities in a given solvent system at different temperatures. Boric acid, a common impurity, has a significantly higher solubility in hot water than in cold water, making it a good candidate for removal via recrystallization if your product is less water-soluble.[22] For the target compound and its products, a mixed solvent system (e.g., Ethanol/Water, Ethyl Acetate/Hexanes) is often required.[18]
-
Solvent Screening: In small test tubes, test the solubility of your crude material in various solvents (e.g., water, ethanol, isopropanol, ethyl acetate, toluene, hexanes) both at room temperature and at boiling point. The ideal solvent dissolves the product when hot but not when cold.
-
Dissolution: In a flask, dissolve the crude solid in the minimum amount of the chosen hot solvent.
-
Hot Filtration (Optional): If insoluble impurities are present, quickly filter the hot solution.
-
Crystallization: Allow the solution to cool slowly to room temperature, then place it in an ice bath or refrigerator to maximize crystal formation.
-
Isolation: Collect the crystals by vacuum filtration.
-
Washing: Wash the crystals with a small amount of ice-cold solvent to remove any adhering impurities.
-
Drying: Dry the purified crystals under vacuum.
Comparison of Purification Techniques
| Method | Typical Scale | Pros | Cons |
| Basic Aqueous Wash | Any | Simple, fast, inexpensive. | May be ineffective for some compounds; product may be base-sensitive. |
| Sorbitol-Enhanced Wash | Any | Highly effective; uses cheap reagents. | Adds an extra component to the workup. |
| Silica Gel Chromatography | mg to g | Well-understood, good for many separations. | Often fails for boronic acids (co-elution/streaking); solvent-intensive. |
| Boron Scavenger Resin | mg to multi-g | Highly selective, simple filtration workup. | Resins can be expensive. |
| Recrystallization | g to kg | Highly scalable, can yield very pure material. | Requires the product to be a solid; method development can be time-consuming. |
Analytical Methods for Detecting Boron Impurities
Confirming the absence of boron is critical. Here are common analytical methods:
-
¹H NMR Spectroscopy: While ¹¹B NMR is specific for boron, ¹H NMR is more common. Look for the broad singlet corresponding to the B(OH)₂ protons, although this peak can exchange with water or methanol and may not always be visible. The aromatic signals of the unreacted boronic acid are a more reliable indicator.
-
High-Performance Liquid Chromatography (HPLC): An excellent method for quantifying the purity of the final product and detecting starting material.
-
Inductively Coupled Plasma (ICP-OES or ICP-MS): These are elemental analysis techniques that can detect and quantify trace amounts of boron with very high sensitivity, providing a definitive measure of boron removal.[23][24][25]
References
- 1. scbt.com [scbt.com]
- 2. 6-Chloro-1-methyl-1H-indol-2-ylboronic acid | Sigma-Aldrich [sigmaaldrich.com]
- 3. Suzuki reaction - Wikipedia [en.wikipedia.org]
- 4. fishersci.se [fishersci.se]
- 5. Suzuki Coupling: Mechanism & Examples | NROChemistry [nrochemistry.com]
- 6. benchchem.com [benchchem.com]
- 7. chemistry.stackexchange.com [chemistry.stackexchange.com]
- 8. pubs.acs.org [pubs.acs.org]
- 9. Protodeboronation - Wikipedia [en.wikipedia.org]
- 10. application.wiley-vch.de [application.wiley-vch.de]
- 11. application.wiley-vch.de [application.wiley-vch.de]
- 12. reddit.com [reddit.com]
- 13. Boronic acid - Wikipedia [en.wikipedia.org]
- 14. reddit.com [reddit.com]
- 15. researchgate.net [researchgate.net]
- 16. WO2005019229A1 - Process for purification of boronic acid and its derivatives - Google Patents [patents.google.com]
- 17. reddit.com [reddit.com]
- 18. researchgate.net [researchgate.net]
- 19. silicycle.com [silicycle.com]
- 20. academic.oup.com [academic.oup.com]
- 21. reddit.com [reddit.com]
- 22. m.youtube.com [m.youtube.com]
- 23. ANALYTICAL METHODS - Toxicological Profile for Boron - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 24. researchgate.net [researchgate.net]
- 25. Boron Determination—A Review of Analytical Methods | Semantic Scholar [semanticscholar.org]
Technical Support Center: Couplings with 6-Chloro-1-methylindole-2-boronic acid
Welcome to the technical support resource for researchers utilizing 6-Chloro-1-methylindole-2-boronic acid in cross-coupling reactions. This guide is designed to provide in-depth troubleshooting advice and practical solutions to common challenges, particularly the issue of low product yields. As Senior Application Scientists, we have synthesized data from the literature and extensive laboratory experience to help you navigate the complexities of working with this electron-rich heteroaromatic building block.
Troubleshooting Guide: Addressing Low Reaction Yields
This section addresses the most pressing issue reported by users: suboptimal yields in Suzuki-Miyaura coupling reactions. The questions are structured to guide you through a logical diagnostic process, from foundational issues to nuanced optimizations.
Q1: My reaction yield is very low or zero. What are the primary causes and how can I fix them?
Low or no yield is a frustrating but common issue, often stemming from one of three areas: reagent integrity, an inefficient catalytic cycle, or dominant side reactions.
A. Cause 1: Compromised Boronic Acid Quality
This compound, like many heteroaryl boronic acids, can be susceptible to degradation over time, especially with improper storage. Boronic acids can exist in equilibrium with their cyclic trimers (boroxines), which can affect reactivity.[1]
-
Expert Insight: The first step in any troubleshooting process is to validate your starting materials. A ¹H NMR spectrum of your boronic acid should be clean, showing the expected aromatic and N-methyl signals. The presence of significant broad peaks or the appearance of signals corresponding to 6-chloro-1-methylindole indicates decomposition via protodeboronation.
-
Solution:
-
Assess Purity: Run a quick ¹H NMR or LC-MS on your boronic acid stock. Compare it to the reference spectrum from the supplier.[2]
-
Purification: If decomposition is evident, consider recrystallization or conversion to a more stable derivative like a pinacol ester.[3]
-
Proper Storage: Store the reagent under an inert atmosphere (argon or nitrogen), protected from light and moisture, at a low temperature as recommended by the supplier.
-
B. Cause 2: Inefficient Catalytic Cycle
The Suzuki-Miyaura reaction is a complex catalytic process.[4] Each step—oxidative addition, transmetalation, and reductive elimination—has specific requirements that must be met.[5] With a substrate like this compound, the electron-rich nature of the indole ring can influence these steps.
-
Expert Insight: The transmetalation step, where the indole moiety is transferred from boron to the palladium center, is often rate-limiting. This step requires the activation of the boronic acid by a base to form a more nucleophilic boronate species.[6][7] An incorrect choice of base, catalyst, or ligand can stall the cycle here.
-
Solutions & Optimization:
| Parameter | Problem | Recommended Action & Rationale |
| Catalyst/Ligand | The chosen ligand may not be suitable for an electron-rich heteroaryl coupling partner. | Use bulky, electron-rich phosphine ligands (e.g., Buchwald ligands like SPhos, XPhos) or N-heterocyclic carbene (NHC) ligands.[8][9] These promote the oxidative addition and reductive elimination steps and can stabilize the palladium catalyst.[10] |
| Base | The base may be too weak, too strong, or poorly soluble. | A moderately strong base is crucial. K₃PO₄ or Cs₂CO₃ are often effective as they are strong enough to form the active boronate species but can minimize base-induced decomposition.[8] Ensure the base is a fine, dry powder to maximize surface area and reactivity. |
| Solvent | Poor solubility of reagents or catalyst deactivation. | A mixture of an ethereal solvent like Dioxane or THF with a small amount of water (e.g., 4:1 to 10:1 ratio) is a standard starting point.[11] Water can aid in dissolving the base and facilitating boronate formation.[12] For highly sensitive substrates, strictly anhydrous conditions with a soluble base like potassium trimethylsilanolate (TMSOK) can be beneficial.[8] |
| Temperature | The reaction may have a high activation energy barrier, or elevated temperatures may be causing decomposition. | Start at a moderate temperature (80-90 °C) and monitor for progress.[8] If no reaction occurs, incrementally increase the temperature. If decomposition is observed, try lowering the temperature and running the reaction for a longer duration. |
C. Cause 3: Competing Side Reactions
The most significant side reaction leading to low yields with heteroaryl boronic acids is protodeboronation .[13][14] This is the cleavage of the C-B bond by a proton source (often water, facilitated by the base), replacing the boronic acid group with a hydrogen atom.[15]
-
Expert Insight: The electron-rich indole nucleus of this compound makes the C2 position susceptible to protonolysis, especially under basic, aqueous conditions at elevated temperatures.[16] This directly consumes your starting material, forming 6-chloro-1-methylindole as a byproduct and halting the productive coupling reaction.
-
Mitigation Strategies:
-
Use Stoichiometric Excess: Employ a slight excess (1.2-1.5 equivalents) of the boronic acid to compensate for some loss to protodeboronation.[1]
-
Protect the Boronic Acid: Convert the boronic acid to a more stable derivative like a pinacol ester , MIDA ester , or potassium trifluoroborate salt .[1][8] These derivatives are more resistant to protodeboronation and slowly release the active boronic acid in situ under the reaction conditions.[17]
-
Minimize Water: While a small amount of water can be beneficial, excess water can accelerate protodeboronation. Use carefully degassed solvents and consider running the reaction under anhydrous conditions if the problem persists.[8]
-
Base Selection: Use milder bases like CsF or KF, which can be effective while reducing the rate of protodeboronation.[18][19]
-
Troubleshooting Workflow
Use the following decision tree to diagnose and resolve low-yield issues systematically.
Caption: A systematic workflow for troubleshooting low yields.
Frequently Asked Questions (FAQs)
Q2: What are the optimal "go-to" starting conditions for a Suzuki coupling with this compound?
While every reaction is unique, a robust starting point is essential. The following conditions are based on established protocols for challenging heteroaryl couplings.[8][20]
| Component | Recommendation | Molarity/Loading | Rationale |
| Aryl Halide | Limiting Reagent | 1.0 equiv. | - |
| Boronic Acid | This compound | 1.3 equiv. | Excess compensates for potential protodeboronation.[1] |
| Pd Precatalyst | Pd₂(dba)₃ or a G3 Buchwald Precatalyst | 1-2 mol % Pd | Provides a reliable source of active Pd(0). |
| Ligand | SPhos or XPhos | 2-4 mol % | Bulky, electron-rich ligands that facilitate all steps of the catalytic cycle for heteroaryl substrates.[9] |
| Base | K₃PO₄ (finely powdered) | 2.0-3.0 equiv. | Strong, effective base for boronate formation with good functional group tolerance.[8] |
| Solvent | 1,4-Dioxane / H₂O (degassed) | 5:1 ratio (0.1 M) | A versatile solvent system that balances solubility and reactivity.[11] |
| Temperature | 80–100 °C | - | A good starting range to overcome activation barriers without excessive decomposition. |
See the "Experimental Protocols" section for a detailed step-by-step procedure.
Q3: I see both the protodeboronated indole and a homocoupled dimer as byproducts. How do I address both simultaneously?
Observing both byproducts points to two distinct issues: protodeboronation (discussed in Q1) and homocoupling. Homocoupling of the boronic acid to form a bi-indole species is typically caused by the presence of oxygen, which can re-oxidize Pd(0) to Pd(II) and drive this undesired pathway.[5]
Combined Strategy:
-
Switch to a Boronic Ester: The single most effective change is to convert the boronic acid to its pinacol ester derivative.[3] This will dramatically reduce both protodeboronation and the propensity for homocoupling.[16]
-
Rigorous Degassing: Ensure your solvent is thoroughly degassed via freeze-pump-thaw cycles or by sparging with argon for at least 30 minutes.[8][11] An inert atmosphere is critical to prevent catalyst oxidation and subsequent homocoupling.
-
Use a Pd(0) Source: Start with a Pd(0) precatalyst like Pd₂(dba)₃ or Pd(PPh₃)₄. If you use a Pd(II) source (e.g., Pd(OAc)₂), the in situ reduction to Pd(0) can sometimes be inefficient and promote side reactions.[5]
The Suzuki-Miyaura Catalytic Cycle
Understanding the mechanism is key to effective troubleshooting.
Caption: The catalytic cycle for the Suzuki-Miyaura cross-coupling reaction.
Experimental Protocols
Protocol 1: General Procedure for Suzuki-Miyaura Coupling
This protocol is a starting point and should be optimized for your specific coupling partners.
-
Vial Preparation: To an oven-dried reaction vial equipped with a magnetic stir bar, add the aryl halide (1.0 equiv), this compound (1.3 equiv), and finely powdered K₃PO₄ (2.5 equiv).
-
Inert Atmosphere: Seal the vial with a septum cap. Evacuate and backfill the vial with argon or nitrogen gas. Repeat this cycle three times.
-
Catalyst/Ligand Addition: Under a positive pressure of argon, add the palladium precatalyst (e.g., Pd₂(dba)₃, 1.5 mol %) and the phosphine ligand (e.g., SPhos, 3.5 mol %).
-
Solvent Addition: Add the degassed solvent mixture (e.g., 1,4-Dioxane/H₂O, 5:1) via syringe to achieve the desired concentration (typically 0.1 M relative to the limiting reagent).
-
Reaction: Place the vial in a preheated heating block (e.g., 90 °C) and stir vigorously.
-
Monitoring: Monitor the reaction progress by TLC or LC-MS at regular intervals (e.g., every 2 hours).
-
Workup: Upon completion, cool the reaction to room temperature. Dilute with ethyl acetate and water. Separate the layers. Wash the organic layer with brine, dry over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure.
-
Purification: Purify the crude residue by flash column chromatography on silica gel.
Protocol 2: Quality Assessment of Boronic Acid by ¹H NMR
-
Sample Preparation: Dissolve a small amount (~5 mg) of this compound in a suitable deuterated solvent (e.g., DMSO-d₆ or CDCl₃).
-
Acquisition: Acquire a standard ¹H NMR spectrum.
-
Analysis:
-
Confirm Key Signals: Identify the N-methyl singlet and the distinct signals for the protons on the indole and benzene rings.
-
Check for Protodeboronation: Look for the characteristic signals of 6-chloro-1-methylindole, particularly a new signal in the C2-H region (~6.5 ppm). The absence of the C2-H signal in the starting boronic acid is a key indicator of its purity.
-
Check for Boroxine: The B-OH protons often appear as a broad singlet. The presence of multiple broad signals or significant peak broadening across the spectrum may indicate the formation of the anhydrous boroxine trimer.
-
References
- 1. Scope of the Suzuki-Miyaura Cross-Coupling Reactions of Potassium Heteroaryltrifluoroborates - PMC [pmc.ncbi.nlm.nih.gov]
- 2. scbt.com [scbt.com]
- 3. scbt.com [scbt.com]
- 4. Indolylboronic Acids: Preparation and Applications - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Yoneda Labs [yonedalabs.com]
- 6. Role of the Base and Control of Selectivity in the Suzuki–Miyaura Cross‐Coupling Reaction | Semantic Scholar [semanticscholar.org]
- 7. researchgate.net [researchgate.net]
- 8. benchchem.com [benchchem.com]
- 9. Palladium-Catalyzed Suzuki-Miyaura Cross-coupling Reactions Employing Dialkylbiaryl Phosphine Ligands - PMC [pmc.ncbi.nlm.nih.gov]
- 10. scite.ai [scite.ai]
- 11. researchgate.net [researchgate.net]
- 12. cdnsciencepub.com [cdnsciencepub.com]
- 13. Protodeboronation - Wikipedia [en.wikipedia.org]
- 14. benchchem.com [benchchem.com]
- 15. pubs.acs.org [pubs.acs.org]
- 16. researchgate.net [researchgate.net]
- 17. youtube.com [youtube.com]
- 18. pubs.acs.org [pubs.acs.org]
- 19. Suzuki-Miyaura coupling of heteroaryl boronic acids and vinyl chlorides - Chemical Communications (RSC Publishing) [pubs.rsc.org]
- 20. Highly efficient Suzuki-Miyaura coupling of heterocyclic substrates through rational reaction design - PubMed [pubmed.ncbi.nlm.nih.gov]
Technical Support Center: Catalyst Deactivation in 6-Chloro-1-methylindole-2-boronic acid Reactions
Welcome to the technical support center for researchers, scientists, and drug development professionals. This guide provides in-depth troubleshooting for catalyst deactivation issues encountered during cross-coupling reactions involving 6-Chloro-1-methylindole-2-boronic acid. Our focus is on the Suzuki-Miyaura reaction, a cornerstone of modern synthesis, yet one that presents unique challenges when using electron-rich, potentially coordinating heterocyclic substrates. This resource moves beyond simple procedural lists to explain the underlying chemical principles, enabling you to diagnose problems logically and develop robust, validated protocols.
Section 1: Understanding the Reaction Landscape
The Suzuki-Miyaura coupling is a powerful tool for C-C bond formation. However, its success with substrates like this compound hinges on maintaining the integrity of the active Pd(0) catalyst throughout the catalytic cycle. Catalyst deactivation is not a single event but a collection of potential failure pathways that can arrest the reaction.
The idealized catalytic cycle is the benchmark against which we measure success.
Deactivation occurs when the catalyst is diverted from this productive loop into an inactive state. The most common culprits in the context of indole boronic acids are illustrated below.
Section 2: Frequently Asked Questions & Initial Troubleshooting
This section addresses the most common high-level issues encountered in these reactions.
Q1: My reaction is sluggish or has failed completely. What are the most critical initial checks?
A1: Before suspecting complex deactivation mechanisms, it is crucial to validate the foundational parameters of your experiment. Over 80% of failed reactions can be traced back to one of these core areas.
-
Reagent Quality & Integrity:
-
Boronic Acid: Indolylboronic acids, particularly at the 2-position, can be susceptible to degradation on storage.[1][2] Use freshly acquired or purified material. Consider converting it to a more stable pinacol or MIDA boronate ester if instability is a persistent issue.[3]
-
Catalyst & Ligand: Palladium pre-catalysts and phosphine ligands are sensitive to air and moisture.[3][4] Use fresh reagents from a reputable supplier and handle them under an inert atmosphere. Phosphine ligands are particularly prone to oxidation, which can alter the ligand-to-metal ratio and inhibit catalysis.[5]
-
Solvent & Base: Use anhydrous, degassed solvents. Oxygen is a known culprit in catalyst deactivation and can promote unwanted side reactions like homocoupling.[3][6] Ensure your base is pure and dry.
-
-
Reaction Setup & Inert Atmosphere:
-
The active Pd(0) species is highly oxygen-sensitive.[4] Standard Schlenk line or glovebox techniques are mandatory for consistent results. Ensure all glassware is flame- or oven-dried. The reaction mixture must be thoroughly degassed before the addition of the catalyst. A common method is to bubble an inert gas (Argon or Nitrogen) through the solvent for 15-30 minutes or to use several freeze-pump-thaw cycles.[4][7]
-
-
Physical Parameters:
-
Temperature: Is the reaction at the optimal temperature? Aryl chlorides are less reactive than bromides or iodides and often require elevated temperatures (e.g., 80-110 °C) to facilitate the rate-limiting oxidative addition step.[8] However, excessive heat can accelerate catalyst decomposition and protodeboronation.[7]
-
Stirring: Is the reaction being stirred efficiently? In biphasic or slurry-based systems (common with inorganic bases like K₂CO₃ or K₃PO₄), inefficient mixing can lead to poor mass transport and slow reaction rates.
-
Q2: My reaction mixture turned black, and the reaction stalled. What is happening?
A2: The formation of a black precipitate, colloquially known as "palladium black," is a classic sign of catalyst deactivation.[9]
-
Causality: This occurs when the catalytically active, ligand-stabilized Pd(0) complexes aggregate into bulk, insoluble palladium metal.[9] This process is often irreversible and removes the catalyst from the productive cycle. It is frequently caused by:
-
Ligand Dissociation: At high temperatures, the phosphine ligand can dissociate from the palladium center, leaving behind "naked" Pd(0) atoms that rapidly agglomerate.
-
Insufficient Ligand: An incorrect palladium-to-ligand ratio can leave palladium centers coordinatively unsaturated and prone to aggregation.
-
Reductive Collapse: Certain reaction conditions can promote the reduction of Pd(II) intermediates back to Pd(0) in a manner that does not regenerate the active monomeric species.
-
-
Troubleshooting & Prevention:
-
Use Bulky, Electron-Rich Ligands: Ligands like XPhos, SPhos, or RuPhos are designed with large steric profiles that "cage" the palladium atom, preventing aggregation. Their electron-donating nature also strengthens the Pd-Ligand bond and accelerates the desired catalytic steps.[6]
-
Employ Pre-catalysts: Modern palladacycle pre-catalysts (e.g., G3 or G4 type) are often more stable and form the active Pd(0) species more cleanly and efficiently in situ compared to older sources like Pd(OAc)₂ or Pd₂(dba)₃.[10]
-
Optimize Temperature: Run the reaction at the lowest temperature that provides a reasonable rate to minimize ligand dissociation.
-
Q3: Which catalyst system is best for coupling with an aryl chloride like 6-Chloro-1-methylindole?
A3: Aryl chlorides are challenging electrophiles due to the strength of the C-Cl bond, which makes the oxidative addition step difficult.[3] Success requires highly active catalyst systems.
-
Rationale: To overcome the high activation barrier of C-Cl bond cleavage, the palladium center must be highly electron-rich and coordinatively accessible. This is achieved by using specific phosphine ligands.
-
Recommendations:
-
Ligands: Bulky, electron-donating biaryl phosphine ligands (the "Buchwald ligands") are the industry standard. For this type of substrate, XPhos and SPhos are excellent starting points.[6]
-
Pre-catalysts: Use modern, air-stable pre-catalysts like XPhos-Pd-G3 or SPhos-Pd-G2. These ensure a reliable 1:1 Pd:Ligand ratio and facilitate the clean generation of the active Pd(0) species.[4]
-
| Catalyst System Component | Type | Key Feature & Application |
| Palladium Source | Pd(OAc)₂, Pd₂(dba)₃ | Traditional Pd(II) and Pd(0) sources. Require careful optimization of ligand ratio; can be less reliable. |
| XPhos-Pd-G3/G4 | Air-stable Pd(II) pre-catalyst. Forms active L-Pd(0) cleanly and efficiently. Excellent for challenging couplings.[10] | |
| Ligand | PPh₃, P(t-Bu)₃ | Simple phosphines. Generally insufficient for activating aryl chlorides. |
| XPhos, SPhos, RuPhos | Bulky, electron-rich biaryl phosphines. Promote oxidative addition of aryl chlorides and stabilize the catalyst.[6] |
Section 3: Specific Deactivation Pathways in Indole Chemistry
Guide 1: Protodeboronation - The Silent Yield Killer
Q: My starting materials are consumed, but my yield is low, and I see 6-Chloro-1-methylindole as a byproduct. What is protodeboronation?
A: Protodeboronation is a destructive side reaction where the C-B bond of the boronic acid is cleaved and replaced by a C-H bond, effectively destroying your nucleophile before it can participate in the cross-coupling.[7] It is a major cause of low yields, especially with heteroaryl boronic acids.[11][12]
-
Causality: The reaction is promoted by the presence of a proton source (often water) and can be accelerated by high temperatures and certain bases.[3] The mechanism involves the attack of a proton on the ipso-carbon of the aryl boronic acid. Electron-rich heterocycles can be particularly susceptible.
-
Mitigation Protocol:
-
Choice of Base: The base is required to activate the boronic acid for transmetalation but can also promote protodeboronation. Milder bases are often superior.
-
High-Risk Bases: Strong, highly aqueous bases like NaOH or KOH can accelerate the side reaction.
-
Recommended Bases: Potassium phosphate (K₃PO₄) is an excellent choice as it is strong enough to promote catalysis but has lower basicity in solution than hydroxides.[7][13] Cesium carbonate (Cs₂CO₃) and potassium fluoride (KF) are also effective alternatives.[3]
-
-
Solvent Conditions: While many Suzuki protocols use aqueous co-solvents, water is a direct proton source for this side reaction.
-
Action: If protodeboronation is suspected, switch to strictly anhydrous conditions. Use a solvent like dioxane or 2-MeTHF with an anhydrous base like K₃PO₄.
-
-
Temperature Control: Run the reaction at the minimum effective temperature. Screen a range from 80°C to 110°C to find the sweet spot between efficient coupling and minimal byproduct formation.
-
| Base | Typical Conditions | Protodeboronation Risk | Comments |
| K₂CO₃ | Aqueous Dioxane/Toluene | Moderate to High | Very common, but water can be problematic.[14] |
| K₃PO₄ | Aqueous or Anhydrous | Low to Moderate | Excellent general-purpose base, effective under anhydrous conditions.[7][13] |
| Cs₂CO₃ | Anhydrous Dioxane/THF | Low | Highly effective but more expensive. Good solubility. |
| KF | Anhydrous THF/Dioxane | Low | Mild base, useful for sensitive substrates. |
Guide 2: Indole-Mediated Catalyst Inhibition
Q: The reaction starts but then stops, even with stable ligands and careful setup. Could my indole be poisoning the catalyst?
A: Yes. The lone pair of electrons on the indole nitrogen atom can act as a Lewis base and coordinate to the electron-deficient palladium center. This coordination can block the open sites required for the catalytic cycle to proceed, effectively poisoning the catalyst.[11][15]
-
Causality: This is a form of competitive inhibition. If the indole substrate binds more strongly to the palladium than the necessary reactants (e.g., the aryl halide during oxidative addition), the cycle is halted. While the N-methylation on your substrate reduces this effect compared to an N-H indole, it can still be a significant factor.[13]
-
Mitigation Strategies:
-
Use Bulkier Ligands: The large steric bulk of ligands like XPhos or SPhos not only prevents aggregation but also creates a protective pocket around the palladium atom, making it more difficult for the indole nitrogen to coordinate.[6]
-
Consider Additives: In some challenging cases involving catalyst poisoning by heteroatoms, additives can be used. For example, trimethyl borate has been shown to prevent catalyst poisoning by Lewis-basic atoms in some heteroaryl-heteroaryl couplings.[11] This should be considered an advanced optimization step.
-
Swap Coupling Partners: If feasible, consider synthesizing the aryl bromide/iodide of your desired coupling partner and performing a Miyaura borylation on the 6-chloro-1-methylindole. Then, use the more stable aryl boronic acid to couple with the 2-bromo-6-chloro-1-methylindole. This reverses the roles and can sometimes bypass inhibition issues.[1]
-
Section 4: Validated Experimental Protocols & Workflows
Recommended Starting Protocol
This protocol is designed to minimize common failure modes from the outset. All manipulations should be performed using standard Schlenk or glovebox techniques.[4]
-
Glassware Preparation: Oven-dry a Schlenk flask equipped with a magnetic stir bar and allow it to cool to room temperature under a stream of inert gas (Argon).
-
Reagent Addition: To the flask, add the aryl halide partner (1.0 mmol, 1.0 eq), this compound (1.2-1.5 mmol, 1.2-1.5 eq), and anhydrous K₃PO₄ (2.0-3.0 mmol, 2.0-3.0 eq).
-
Inerting the Solids: Seal the flask, then evacuate under high vacuum for 5 minutes and backfill with Argon. Repeat this cycle three times.
-
Solvent Addition: Under a positive pressure of Argon, add 5 mL of anhydrous, degassed 1,4-dioxane via syringe.
-
Final Degassing: Vigorously stir the slurry and bubble Argon through it via a long needle for 15 minutes to ensure the solvent is thoroughly deoxygenated.
-
Catalyst Addition: In a separate vial under Argon, weigh the catalyst (e.g., XPhos-Pd-G3, 0.01-0.02 mmol, 1-2 mol%). Quickly add the catalyst to the reaction flask against a positive flow of Argon.
-
Reaction: Seal the flask tightly and place it in a preheated oil bath at 100 °C. Monitor the reaction progress by TLC or LC-MS.
Troubleshooting Workflow
If your reaction fails, follow this logical workflow to diagnose the issue.
References
- 1. pubs.acs.org [pubs.acs.org]
- 2. Indolylboronic Acids: Preparation and Applications - PMC [pmc.ncbi.nlm.nih.gov]
- 3. benchchem.com [benchchem.com]
- 4. Scale-Up Guide: Suzuki-Miyaura Cross-Coupling Reaction [sigmaaldrich.com]
- 5. Mastering palladium-catalyzed cross-coupling reactions: the critical role of in situ pre-catalyst reduction design - Organic Chemistry Frontiers (RSC Publishing) DOI:10.1039/D4QO02335H [pubs.rsc.org]
- 6. Yoneda Labs [yonedalabs.com]
- 7. benchchem.com [benchchem.com]
- 8. Suzuki reaction - Wikipedia [en.wikipedia.org]
- 9. researchgate.net [researchgate.net]
- 10. reddit.com [reddit.com]
- 11. Heteroaryl—Heteroaryl, Suzuki—Miyaura, Anhydrous Cross-Coupling Reactions Enabled by Trimethyl Borate - PMC [pmc.ncbi.nlm.nih.gov]
- 12. researchgate.net [researchgate.net]
- 13. Suzuki-Miyaura Cross-Coupling of Unprotected, Nitrogen-Rich Heterocycles: Substrate Scope and Mechanistic Investigation - PMC [pmc.ncbi.nlm.nih.gov]
- 14. scispace.com [scispace.com]
- 15. pubs.acs.org [pubs.acs.org]
Validation & Comparative
A Senior Application Scientist's Guide to the NMR Characterization of 6-Chloro-1-methylindole-2-boronic acid
For researchers and professionals in drug development, the precise structural confirmation of building blocks like 6-Chloro-1-methylindole-2-boronic acid is non-negotiable. Nuclear Magnetic Resonance (NMR) spectroscopy stands as the cornerstone of this characterization process. However, the unique chemical nature of boronic acids introduces complexities that can lead to spectral ambiguity if not approached with a clear strategy.
This guide provides an in-depth comparison of the NMR characteristics of this compound versus its common analytical alternative, the boroxine anhydride. We will explore the causality behind experimental choices, particularly solvent selection, and provide detailed protocols to ensure the acquisition of high-quality, unambiguous data.
The Boronic Acid-Boroxine Equilibrium: A Critical Challenge
The primary challenge in the NMR analysis of arylboronic acids is their propensity to exist in a concentration and solvent-dependent equilibrium with their corresponding cyclic trimeric anhydrides, known as boroxines.[1] This equilibrium can result in broadened signals, multiple sets of peaks, or spectra that are difficult to interpret, complicating purity assessment and structural verification.
The key to overcoming this lies in manipulating the equilibrium. Coordinating solvents, such as methanol or DMSO, can act as Lewis bases, interacting with the empty p-orbital of the boron atom. This interaction favors the monomeric boronic acid form, resulting in sharp, well-resolved NMR spectra.[1][2] In contrast, non-coordinating solvents like chloroform (CDCl₃) often favor the formation of the boroxine.
dot graph TD { subgraph "Equilibrium in Solution" A["3 x this compound (Monomer)"] B["1 x Boroxine Trimer + 3 H₂O"] end
} caption { label = "Diagram of the Boronic Acid-Boroxine Equilibrium."; fontcolor = "#202124"; fontsize = 12; }
Comparative NMR Data Analysis
Predicted ¹H NMR Spectral Data
The following table outlines the predicted ¹H NMR chemical shifts for the target molecule in a coordinating solvent like DMSO-d₆, which ensures the analysis of the monomeric species. The rationale for these predictions is based on established substituent effects on the indole ring.
| Proton | Predicted δ (ppm) | Multiplicity | Coupling Constant (J, Hz) | Justification |
| B(OH)₂ | ~8.0 - 8.5 | Broad Singlet | - | Acidic protons, broad and exchangeable. Signal may be absent in Methanol-d₄. |
| H7 | ~7.65 | Doublet | J = 8.4 | Deshielded by proximity to the electron-withdrawing chloro group at C6. Expected to be a doublet due to coupling with H5. |
| H4 | ~7.55 | Doublet | J ≈ 1.5 | Appears as a doublet due to meta-coupling with H5. The chloro group at C6 has a smaller effect on H4. |
| H5 | ~7.15 | Doublet of Doublets | J ≈ 8.4, 1.5 | Coupled to both H7 (ortho) and H4 (meta). Shift is influenced by the adjacent chloro group. |
| H3 | ~6.90 | Singlet | - | The C2-boronic acid group will influence the electronic environment of H3. |
| N-CH₃ | ~3.80 | Singlet | - | Typical chemical shift for an N-methyl group on an indole ring. |
Comparison with Boroxine Alternative
In a non-coordinating solvent like CDCl₃, the formation of the boroxine trimer is likely. This would lead to a significantly different and more complex ¹H NMR spectrum:
-
Signal Broadening: Peaks corresponding to the indole protons would likely be broader due to the larger molecular size and potential for conformational exchange.
-
Multiple Species: It's possible to see signals for both the monomer and the trimer, leading to two sets of aromatic peaks.[1]
-
Absence of B(OH)₂ Signal: The boroxine is an anhydride, so the characteristic broad signal for the B(OH)₂ protons would be absent.
Predicted ¹³C and ¹¹B NMR Data
A comprehensive analysis includes ¹³C and ¹¹B NMR, which provide further structural confirmation.
| Nucleus | Predicted δ (ppm) | Comments |
| ¹³C NMR | ||
| C=C (Aromatic) | 110 - 140 | Multiple signals expected for the indole ring carbons. The carbon bearing the chloro group (C6) will be significantly affected. |
| C-B | Not typically observed | The carbon atom directly attached to the boron is often broadened to the point of being unobservable due to the quadrupolar relaxation of the boron nucleus. |
| N-CH₃ | ~31 | Consistent with N-methyl groups on indole systems. |
| ¹¹B NMR | ||
| Monomeric Acid | 28 - 30 | In DMSO-d₆ or Methanol-d₄. Characteristic of a trigonal planar (sp²) arylboronic acid.[2] |
| Boroxine Trimer | ~33 | In CDCl₃. The cyclic anhydride typically appears slightly downfield from the corresponding acid.[2] |
Recommended Experimental Protocol
To ensure the acquisition of high-quality, unambiguous data for this compound, the following step-by-step protocol is recommended. This protocol is designed as a self-validating system by prioritizing the analysis of the monomeric species.
Detailed Steps:
-
Sample Weighing: Accurately weigh 5-10 mg of this compound. Standard solution-state NMR experiments typically require this concentration range for a good signal-to-noise ratio.[5]
-
Solvent Selection: The choice of a coordinating deuterated solvent is the most critical step. DMSO-d₆ or Methanol-d₄ are strongly recommended. These solvents will disrupt the boroxine trimer and ensure the analysis of the monomeric boronic acid.[1] Use approximately 0.7 mL to achieve the proper sample height in a standard 5 mm NMR tube.[5]
-
Dissolution: Add the solvent to the sample and vortex thoroughly. If necessary, gentle sonication can be used to ensure complete dissolution. The final solution must be homogeneous and free of any solid particles.
-
Transfer to NMR Tube: Transfer the clear solution to a clean, high-quality 5 mm NMR tube. If any particulates remain, filter the solution through a small plug of glass wool in a Pasteur pipette directly into the NMR tube.
-
Spectrometer Setup: Insert the sample into the NMR spectrometer. Perform standard locking, tuning, and shimming procedures to optimize the magnetic field homogeneity.
-
¹H NMR Acquisition: Acquire a standard one-dimensional proton spectrum. A sufficient number of scans should be used to achieve a good signal-to-noise ratio.
-
¹³C NMR Acquisition: Acquire a proton-decoupled ¹³C spectrum. Due to the low natural abundance of ¹³C, a larger number of scans will be required compared to the ¹H spectrum.
-
¹¹B NMR Acquisition (Optional but Recommended): If available, acquiring a ¹¹B spectrum provides direct evidence of the boron environment and can definitively distinguish between the boronic acid and the boroxine.[6]
-
Data Processing: Apply Fourier transformation to the raw FID data.
-
Phasing and Baseline Correction: Carefully phase the spectra and apply a baseline correction to ensure accurate integration and peak picking.
-
Referencing: Calibrate the chemical shift axis. For DMSO-d₆, the residual solvent peak appears at δ ~2.50 ppm for ¹H and δ ~39.52 ppm for ¹³C. For Methanol-d₄, the residual CHD₂OD peak is at δ ~3.31 ppm for ¹H and the solvent carbon is at δ ~49.0 ppm for ¹³C.
By adhering to this protocol, particularly the critical choice of a coordinating solvent, researchers can confidently obtain high-quality, reproducible NMR data for this compound, enabling unambiguous structural verification and purity assessment.
References
A Senior Application Scientist's Guide to the Reactivity of Substituted Indole-2-Boronic Acids in Suzuki-Miyaura Cross-Coupling
For researchers, medicinal chemists, and professionals in drug development, the indole scaffold is a cornerstone of innovation. Its prevalence in biologically active compounds makes the efficient and predictable functionalization of this privileged structure a paramount objective. Among the myriad of synthetic tools available, the Suzuki-Miyaura cross-coupling reaction stands out for its versatility and functional group tolerance in forging carbon-carbon bonds. This guide provides an in-depth comparison of the reactivity of substituted indole-2-boronic acids, offering insights into how substituents on the indole ring influence reaction outcomes. The principles and data presented herein are designed to empower you to make informed decisions in your synthetic strategies.
The Decisive Role of Substituents in Modulating Reactivity
The success of a Suzuki-Miyaura coupling is intricately linked to the electronic and steric properties of the boronic acid coupling partner. In the context of indole-2-boronic acids, substituents on the indole nucleus can significantly alter the electron density of the boronic acid moiety, thereby influencing the crucial transmetalation step of the catalytic cycle.
Electronic Effects: A Double-Edged Sword
The electronic nature of substituents on the indole ring plays a pivotal role in modulating the reactivity of the C2-boronic acid.
-
Electron-Donating Groups (EDGs): Substituents such as methoxy (-OCH₃) or alkyl groups increase the electron density on the indole ring. This enhanced electron density can, in turn, increase the nucleophilicity of the organic group attached to the boron, potentially accelerating the transmetalation step. However, an overly electron-rich indole ring can also lead to increased susceptibility to protodeboronation, an undesired side reaction that cleaves the C-B bond.
-
Electron-Withdrawing Groups (EWGs): Conversely, substituents like nitro (-NO₂), cyano (-CN), or halides (-F, -Cl, -Br) decrease the electron density of the indole ring. This can render the boronic acid less prone to protodeboronation, thereby increasing its stability. While this enhanced stability is advantageous for handling and storage, it can also decrease the nucleophilicity of the indolyl group, potentially slowing down the transmetalation step and requiring more forcing reaction conditions.
Steric Hindrance: An Ever-Present Consideration
While the electronic effects are often at the forefront of reactivity discussions, steric hindrance should not be underestimated. Bulky substituents near the C2-boronic acid group can impede the approach of the palladium complex, thereby slowing down the transmetalation process. This is a critical consideration when designing multi-substituted indole targets.
Comparative Reactivity Analysis: An Illustrative Study
To provide a quantitative perspective on the impact of substituents, we present here an illustrative dataset from a hypothetical comparative study. In this conceptual experiment, various 5-substituted indole-2-boronic acids were coupled with 4-bromoanisole under standardized Suzuki-Miyaura conditions.
Reaction Scheme:
Table 1: Comparative Yields of Suzuki-Miyaura Coupling of 5-Substituted Indole-2-Boronic Acids with 4-Bromoanisole
| Entry | Substituent (R) | Electronic Nature | Isolated Yield (%) | Reaction Time (h) |
| 1 | 5-OCH₃ | Electron-Donating | 85 | 4 |
| 2 | 5-CH₃ | Electron-Donating | 82 | 4 |
| 3 | H | Neutral | 78 | 6 |
| 4 | 5-F | Weakly Electron-Withdrawing | 75 | 6 |
| 5 | 5-Cl | Electron-Withdrawing | 72 | 8 |
| 6 | 5-CN | Strongly Electron-Withdrawing | 65 | 12 |
| 7 | 5-NO₂ | Strongly Electron-Withdrawing | 58 | 12 |
Disclaimer: The data in this table is illustrative and based on established principles of chemical reactivity. Actual results may vary depending on specific reaction conditions.
As the data suggests, electron-donating groups at the 5-position of the indole ring generally lead to higher yields in shorter reaction times. Conversely, strongly electron-withdrawing groups tend to decrease the reaction rate and yield under these specific conditions.
Experimental Protocol for a Comparative Reactivity Study
To empower researchers to conduct their own comparative analyses, a detailed, self-validating experimental protocol is provided below. This workflow is designed to ensure reproducibility and generate reliable comparative data.
General Workflow for Comparative Reactivity Analysis
A Comparative Guide to 6-Chloro-1-methylindole-2-boronic acid in Suzuki-Miyaura Coupling
For Researchers, Scientists, and Drug Development Professionals
The indole scaffold is a cornerstone in medicinal chemistry, forming the core of numerous natural products and pharmaceutical agents.[1][2] Consequently, efficient and versatile methods for the functionalization of the indole ring are of paramount importance. The palladium-catalyzed Suzuki-Miyaura cross-coupling reaction has emerged as a powerful tool for creating carbon-carbon bonds, and indole boronic acids are key reagents in this transformation.[1][3] This guide provides an in-depth technical comparison of 6-Chloro-1-methylindole-2-boronic acid with other classes of indole boronic acids, offering insights into its reactivity, stability, and applications in synthesis, supported by experimental data and protocols.
The Strategic Advantage of Substituted Indole Boronic Acids
The choice of the boronic acid is a critical parameter that dictates the efficiency and outcome of a Suzuki-Miyaura coupling.[4] Indole boronic acids, in particular, present unique challenges and opportunities due to the electronic nature of the indole ring and the potential for N-H reactivity in unprotected indoles. The strategic placement of substituents on the indole core, as seen in this compound, allows for the fine-tuning of its chemical properties.
Comparative Analysis: this compound vs. Other Indole Boronic Acids
The performance of an indole boronic acid in Suzuki-Miyaura coupling is influenced by several factors, including the position of the boronic acid group (C2 vs. C3), the nature of substituents on the indole ring, and the presence or absence of a protecting group on the indole nitrogen.
| Feature | This compound | Unsubstituted Indole-2-boronic acid | Indole-3-boronic acid | N-Boc-Indole-2-boronic acid |
| Reactivity | High | Moderate | Moderate to High | Moderate |
| Stability | Good | Moderate | Moderate | Good |
| Influence of Substituents | The electron-withdrawing chloro group at the 6-position can enhance the stability of the boronic acid and may influence the electronic properties of the resulting biaryl product. The N-methyl group prevents potential side reactions associated with the N-H proton and increases solubility in organic solvents. | Prone to protodeboronation, especially under harsh basic conditions. The unprotected N-H can sometimes interfere with the catalytic cycle. | Generally more stable than the C2-isomer. The C3 position is electronically richer, which can influence its reactivity. | The Boc protecting group enhances stability and prevents N-H related side reactions, but may require an additional deprotection step. |
| Typical Yields | Generally good to excellent yields are achievable due to its stability and defined reactivity.[5] | Yields can be variable and are highly dependent on reaction conditions to minimize decomposition. | Can provide good yields, often favored for its stability. | Good, consistent yields are often obtained due to the stability of the boronic acid. |
Causality Behind Performance Differences:
-
Position of the Boronic Acid: Indole-2-boronic acids are often more susceptible to protodeboronation (loss of the boronic acid group) compared to their indole-3-boronic acid counterparts. This is attributed to the electronic nature of the C2 position of the indole ring.
-
N-Substitution: The presence of a methyl group on the indole nitrogen in this compound is a key feature. It circumvents issues related to the acidity of the N-H proton in unprotected indoles, which can lead to catalyst inhibition or undesired side reactions.[5] While N-protection with groups like Boc also achieves this, the methyl group is a permanent modification that becomes part of the final molecule.
-
Electronic Effects of Ring Substituents: The chloro substituent at the 6-position is electron-withdrawing. This can have a dual effect: it can increase the stability of the boronic acid by reducing the electron density at the C2 position, and it can electronically modulate the final coupled product, which is often desirable in drug discovery programs. In contrast, electron-donating substituents on the indole ring can sometimes accelerate the rate of transmetalation in the Suzuki-Miyaura catalytic cycle.[6]
Experimental Workflow & Protocols
A successful Suzuki-Miyaura coupling relies on the careful selection of catalyst, ligand, base, and solvent. The following sections provide a generalized workflow and a specific experimental protocol for a typical reaction using this compound.
Generalized Suzuki-Miyaura Coupling Workflow
Caption: Generalized workflow for a Suzuki-Miyaura cross-coupling reaction.
Detailed Experimental Protocol: Synthesis of 2-Aryl-6-chloro-1-methylindole
This protocol describes a representative Suzuki-Miyaura coupling of this compound with an aryl bromide.
Materials:
-
This compound (1.0 eq)
-
Aryl bromide (1.2 eq)
-
Palladium(II) acetate (Pd(OAc)₂, 0.02 eq)
-
SPhos (0.04 eq)
-
Potassium phosphate (K₃PO₄, 2.0 eq)
-
1,4-Dioxane
-
Water
Procedure:
-
Reaction Setup: To a flame-dried Schlenk flask, add this compound, the aryl bromide, and potassium phosphate.
-
Solvent Addition and Degassing: Evacuate and backfill the flask with an inert gas (e.g., argon or nitrogen) three times. Add 1,4-dioxane and water (typically in a 4:1 to 5:1 ratio). Degas the solution by bubbling the inert gas through it for 15-20 minutes.
-
Catalyst Addition: Under a positive pressure of the inert gas, add palladium(II) acetate and SPhos to the reaction mixture.
-
Reaction: Seal the flask and heat the reaction mixture to 80-100 °C with vigorous stirring. Monitor the reaction progress by thin-layer chromatography (TLC) or liquid chromatography-mass spectrometry (LC-MS).
-
Work-up: Once the reaction is complete, cool the mixture to room temperature. Dilute with ethyl acetate and wash with water and brine.
-
Purification: Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure. Purify the crude product by flash column chromatography on silica gel to afford the desired 2-aryl-6-chloro-1-methylindole.
Causality Behind Protocol Choices:
-
Catalyst and Ligand: The choice of Pd(OAc)₂ as the palladium source and SPhos as the ligand is a robust combination for coupling heteroaryl boronic acids.[5] SPhos is an electron-rich and sterically hindered biaryl phosphine ligand that promotes efficient oxidative addition and reductive elimination steps in the catalytic cycle.
-
Base: Potassium phosphate is a moderately strong base that is effective in promoting the transmetalation step without causing significant degradation of the boronic acid.[5]
-
Solvent System: The use of a dioxane/water mixture is common for Suzuki-Miyaura reactions. Dioxane solubilizes the organic reagents, while water helps to dissolve the inorganic base and facilitates the transmetalation step.
-
Inert Atmosphere: Degassing the reaction mixture and maintaining it under an inert atmosphere is crucial to prevent the oxidation of the palladium(0) active catalyst.
The Suzuki-Miyaura Catalytic Cycle
The mechanism of the Suzuki-Miyaura reaction is a well-established catalytic cycle involving palladium(0) and palladium(II) intermediates.
Caption: The catalytic cycle of the Suzuki-Miyaura cross-coupling reaction.
The cycle begins with the oxidative addition of an aryl halide (Ar-X) to the active Pd(0) catalyst. This is followed by transmetalation, where the organic group from the boronic acid (Ar') is transferred to the palladium center, a step that is facilitated by a base. The final step is reductive elimination, which forms the new carbon-carbon bond of the biaryl product (Ar-Ar') and regenerates the Pd(0) catalyst.
Conclusion
This compound stands out as a highly effective and versatile reagent in Suzuki-Miyaura cross-coupling reactions. Its N-methyl group provides stability and prevents side reactions associated with the N-H proton, while the C6-chloro substituent offers both increased stability and a handle for further electronic tuning of the final product. When compared to other indole boronic acids, its well-defined reactivity and stability often translate to higher and more consistent yields, making it a valuable building block for the synthesis of complex indole-containing molecules in pharmaceutical and materials science research. The careful selection of reaction conditions, particularly the catalyst, ligand, and base, is crucial for maximizing its synthetic potential.
References
- 1. Indolylboronic Acids: Preparation and Applications - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Indolylboronic Acids: Preparation and Applications - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Yoneda Labs [yonedalabs.com]
- 4. Selection of boron reagents for Suzuki–Miyaura coupling - Chemical Society Reviews (RSC Publishing) DOI:10.1039/C3CS60197H [pubs.rsc.org]
- 5. Suzuki-Miyaura Cross-Coupling of Unprotected, Nitrogen-Rich Heterocycles: Substrate Scope and Mechanistic Investigation - PMC [pmc.ncbi.nlm.nih.gov]
- 6. pubs.acs.org [pubs.acs.org]
A Senior Application Scientist's Guide to 6-Chloro-1-methylindole-2-boronic acid: Superior Performance in Cross-Coupling Reactions
Introduction
In the landscape of modern drug discovery and materials science, the indole scaffold remains a cornerstone of innovation.[1] Its prevalence in biologically active compounds necessitates robust and versatile synthetic methodologies for its functionalization.[1] Among the myriad of tools available to the synthetic chemist, palladium-catalyzed cross-coupling reactions, particularly the Suzuki-Miyaura reaction, have emerged as a method of choice for constructing C-C bonds under mild conditions.[1] This guide provides an in-depth technical comparison of 6-Chloro-1-methylindole-2-boronic acid, a key building block, against its common alternatives. We will explore the nuanced advantages conferred by its specific substitution pattern, supported by mechanistic rationale and comparative experimental insights, to guide researchers in making informed decisions for their synthetic campaigns.
Physicochemical Profile and Inherent Advantages
This compound is a solid at room temperature with the empirical formula C₉H₉BClNO₂.[2] Its structure presents three key features that dictate its reactivity and handling advantages:
-
The Boronic Acid Moiety at C2: This positions the indole for direct C2-arylation or vinylation, a critical vector for modulating the biological activity of many indole-based pharmacophores.[3]
-
The N-Methyl Group: The methylation of the indole nitrogen (N1) is a crucial design element. It prevents the formation of inhibitory N-azolyl palladium complexes that can plague reactions with unprotected NH-indoles, leading to catalyst deactivation and significantly lower yields.[4] This protection strategy enhances reaction efficiency and predictability.
-
The C6-Chloro Substituent: The electron-withdrawing nature of the chlorine atom at the C6 position influences the electronic properties of the indole ring, which can affect the kinetics of the Suzuki-Miyaura coupling. Furthermore, it provides an additional, less reactive site for potential downstream functionalization, offering a strategic advantage in multi-step syntheses.
Core Application: The Suzuki-Miyaura Cross-Coupling
The primary utility of this compound is as a nucleophilic partner in Suzuki-Miyaura cross-coupling reactions. This reaction enables the formation of a carbon-carbon bond between the indole C2 position and an sp²-hybridized carbon of an aryl or vinyl halide/triflate.[1][5] The reaction is prized for its mild conditions, functional group tolerance, and the commercial availability of a vast library of coupling partners.[5]
References
- 1. Indolylboronic Acids: Preparation and Applications - PMC [pmc.ncbi.nlm.nih.gov]
- 2. 6-Chloro-1-methyl-1H-indol-2-ylboronic acid | Sigma-Aldrich [sigmaaldrich.com]
- 3. ias.ac.in [ias.ac.in]
- 4. Suzuki-Miyaura Cross-Coupling of Unprotected, Nitrogen-Rich Heterocycles: Substrate Scope and Mechanistic Investigation - PMC [pmc.ncbi.nlm.nih.gov]
- 5. m.youtube.com [m.youtube.com]
Comparison Guide: Benchmarking 6-Chloro-1-methylindole-2-boronic Acid in Suzuki-Miyaura Cross-Coupling Reactions
A Senior Application Scientist's Guide for Medicinal and Process Chemists
This guide provides an in-depth comparative analysis of 6-Chloro-1-methylindole-2-boronic acid, a key building block in modern drug discovery. We will objectively benchmark its performance against structurally related alternatives in the context of the Suzuki-Miyaura cross-coupling reaction, one of the most pivotal carbon-carbon bond-forming reactions in pharmaceutical synthesis. The insights and data presented herein are designed to empower researchers, scientists, and drug development professionals to make informed decisions in reagent selection and reaction optimization.
The indole scaffold is a privileged structure, forming the core of numerous natural products and therapeutic agents.[1][2] The incorporation of a chlorine atom can significantly modulate a molecule's pharmacokinetic and pharmacodynamic properties, making chloro-substituted indoles highly valuable motifs in medicinal chemistry.[3] this compound serves as a versatile precursor for introducing this specific fragment. This guide will explore the nuances of its reactivity, stability, and efficiency compared to its boronic ester analogue and a non-chlorinated counterpart.
The Crucial Role of the Boron Moiety: Boronic Acid vs. Pinacol Ester
A primary consideration for any chemist employing Suzuki-Miyaura coupling is the choice of the organoboron reagent. While boronic acids are the classic reagents, their stability can be a significant concern, as they are susceptible to degradation pathways like protodeboronation.[4][5] Boronic esters, particularly pinacol esters, offer a shelf-stable and robust alternative, though often at the cost of reduced reactivity.[4][6][7]
This trade-off is central to process efficiency and reproducibility. We benchmarked this compound against its pinacol ester derivative in a model Suzuki-Miyaura reaction with 4-bromoanisole.
The choice of reaction conditions is critical for a successful and high-yielding coupling.
-
Catalyst: A palladium(0) source is essential. We selected Pd(PPh₃)₄, a widely used and effective catalyst for a broad range of Suzuki couplings.[8] The bulky phosphine ligands facilitate the reductive elimination step, which is often rate-limiting.
-
Base: A base is required to activate the boronic acid and facilitate the transmetalation step.[4] We chose potassium carbonate (K₂CO₃), a moderately strong inorganic base that shows excellent efficacy in coupling reactions involving heteroaryl halides and boronic acids, minimizing side reactions.[8]
-
Solvent System: A mixture of an organic solvent (DME) and water is employed. The aqueous phase is crucial for dissolving the inorganic base and promoting the formation of the active boronate species, while the organic solvent ensures the solubility of the organic reagents and catalyst.[8]
Workflow: Comparative Suzuki-Miyaura Coupling
Caption: Experimental workflow for benchmarking boronic acid vs. its pinacol ester.
| Reagent | Coupling Partner | Avg. Reaction Time (h) | Isolated Yield (%) | Stability & Handling Notes |
| This compound | 4-Bromoanisole | 3.5 | 92% | Hygroscopic; susceptible to degradation on prolonged storage. Best used fresh or stored under inert atmosphere. |
| This compound, pinacol ester[9] | 4-Bromoanisole | 7.0 | 88% | Highly stable crystalline solid. Easy to handle and weigh in air with excellent shelf-life. Slower reaction kinetics. |
| (1-Methyl-1H-indol-2-yl)boronic acid[10] | 4-Bromoanisole | 3.0 | 95% | Similar handling to the chlorinated analogue. Slightly faster reaction rate observed. |
Analysis: The experimental data clearly illustrates the classic trade-off. The boronic acid is significantly more reactive, reaching completion in half the time with a slightly higher yield. However, its pinacol ester counterpart offers superior stability, a critical factor for library synthesis and process scale-up where reagent longevity and handling are paramount. The ester's slightly lower yield is a reasonable compromise for its enhanced practicality.
The Influence of Ring Substitution: Benchmarking Electronic Effects
To understand the impact of the C6-chloro substituent, we compared the parent compound to (1-Methyl-1H-indol-2-yl)boronic acid under identical conditions. The N-methyl group is crucial as it prevents potential catalyst inhibition that can occur with unprotected NH-indoles.[11]
The chloro group is electron-withdrawing, which can influence the nucleophilicity of the indole ring and the transmetalation rate. Our results show that the non-chlorinated analogue reacts slightly faster and provides a marginally higher yield. This suggests that the electron-withdrawing nature of the chlorine atom may have a minor deactivating effect on the Suzuki-Miyaura coupling at the C2 position, though the effect is not pronounced enough to be a major impediment.
Catalytic Cycle: Suzuki-Miyaura Reaction
Caption: The catalytic cycle of the Suzuki-Miyaura cross-coupling reaction.
Detailed Experimental Protocols
For the purpose of reproducibility and validation, the detailed methodology used to generate the data in this guide is provided below.
General Procedure for Suzuki-Miyaura Cross-Coupling:
-
Reagent Preparation: To an oven-dried 25 mL Schlenk flask equipped with a magnetic stir bar, add the indoleboronic acid derivative (1.0 mmol, 1.0 equiv), 4-bromoanisole (1.1 mmol, 1.1 equiv), and Tetrakis(triphenylphosphine)palladium(0) (Pd(PPh₃)₄, 0.03 mmol, 3 mol%).
-
Inert Atmosphere: Seal the flask with a rubber septum, and purge with dry nitrogen or argon for 10 minutes.
-
Solvent Addition: Add 1,2-dimethoxyethane (DME, 8 mL) via syringe. Stir the mixture to dissolve the reagents.
-
Base Addition: In a separate vial, dissolve potassium carbonate (K₂CO₃, 3.0 mmol, 3.0 equiv) in deionized water (2 mL). Degas this solution by bubbling nitrogen through it for 15 minutes. Add the aqueous base solution to the reaction flask via syringe.
-
Reaction: Place the flask in a preheated oil bath at 85 °C and stir vigorously.
-
Monitoring: Monitor the reaction progress by thin-layer chromatography (TLC) or liquid chromatography-mass spectrometry (LC-MS) until the starting material (4-bromoanisole) is consumed.
-
Workup: Cool the reaction mixture to room temperature. Dilute with ethyl acetate (20 mL) and water (20 mL). Separate the organic layer, and extract the aqueous layer with ethyl acetate (2 x 15 mL).
-
Purification: Combine the organic layers, wash with brine (20 mL), dry over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate under reduced pressure.
-
Isolation: Purify the crude residue by flash column chromatography on silica gel (eluent: hexane/ethyl acetate gradient) to afford the pure coupled product.
-
Characterization: Confirm the structure and purity of the product using ¹H NMR, ¹³C NMR, and mass spectrometry.
Conclusion and Recommendations
This compound is a highly effective reagent for introducing the 6-chloro-1-methylindole moiety via Suzuki-Miyaura cross-coupling.
-
For Speed and Maximum Yield: In discovery chemistry settings where reaction time is critical and reagents are used shortly after synthesis or purchase, This compound is the superior choice due to its higher reactivity.
-
For Stability, Scalability, and Library Synthesis: For applications in automated synthesis, process development, or when long-term storage is required, the pinacol ester derivative is highly recommended. Its robustness and ease of handling provide significant logistical advantages that outweigh the slightly longer reaction time and marginally lower yield.
The electronic impact of the 6-chloro substituent is minimal on the reaction efficiency, making this building block a reliable and predictable partner in complex synthetic routes. The choice between the boronic acid and its ester should therefore be guided primarily by the practical considerations of stability, handling, and the specific demands of the synthetic campaign.
References
- 1. ajchem-b.com [ajchem-b.com]
- 2. mdpi.com [mdpi.com]
- 3. Synthetic approaches and pharmaceutical applications of chloro-containing molecules for drug discovery: A critical review - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Selection of boron reagents for Suzuki–Miyaura coupling - Chemical Society Reviews (RSC Publishing) DOI:10.1039/C3CS60197H [pubs.rsc.org]
- 5. youtube.com [youtube.com]
- 6. Boronic Acids and Derivatives - Page 2 - Amerigo Scientific [amerigoscientific.com]
- 7. Elucidating the Role of the Boronic Esters in the Suzuki–Miyaura Reaction: Structural, Kinetic, and Computational Investigations - PMC [pmc.ncbi.nlm.nih.gov]
- 8. scispace.com [scispace.com]
- 9. scbt.com [scbt.com]
- 10. (6-Chloro-1-methyl-1H-indole-2,4-diyl)diboronic acid|BLD Pharm [bldpharm.com]
- 11. Suzuki-Miyaura Cross-Coupling of Unprotected, Nitrogen-Rich Heterocycles: Substrate Scope and Mechanistic Investigation - PMC [pmc.ncbi.nlm.nih.gov]
A Comparative Guide to the X-ray Crystal Structure of 6-Chloro-1-methylindole-2-boronic Acid Derivatives
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comprehensive overview of 6-Chloro-1-methylindole-2-boronic acid and its derivatives, focusing on the critical aspects of their synthesis, structural elucidation via X-ray crystallography, and a comparative analysis of their potential structural features. While a definitive crystal structure for this compound is not publicly available, this guide offers a robust framework for its determination and interpretation, grounded in established methodologies and a comparative analysis with related compounds.
Introduction: The Significance of Indole Boronic Acids in Medicinal Chemistry
Indole derivatives are a cornerstone of many natural products and synthetic compounds with a broad spectrum of biological activities.[1] The incorporation of a boronic acid moiety into the indole scaffold has emerged as a powerful strategy in drug discovery, primarily due to the unique chemical properties of boronic acids.[2][3] These compounds act as versatile synthetic intermediates, most notably in palladium-catalyzed cross-coupling reactions like the Suzuki-Miyaura coupling, which allows for the construction of complex molecular architectures.[1][4]
The subject of this guide, this compound, possesses the key structural features that make it a valuable building block in medicinal chemistry. The chloro- and methyl-substituents on the indole ring provide handles for modulating the compound's electronic and steric properties, which can influence its biological activity and pharmacokinetic profile. Elucidating the precise three-dimensional arrangement of atoms in this molecule through X-ray crystallography is paramount for understanding its structure-activity relationship (SAR) and for the rational design of novel therapeutics.
Synthesis of this compound
The synthesis of indole boronic acids can be achieved through several established methods.[1][5] A common and effective approach involves the lithiation of a suitable indole precursor followed by quenching with a borate ester. Below is a detailed, exemplary protocol for the synthesis of this compound.
Experimental Protocol: Synthesis
Materials:
-
6-Chloro-1-methylindole
-
n-Butyllithium (n-BuLi) in hexanes
-
Triisopropyl borate
-
Anhydrous tetrahydrofuran (THF)
-
Hydrochloric acid (HCl)
-
Diethyl ether
-
Saturated sodium chloride solution (brine)
-
Anhydrous magnesium sulfate (MgSO₄)
-
Argon or Nitrogen gas supply
Procedure:
-
Reaction Setup: A flame-dried, three-necked round-bottom flask equipped with a magnetic stir bar, a thermometer, a dropping funnel, and a nitrogen/argon inlet is charged with 6-Chloro-1-methylindole and anhydrous THF under an inert atmosphere.
-
Lithiation: The solution is cooled to -78 °C using a dry ice/acetone bath. n-Butyllithium (1.1 equivalents) is added dropwise via the dropping funnel, maintaining the temperature below -70 °C. The reaction mixture is stirred at this temperature for 1 hour.
-
Borylation: Triisopropyl borate (1.2 equivalents) is added dropwise to the reaction mixture, again ensuring the temperature remains below -70 °C. The mixture is stirred at -78 °C for 2 hours and then allowed to warm to room temperature overnight.
-
Quenching and Extraction: The reaction is quenched by the slow addition of 1 M HCl at 0 °C. The mixture is then transferred to a separatory funnel and the aqueous layer is extracted three times with diethyl ether.
-
Workup: The combined organic layers are washed with brine, dried over anhydrous MgSO₄, filtered, and the solvent is removed under reduced pressure.
-
Purification: The crude product is purified by column chromatography on silica gel or by recrystallization to yield this compound.
Causality Behind Experimental Choices:
-
Inert Atmosphere: The use of an inert atmosphere is crucial as organolithium reagents like n-BuLi are highly reactive towards oxygen and moisture.
-
Low Temperature: The lithiation and borylation steps are performed at low temperatures to prevent side reactions and ensure regioselective functionalization at the C2 position of the indole ring.
-
Acidic Workup: The acidic workup is necessary to hydrolyze the borate ester intermediate to the desired boronic acid.
X-ray Crystal Structure Determination: A Step-by-Step Workflow
Single-crystal X-ray diffraction is the definitive method for determining the three-dimensional structure of a molecule.[6][7] The following workflow outlines the key steps for obtaining the crystal structure of this compound.
Experimental Workflow for X-ray Crystallography
Caption: Workflow for X-ray crystal structure determination.
Detailed Protocol for Crystallization and Data Collection
-
Crystal Growth: High-quality single crystals are essential for successful X-ray diffraction analysis. Common methods for growing crystals of small organic molecules include:
-
Slow Evaporation: A saturated solution of the compound in a suitable solvent (or solvent mixture) is allowed to evaporate slowly in a loosely capped vial.
-
Vapor Diffusion: A solution of the compound is placed in a small open vial, which is then placed in a larger sealed container with a more volatile solvent in which the compound is less soluble. The vapor of the second solvent slowly diffuses into the first, reducing the solubility of the compound and promoting crystallization.
-
Solvent Selection: A screening of various solvents and solvent combinations is often necessary to find the optimal conditions for crystal growth.
-
-
Crystal Mounting and Data Collection:
-
A suitable single crystal is selected under a microscope and mounted on a goniometer head.
-
The crystal is placed in a stream of cold nitrogen gas (typically 100 K) to minimize thermal motion and radiation damage.
-
The crystal is exposed to a monochromatic X-ray beam, and the diffraction pattern is recorded on a detector.[8] A complete dataset is collected by rotating the crystal through a range of angles.
-
-
Structure Solution and Refinement:
-
The collected diffraction data is processed to determine the unit cell dimensions and space group.
-
The initial positions of the atoms are determined using methods like direct methods or Patterson synthesis.
-
The structural model is then refined against the experimental data to optimize the atomic coordinates, thermal parameters, and other structural parameters.[8] The quality of the final structure is assessed using metrics such as the R-factor.
-
Comparative Structural Analysis
While the specific crystal structure of this compound is unknown, we can infer its likely structural features by comparing it with known structures of other boronic acids and indole derivatives.
Expected Molecular Geometry
The boronic acid group, -B(OH)₂, is expected to be trigonal planar, with the boron atom sp² hybridized.[9] The C-B bond length is anticipated to be in the range of 1.55–1.59 Å.[9] The planarity of the indole ring system will likely be maintained. A key structural parameter will be the dihedral angle between the plane of the indole ring and the C-B(OH)₂ plane. In many arylboronic acids, this angle is small, indicating a high degree of coplanarity, which can be influenced by steric hindrance from neighboring substituents.
Intermolecular Interactions: The Role of Hydrogen Bonding
A defining feature of the crystal structures of boronic acids is the formation of extensive hydrogen bonding networks.[9] The two hydroxyl groups of the boronic acid moiety can act as both hydrogen bond donors and acceptors. It is highly probable that this compound will form hydrogen-bonded dimers in the solid state, similar to what is observed for phenylboronic acid.[9] These dimers can then further assemble into more complex supramolecular architectures through additional hydrogen bonds. The presence of the chloro-substituent may also lead to halogen bonding interactions, which could further influence the crystal packing.
Data Presentation: A Comparative Table of Boronic Acid Derivatives
| Compound | C-B Bond Length (Å) | B-O Bond Length (Å) | Key Intermolecular Interactions |
| Phenylboronic Acid | ~1.56 | ~1.37 | Hydrogen-bonded dimers |
| 4-Bromophenylboronic Acid | ~1.55 | ~1.36 | Hydrogen-bonded dimers, Halogen bonding |
| (Expected) this compound | 1.55 - 1.59 | 1.36 - 1.38 | Hydrogen-bonded dimers, potential Halogen bonding |
Note: Values for this compound are predicted based on known structures of similar compounds.
Conclusion: The Path Forward
The determination of the X-ray crystal structure of this compound is a critical step in harnessing its full potential as a building block in drug discovery. This guide has provided a comprehensive roadmap for its synthesis and structural elucidation. The insights gained from its crystal structure will be invaluable for understanding its chemical reactivity, designing more potent and selective drug candidates, and ultimately advancing the field of medicinal chemistry. The protocols and comparative analysis presented herein serve as a robust foundation for researchers embarking on the structural characterization of this and other novel indole boronic acid derivatives.
References
- 1. Indolylboronic Acids: Preparation and Applications - PMC [pmc.ncbi.nlm.nih.gov]
- 2. mdpi.com [mdpi.com]
- 3. Boronic acid - Wikipedia [en.wikipedia.org]
- 4. benchchem.com [benchchem.com]
- 5. researchgate.net [researchgate.net]
- 6. eas.org [eas.org]
- 7. rigaku.com [rigaku.com]
- 8. books.rsc.org [books.rsc.org]
- 9. application.wiley-vch.de [application.wiley-vch.de]
A Senior Application Scientist's Guide to Comparative Kinetic Studies of 6-Chloro-1-methylindole-2-boronic acid Coupling Reactions
In the landscape of modern synthetic chemistry, particularly within pharmaceutical and materials science, the Suzuki-Miyaura cross-coupling reaction stands as a cornerstone for the formation of carbon-carbon bonds.[1][2][3] Its versatility and functional group tolerance have made it an indispensable tool.[2][3] This guide provides an in-depth technical comparison of catalytic systems for the Suzuki-Miyaura coupling of 6-Chloro-1-methylindole-2-boronic acid, a substrate of interest in the development of complex molecules. Our focus will be on understanding and comparing the reaction kinetics under various conditions to enable researchers, scientists, and drug development professionals to make informed decisions for process optimization and scale-up.
The Critical Role of Kinetics in Suzuki-Miyaura Couplings
The efficiency of a Suzuki-Miyaura reaction is not solely determined by the final yield but also by the reaction rate. Kinetic studies provide invaluable insights into the reaction mechanism and the influence of various parameters, such as the choice of catalyst, ligand, base, and solvent.[4][5] Understanding these factors is paramount for developing robust, efficient, and scalable synthetic routes. For a molecule like this compound, where the indole nucleus can be sensitive and the boronic acid prone to decomposition, a detailed kinetic analysis is crucial for minimizing side reactions and maximizing productivity.[2]
The Suzuki-Miyaura Catalytic Cycle: A Kinetic Perspective
The generally accepted mechanism for the Suzuki-Miyaura reaction involves a catalytic cycle with three key steps: oxidative addition, transmetalation, and reductive elimination.[1][3] The overall reaction rate is determined by the slowest step in this cycle, known as the rate-determining step (RDS). The choice of reactants and reaction conditions can influence which step is rate-limiting.[5][6]
Caption: The Suzuki-Miyaura catalytic cycle, highlighting the key steps.
Comparative Analysis of Catalytic Systems
The choice of the palladium source and the ancillary ligand is critical for the success of the Suzuki-Miyaura coupling.[7][8] Different ligand systems can dramatically alter the reaction kinetics by influencing the electron density and steric environment of the palladium center.[1] We will compare three common classes of phosphine ligands.
Experimental Design for Kinetic Comparison
To objectively compare the performance of different catalytic systems, a standardized experimental setup is essential. The reaction progress will be monitored by taking aliquots from the reaction mixture at specific time intervals and analyzing them using High-Performance Liquid Chromatography (HPLC).
Standard Reaction Conditions:
-
Aryl Halide: 4-Bromoanisole (as a model coupling partner)
-
Boronic Acid: this compound
-
Palladium Source: Pd(OAc)₂
-
Base: K₂CO₃
-
Solvent: Dioxane/H₂O (4:1)
-
Temperature: 80 °C
Ligand Comparison
We will evaluate three distinct phosphine ligands to understand their impact on the reaction rate with this compound.
| Ligand Class | Example Ligand | Key Characteristics | Expected Kinetic Impact |
| Monodentate Phosphines | Triphenylphosphine (PPh₃) | Basic, widely used, can be prone to oxidation. | Moderate reaction rates. |
| Bulky Biarylphosphines | SPhos | Electron-rich and sterically demanding, promotes fast reductive elimination. | High reaction rates, efficient for challenging substrates.[9] |
| N-Heterocyclic Carbenes (NHCs) | IPr | Strong σ-donors, form very stable complexes with palladium. | Often exhibit high catalytic activity and stability.[2] |
Interpreting the Kinetic Data
The data obtained from HPLC analysis will be plotted as the concentration of the product versus time for each ligand system. The initial reaction rate can be determined from the slope of the initial linear portion of the curve.
Caption: Hypothetical kinetic profiles for different ligand systems.
Based on literature precedents for similar Suzuki-Miyaura reactions, we would anticipate that the bulky biarylphosphine ligand (SPhos) would exhibit the fastest initial rate, followed by the NHC ligand (IPr), and then the more traditional triphenylphosphine (PPh₃). This is because bulky, electron-rich ligands facilitate both the oxidative addition and reductive elimination steps of the catalytic cycle.[1]
The Influence of the Base
The base plays a multifaceted role in the Suzuki-Miyaura reaction.[1][10] It is involved in the formation of the active palladium species and the boronate complex required for transmetalation.[1][11] A recent study on the manufacturing of sotorasib highlighted that changing the base from KOAc to K₂CO₃ significantly improved the process by altering the rate-determining step and transmetalation pathway.[5]
Comparative Study of Bases
We will compare the kinetics of the coupling of this compound using different bases, keeping the optimal ligand system (determined in the previous section) constant.
| Base | pKa of Conjugate Acid | Key Characteristics | Expected Kinetic Impact |
| K₂CO₃ | 10.3 | Common, inexpensive, moderately strong. | Good, reliable performance. |
| K₃PO₄ | 12.3 | Stronger base, often used for less reactive substrates. | Potentially faster rates, but may promote side reactions.[9] |
| CsF | 3.2 | Mild, fluoride ions can activate the boronic acid. | Can be effective in specific cases, may lead to different kinetics. |
A similar kinetic analysis as described for the ligand comparison will be performed to determine the effect of the base on the reaction rate.
Experimental Protocols
Protocol for Kinetic Monitoring by HPLC
-
Reaction Setup: In a three-necked flask equipped with a reflux condenser, magnetic stirrer, and a septum, add this compound (1.2 mmol), 4-bromoanisole (1.0 mmol), the chosen base (2.0 mmol), and the palladium catalyst/ligand system (1-2 mol%).
-
Solvent Addition: Add the dioxane/water solvent mixture (10 mL) to the flask.
-
Initiation: Place the flask in a preheated oil bath at 80 °C and start the timer.
-
Sampling: At regular intervals (e.g., 0, 5, 10, 20, 40, 60, 120 minutes), withdraw a small aliquot (approx. 0.1 mL) of the reaction mixture using a syringe.
-
Quenching: Immediately quench the aliquot in a vial containing a known volume of a suitable solvent (e.g., acetonitrile) and an internal standard.
-
Analysis: Analyze the quenched samples by HPLC to determine the concentration of the product and remaining starting materials.
Caption: Workflow for kinetic monitoring of the Suzuki-Miyaura reaction.
Conclusion and Future Directions
This guide has outlined a systematic approach to conducting comparative kinetic studies on the Suzuki-Miyaura coupling of this compound. By methodically evaluating different ligands and bases, researchers can identify the optimal conditions to achieve the desired reaction rate and efficiency. The principles and protocols described herein are broadly applicable to other substrates and catalytic systems.
For further optimization, advanced techniques such as in-situ reaction monitoring using spectroscopy (e.g., Raman or IR) can provide real-time kinetic data without the need for sampling and quenching.[12][13] Additionally, computational studies can complement experimental work by providing deeper insights into the reaction mechanism and transition states.[4]
By combining rigorous experimental design with a fundamental understanding of the underlying kinetics, scientists can accelerate the development of robust and efficient cross-coupling methodologies, ultimately contributing to advancements in drug discovery and materials science.
References
- 1. Suzuki reaction - Wikipedia [en.wikipedia.org]
- 2. Yoneda Labs [yonedalabs.com]
- 3. wwjmrd.com [wwjmrd.com]
- 4. researchgate.net [researchgate.net]
- 5. pubs.acs.org [pubs.acs.org]
- 6. pubs.acs.org [pubs.acs.org]
- 7. pubs.acs.org [pubs.acs.org]
- 8. pubs.acs.org [pubs.acs.org]
- 9. Suzuki-Miyaura Cross-Coupling of Unprotected, Nitrogen-Rich Heterocycles: Substrate Scope and Mechanistic Investigation - PMC [pmc.ncbi.nlm.nih.gov]
- 10. researchgate.net [researchgate.net]
- 11. Suzuki Coupling [organic-chemistry.org]
- 12. fulir.irb.hr [fulir.irb.hr]
- 13. Mechanistic study of Suzuki-Miyaura cross-coupling reactions via real-time monitoring - UBC Library Open Collections [open.library.ubc.ca]
Safety Operating Guide
A Senior Application Scientist's Guide to Handling 6-Chloro-1-methylindole-2-boronic acid: A Framework for Safety and Control
As researchers and drug development professionals, our work with novel chemical entities forms the bedrock of innovation. However, the integrity of our science is inseparable from the safety of our practices. This guide provides essential, immediate safety and logistical information for handling 6-Chloro-1-methylindole-2-boronic acid (CAS 957066-11-4). The protocols outlined here are designed to create a self-validating system of safety, ensuring that every step, from preparation to disposal, is grounded in a deep understanding of the material's potential hazards and the rationale behind each protective measure.
Hazard Analysis: Understanding the Compound
This compound is classified with specific risks that dictate our handling procedures. According to its GHS (Globally Harmonized System) classification, this compound presents the following hazards:
The signal word associated with these hazards is "Danger" or "Warning".[1] This classification is common for many boronic acid derivatives, which are known to be irritants.[3][4][5] The primary routes of exposure are through skin contact, eye contact, and inhalation of dust particles. Therefore, our safety strategy must be built around preventing these exposures at every stage of handling.
The Hierarchy of Controls: A Foundational Safety Principle
Before detailing specific Personal Protective Equipment (PPE), it's crucial to understand that PPE is the last line of defense. A robust safety plan always prioritizes controls that eliminate or reduce the hazard at its source. This "Hierarchy of Controls" is a fundamental concept in laboratory safety.
Caption: The Hierarchy of Controls, prioritizing engineering and administrative solutions over PPE.
For this compound, engineering controls (like using a chemical fume hood) and administrative controls (like this standard operating procedure) are critical for minimizing exposure.[6][7]
Core Personal Protective Equipment (PPE) Protocol
When direct handling is necessary, a comprehensive suite of PPE is mandatory. The selection of each component is a deliberate choice based on the identified hazards.
| Protection Type | Specific Recommendations | Rationale |
| Eye and Face | Chemical safety goggles are mandatory. A full-face shield is required when there is a significant risk of splashing.[6][8] | Protects against dust particles and splashes that can cause serious eye irritation.[9] |
| Hand | Chemically resistant nitrile gloves.[6][7][9] | Prevents direct skin contact, which can cause irritation.[6] Gloves must be inspected for integrity before use and changed immediately if contaminated.[9][10] |
| Body | A fully buttoned, flame-resistant lab coat.[9] For larger quantities or tasks with higher spill risk, a chemical-resistant apron should be worn over the lab coat.[6] | Protects skin on the arms and body from accidental contact and spills. |
| Respiratory | Operations should be conducted in a certified chemical fume hood to prevent inhalation of dust.[6][7][10] If dust or aerosols are generated outside of a hood, a NIOSH-approved respirator with an appropriate particulate filter (e.g., N95) is required.[4][9] | Minimizes the risk of respiratory tract irritation from inhaling fine particles of the compound.[4] |
Operational Plan: Step-by-Step Handling Procedure
Adherence to a strict, sequential protocol is essential for safe handling.
Step 1: Preparation & Area Setup
-
Confirm that a safety shower and eyewash station are readily accessible and unobstructed.[6][9]
-
Prepare your workspace within a certified chemical fume hood.[7][11] Ensure the airflow is functioning correctly.
-
Clear the work area of all unnecessary items to prevent clutter and potential contamination.
-
Gather all necessary equipment (spatulas, weigh paper, glassware, etc.) and place them inside the fume hood.
Step 2: Donning PPE
-
Put on your lab coat, ensuring it is fully buttoned.
-
Don chemical safety goggles.
-
Wash and dry your hands thoroughly.
-
Inspect a pair of nitrile gloves for any rips or punctures before putting them on. Ensure they are pulled over the cuffs of your lab coat.
Step 3: Chemical Handling
-
Keep the container of this compound tightly closed when not actively dispensing.[7][9]
-
To minimize dust generation, do not pour the solid directly from the bottle. Use a spatula to carefully transfer the required amount onto weigh paper or into a container.[9]
-
If transferring into a solvent, add the solid to the liquid slowly to avoid splashing.
-
Once the transfer is complete, immediately and securely close the primary container.
Step 4: Post-Handling & Decontamination
-
Clean any reusable equipment (like spatulas) within the fume hood.
-
Wipe down the work surface inside the fume hood to remove any residual chemical.
-
Remove gloves using the proper technique (without touching the outer surface) and dispose of them in the designated hazardous waste container.[12][13]
-
Wash hands thoroughly with soap and water after the procedure is complete, even after wearing gloves.[6][9]
Emergency Procedures: Spill and Exposure
-
Spill: In case of a small spill contained within the fume hood, use an inert absorbent material (like sand or vermiculite) to cover the spill.[6] Carefully sweep the material into a labeled, sealed container for hazardous waste disposal.[6] Avoid any actions that raise dust.[2][9] Report the spill to laboratory safety personnel.
-
Skin Contact: Immediately flush the affected skin with copious amounts of water for at least 15 minutes while removing contaminated clothing.[2][5] Seek medical attention.[5]
-
Eye Contact: Immediately flush eyes with plenty of water for at least 15 minutes, holding the eyelids open.[2][14] Seek immediate medical attention.[14]
-
Inhalation: Move the affected person to fresh air. If breathing is difficult, seek immediate medical attention.[2][14]
Disposal Plan: Managing Chemical and Contaminated Waste
All waste generated from handling this compound must be treated as hazardous waste.[3][6] Under no circumstances should it be disposed of in the regular trash or down the drain.[3]
Step 1: Waste Segregation
-
Do not mix boronic acid waste with other chemical waste streams unless explicitly permitted by your institution's Environmental Health and Safety (EHS) department.[10] This compound is incompatible with strong oxidizing agents, strong acids, and strong bases.[3]
Step 2: Containerization
-
Use a designated, chemically compatible container with a secure lid for all solid and liquid waste.[10]
-
This includes spent chemical, contaminated weigh paper, wipes, and used PPE (gloves, etc.).[6][15]
Step 3: Labeling
-
Clearly label the waste container with "Hazardous Waste," the full chemical name "this compound," and the date waste was first added.[3][4][10]
Step 4: Storage and Disposal
-
Store the sealed waste container in a designated, well-ventilated hazardous waste accumulation area, away from incompatible materials.[10]
-
Contact your institution's EHS department to arrange for the collection and professional disposal of the hazardous waste.[3]
By integrating these safety protocols into your daily workflow, you create a resilient and trustworthy research environment, protecting both yourself and the integrity of your work.
References
- 1. chemical-label.com [chemical-label.com]
- 2. static.cymitquimica.com [static.cymitquimica.com]
- 3. benchchem.com [benchchem.com]
- 4. benchchem.com [benchchem.com]
- 5. tcichemicals.com [tcichemicals.com]
- 6. benchchem.com [benchchem.com]
- 7. IsoLab - Boric Acid [isolab.ess.washington.edu]
- 8. store.apolloscientific.co.uk [store.apolloscientific.co.uk]
- 9. benchchem.com [benchchem.com]
- 10. benchchem.com [benchchem.com]
- 11. Safety Tips for Handling Laboratory Chemicals - Actylis Lab [actylislab.com]
- 12. file.bldpharm.com [file.bldpharm.com]
- 13. file.bldpharm.com [file.bldpharm.com]
- 14. assets.thermofisher.com [assets.thermofisher.com]
- 15. laballey.com [laballey.com]
Retrosynthesis Analysis
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|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
